Cyclohexyldiethanolamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62844. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[cyclohexyl(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h10,12-13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPDFYDITNAMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063499 | |
| Record name | Ethanol, 2,2'-(cyclohexylimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2,2'-(cyclohexylimino)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4500-29-2 | |
| Record name | 2,2′-(Cyclohexylimino)bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4500-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyldiethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyldiethanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2'-(cyclohexylimino)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2,2'-(cyclohexylimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(cyclohexylimino)bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CYCLOHEXYLDIETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWC2S3YAZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Cyclohexyldiethanolamine
Introduction
Cyclohexyldiethanolamine (CDEA) is a multifunctional organic compound characterized by a cyclohexyl group bonded to a tertiary amine with two ethanol substituents. This unique molecular architecture imparts a versatile set of physicochemical properties, making it a valuable component in a wide range of industrial and research applications. Primarily recognized for its roles as a corrosion inhibitor, surfactant, and pH neutralizing agent, CDEA's efficacy is directly linked to its amphiphilic nature, basicity, and capacity for intermolecular hydrogen bonding.[1][2]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals. The document details the compound's chemical identity, summarizes its physical and chemical properties, outlines experimental methodologies for their determination, and discusses the structural basis for its key applications.
Chemical Identity and Molecular Structure
Correctly identifying a chemical is the foundation of any scientific investigation. CDEA is known by several synonyms, and its fundamental identifiers are crucial for accurate database searches and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | 2-[cyclohexyl(2-hydroxyethyl)amino]ethanol | [3] |
| CAS Number | 4500-29-2 | [3] |
| Molecular Formula | C₁₀H₂₁NO₂ | [4] |
| Molecular Weight | 187.28 g/mol | [3][4] |
| SMILES | C1CCC(CC1)N(CCO)CCO | [3] |
| InChIKey | HHPDFYDITNAMAM-UHFFFAOYSA-N | [3] |
| Common Synonyms | N-Cyclohexyldiethanolamine, Diethanolcyclohexylamine, Cyclohexylbis(2-hydroxyethyl)amine | [3] |
The structure of CDEA features a bulky, nonpolar cyclohexyl ring, which serves as the hydrophobic tail, and a polar head group consisting of a tertiary amine and two hydroxyl-terminated ethyl chains. This arrangement is the primary driver of its surface-active properties.
Caption: 2D Chemical Structure of this compound (CDEA).
Core Physicochemical Properties
The functional behavior of CDEA in various matrices is dictated by its physical properties. These values, compiled from multiple authoritative sources, provide a quantitative basis for its application.
| Property | Value(s) | Conditions | Source(s) |
| Physical State | Colorless to slightly yellow liquid | Ambient | [3] |
| Boiling Point | 322.04 °C to 342.9 °C | 760 mmHg | [1] |
| Density | 1.0066 to 1.05 g/cm³ | Ambient | [1] |
| Vapor Pressure | 0.002 Pa | 25 °C | [1][5] |
| Water Solubility | 28.2 g/L | 25 °C | [1][2][5] |
| LogP (Octanol/Water) | 1.57 | 20 °C | [5] |
| pKa (Predicted) | 14.40 ± 0.10 | - | [1][2][5] |
| Flash Point | 176 °C | Closed Cup | [2][4] |
Analysis of Physicochemical Properties:
-
Boiling Point & Vapor Pressure: CDEA exhibits a high boiling point and an extremely low vapor pressure, indicating low volatility.[1] This is a direct consequence of its relatively high molecular weight (187.28 g/mol ) and, more significantly, the presence of two hydroxyl (-OH) groups and a tertiary amine.[1] These functional groups facilitate strong intermolecular hydrogen bonding, requiring substantial thermal energy to transition into the vapor phase. This property is advantageous in high-temperature applications like metalworking fluids, where lubricant stability is critical.
-
Density: With a density slightly greater than water (approx. 1.01-1.05 g/cm³), CDEA will sink if not properly emulsified.[1]
-
Solubility Profile: The amphiphilic nature of CDEA governs its solubility.[1]
-
Water: It has moderate water solubility (28.2 g/L) due to hydrogen bonding between its hydrophilic diethanolamine head and water molecules.[1][5] The hydrophobic cyclohexyl group, however, prevents it from being fully miscible.[1]
-
Organic Solvents: It demonstrates excellent miscibility with polar organic solvents like alcohols and acetone.[1] Its solubility in non-polar solvents such as petroleum ether is significantly limited.[1]
-
-
Acidity/Basicity (pKa): The tertiary amine group confers basic properties to the molecule.[1] Under acidic conditions, the nitrogen atom can be protonated, forming a cationic species that significantly enhances water solubility.[1] This pH-dependent behavior is key to its function as a neutralizing agent in various formulations.[1][2] The predicted pKa of ~14.4 is associated with the hydroxyl protons and is less relevant to its basicity than the pKa of its conjugate acid.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and quality control. The key spectral features of CDEA are as follows:
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Infrared (IR) Spectroscopy:
-
A strong, broad absorption band is expected in the range of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups.
-
Multiple sharp peaks between 2850-2950 cm⁻¹ correspond to the C-H stretching of the cyclohexyl and ethyl groups.
-
A peak in the 1050-1150 cm⁻¹ region is characteristic of C-N stretching.
-
Absorptions around 1000-1100 cm⁻¹ can be attributed to C-O stretching.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show complex, overlapping multiplets in the aliphatic region (~1.0-2.5 ppm) for the cyclohexyl protons. The methylene protons on the ethanol arms adjacent to the nitrogen and hydroxyl groups would appear as distinct triplets or multiplets further downfield (~2.5-4.0 ppm). The hydroxyl protons would present as a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR: The spectrum would display distinct signals for the non-equivalent carbons of the cyclohexyl ring and the ethanol side chains. Carbons bonded to the nitrogen and oxygen atoms would be shifted downfield.
-
-
Mass Spectrometry:
-
In an Electron Ionization (EI) spectrum, the molecular ion peak (M⁺) would be observed at m/z = 187. The spectrum would also likely show characteristic fragmentation patterns, such as the loss of a hydroxyl group, an ethanol group, or cleavage within the cyclohexyl ring. LC-MS data confirms a molecular ion at approximately m/z 188 [M+H]⁺.[3]
-
Experimental Methodologies & Protocols
To ensure data integrity and reproducibility, standardized methods must be employed. Below are protocols for determining key physicochemical properties, reflecting the principles of a self-validating system.
Protocol 1: Determination of Water Solubility (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 for Testing of Chemicals. It is a cornerstone experiment for assessing the environmental fate and behavior of a substance.
Causality: The shake-flask method is chosen for its reliability and simplicity. It establishes a thermodynamic equilibrium between the dissolved and undissolved states of the substance in water, providing a true measure of its saturation solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of CDEA to a known volume of deionized water in a glass-stoppered flask. Rationale: Using an excess ensures that saturation is achieved and maintained throughout the experiment.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours. A preliminary test should confirm that equilibrium is reached within this timeframe. Rationale: Constant temperature is critical as solubility is temperature-dependent. Prolonged agitation ensures the system reaches a stable equilibrium.
-
Phase Separation: Transfer the flask to a centrifuge and spin at high speed until a clear separation of the aqueous phase from any undissolved CDEA is achieved. Rationale: Centrifugation is a non-invasive method to remove undissolved micro-droplets or solid particles without altering the dissolved concentration.
-
Sampling: Carefully extract a precise aliquot of the clear, supernatant aqueous phase.
-
Quantification: Analyze the concentration of CDEA in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) after appropriate derivatization.
-
Validation: Repeat the experiment with different equilibration times (e.g., 48 and 72 hours) to confirm that the measured concentration does not significantly change, thereby validating that equilibrium was indeed reached.
Caption: Workflow for determining water solubility via the shake-flask method.
Applications Driven by Physicochemical Properties
The industrial utility of CDEA is a direct result of its molecular structure and resulting properties.
-
Corrosion Inhibition: The tertiary amine nitrogen atom possesses a lone pair of electrons, which can coordinate with vacant d-orbitals of metal atoms on a surface. This forms a protective film that acts as a barrier against corrosive agents like water and oxygen.[1][2] The hydrophobic cyclohexyl group further enhances this barrier by repelling water.
-
Surfactant and Emulsifier: CDEA's amphiphilic character, with its distinct hydrophobic tail (cyclohexyl) and hydrophilic head (diethanolamine), allows it to accumulate at oil-water interfaces.[1] This reduces interfacial tension, enabling the formation of stable emulsions. This property is crucial in metalworking fluids, which are often oil-in-water emulsions, and in personal care products like shampoos.[2][]
-
Neutralizing Agent: As a moderately basic compound, CDEA is used to neutralize acidic components in formulations, thereby controlling and maintaining a desired pH.[1][2] This is important for product stability and for preventing acid-induced corrosion.
Safety and Handling
From a toxicological standpoint, CDEA is classified as a hazardous substance.
-
GHS Hazard Classification:
Handling Precautions: Due to its corrosive and irritant nature, strict safety protocols are mandatory when handling CDEA.[2][4]
-
Work should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[4]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[4]
-
Store in a tightly closed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents.[4]
Conclusion
This compound is a compound whose industrial value is fundamentally derived from its physicochemical properties. Its high boiling point and low volatility ensure stability in demanding environments. Its amphiphilic structure makes it an effective surfactant and corrosion inhibitor, while its basicity allows for precise pH control. A thorough understanding of these properties, determined through robust experimental methods, is essential for its safe and effective application in scientific research and industrial formulation.
References
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National Center for Biotechnology Information. (n.d.). Ethanol, 2,2'-(cyclohexylimino)bis-. PubChem. Retrieved from [Link]
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Sources
Cyclohexyldiethanolamine molecular structure and functional groups.
An In-depth Technical Guide to Cyclohexyldiethanolamine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CHEA), a multifunctional amino alcohol. It details the molecule's structural characteristics, key functional groups, and resultant physicochemical properties. The document synthesizes data on its reactivity, common industrial applications, and established analytical methodologies for its characterization. Serving as a vital resource for researchers, chemists, and professionals in drug development, this guide explains the causality behind the compound's behavior, from its amphiphilic nature to its role as a corrosion inhibitor and chemical intermediate. Detailed protocols for handling, safety precautions, and a consolidated list of authoritative references are included to ensure scientific integrity and practical utility.
Introduction
This compound, systematically named 2-[cyclohexyl(2-hydroxyethyl)amino]ethanol, is an organic compound featuring a unique molecular architecture that combines a bulky, nonpolar cyclohexyl group with a polar diethanolamine moiety.[1] This amphiphilic structure, possessing both hydrophobic and hydrophilic characteristics, is the primary determinant of its diverse applications.[1] While not a frontline pharmaceutical agent itself, its utility as a pH neutralizing agent, corrosion inhibitor, and surfactant intermediate makes it a relevant compound in various manufacturing and chemical processes that may intersect with the pharmaceutical and materials science industries.[1][2][3] This guide aims to provide an in-depth analysis of its molecular structure and functional groups to inform its application in advanced research and development.
Molecular Structure and Physicochemical Properties
The foundational identity of this compound is established by its molecular formula, C₁₀H₂₁NO₂, and a molecular weight of approximately 187.28 g/mol .[1][2][4][] Its structure features a central tertiary amine nitrogen atom covalently bonded to a cyclohexyl ring and two separate ethyl alcohol chains.
Structural Identifiers
The molecule's three-dimensional conformation is critical to its function, with the flexible ethanol arms and the rigid cyclohexyl chair conformer influencing its steric and electronic properties.
Caption: Simplified reaction scheme for the synthesis of this compound.
Spectroscopic Characterization
Definitive identification and quality control of this compound rely on standard spectroscopic techniques. While specific spectra are proprietary to individual analyses, the expected features can be reliably predicted.
Infrared (IR) Spectroscopy
An IR spectrum of the compound would exhibit characteristic absorption bands:
-
Broad O-H Stretch: A strong, broad peak around 3300-3400 cm⁻¹ indicates the hydrogen-bonded hydroxyl groups. [7]* C-H Stretch: Peaks in the 2850-2930 cm⁻¹ region correspond to the C-H bonds of the cyclohexyl and ethyl groups.
-
C-O Stretch: A distinct peak around 1050 cm⁻¹ is characteristic of the C-O single bond in the primary alcohol groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information by probing the hydrogen (¹H) and carbon (¹³C) nuclei.
-
¹H NMR: The spectrum would be complex. Protons on the carbons adjacent to the oxygen atoms (CH₂-OH) would appear downfield (~3.6 ppm). Protons on carbons adjacent to the nitrogen (N-CH₂) would be slightly more upfield. The cyclohexyl protons would produce a series of overlapping multiplets in the ~1.0-1.8 ppm range. The O-H protons would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.
-
¹³C NMR: The spectrum would show distinct signals for each chemically non-equivalent carbon. Carbons bonded to oxygen (C-OH) would be in the ~60 ppm region, while carbons bonded to nitrogen (C-N) would appear around 40-55 ppm. The cyclohexyl carbons would resonate upfield at ~25-35 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 187. The fragmentation pattern would likely involve the loss of water, ethyl groups, or cleavage of the cyclohexyl ring, providing further structural confirmation. [2]
Applications in Research and Industry
The unique amphiphilic nature of this compound drives its use in several fields, though direct applications in drug development are not prominent. Its relevance to the field is primarily as a processing aid or a component in supportive formulations.
-
Corrosion Inhibition: CHEA is widely used as a corrosion inhibitor, particularly in metalworking fluids and lubricants. [1][2][3]It forms a protective film on metal surfaces, preventing oxidative degradation. [1]* pH Neutralizing Agent: Its basicity makes it an effective agent for pH control in various chemical processes and formulations. [1][3]* Surfactant and Emulsifier: The molecule's dual hydrophobic-hydrophilic character allows it to act as a surfactant and emulsifier, stabilizing mixtures of immiscible liquids like oil and water. [2][3][]This property is leveraged in some personal care products and industrial cleaners. [3][]* Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules.
Caption: Relationship between molecular properties and industrial applications of CHEA.
Analytical Methodologies
General Protocol for Purity Assessment by Gas Chromatography (GC)
This protocol outlines a self-validating system for determining the purity of a this compound sample.
-
System Preparation:
-
Use a GC system equipped with a Flame Ionization Detector (FID).
-
Install a nonpolar or mid-polarity capillary column (e.g., DB-5 or equivalent).
-
Set the carrier gas (Helium or Hydrogen) flow rate according to the column manufacturer's recommendation.
-
-
Standard Preparation:
-
Accurately weigh approximately 100 mg of a certified this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or isopropanol) in a volumetric flask. This is the stock standard.
-
Prepare a working standard by diluting the stock standard to a concentration of approximately 1 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration as the working standard (1 mg/mL) using the same solvent.
-
-
Instrumental Parameters (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Injection Volume: 1 µL
-
-
Analysis and Validation:
-
Inject the solvent blank to ensure no system contamination.
-
Perform five replicate injections of the working standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0% to validate system precision.
-
Inject the sample preparation in duplicate.
-
Calculate the purity of the sample by comparing the peak area of the analyte to the average peak area of the standard (Area % or comparison to a standard curve).
-
Safety, Handling, and Toxicology
This compound is classified as a hazardous substance and requires careful handling.
-
GHS Hazard Statements: It is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause damage to organs through prolonged or repeated exposure (H373). [2][4]There is also suspicion of it damaging fertility or the unborn child. [2]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [4]All handling should be performed in a well-ventilated area or a chemical fume hood. [4]* Handling and Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and sources of ignition. [4]* Disposal: Dispose of waste material in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service. [4] Acute toxicity data indicates an oral LD50 in rats of 2600 mg/kg, classifying it as moderately toxic by ingestion. [6][8]
Conclusion
This compound is a structurally interesting and industrially significant molecule. Its value is derived from the combination of a tertiary amine, dual hydroxyl groups, and a cyclohexyl ring. This guide has detailed the fundamental relationship between this molecular structure and the compound's resulting physicochemical properties, reactivity, and applications. For researchers and developers, understanding these core principles is essential for leveraging CHEA's capabilities as a neutralizing agent, corrosion inhibitor, or synthetic precursor, while adhering to the necessary safety protocols required for its handling.
References
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PubChem. (n.d.). Ethanol, 2,2'-(cyclohexylimino)bis-. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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LookChem. (n.d.). Cas 4500-29-2, this compound. Retrieved January 26, 2026, from [Link]
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Chemsrc. (2025, August 25). This compound | CAS#:4500-29-2. Retrieved January 26, 2026, from [Link]
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LookChem. (n.d.). CAS No.4500-29-2, this compound Suppliers. Retrieved January 26, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved January 26, 2026, from [Link]
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The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved January 26, 2026, from [Link]
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National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Retrieved January 26, 2026, from [Link]
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NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved January 26, 2026, from [Link]
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An In-Depth Technical Guide to the Synthesis of Cyclohexyldiethanolamine from Cyclohexylamine and Ethylene Oxide
Abstract
This technical guide provides a comprehensive overview of the synthesis of N,N-Bis(2-hydroxyethyl)cyclohexylamine, also known as Cyclohexyldiethanolamine, through the ethoxylation of cyclohexylamine. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It delves into the underlying reaction mechanisms, offers detailed experimental protocols, discusses purification and characterization techniques, and addresses critical safety and scale-up considerations. By integrating established chemical principles with practical insights, this guide aims to serve as an authoritative resource for the laboratory and industrial production of this versatile tertiary amine.
Introduction
N,N-Bis(2-hydroxyethyl)cyclohexylamine is a tertiary amine featuring a cyclohexyl group and two hydroxyethyl substituents. Its amphiphilic nature, stemming from the hydrophobic cyclohexyl ring and the hydrophilic diethanolamine moiety, makes it a valuable intermediate in various applications, including as a corrosion inhibitor, a surfactant, and in the manufacturing of lubricants and specialty chemicals.[1][2] The primary route to its synthesis is the reaction of cyclohexylamine with two equivalents of ethylene oxide. This guide will explore the critical parameters of this ethoxylation reaction to enable its safe, efficient, and reproducible execution.
Reaction Mechanism and Kinetics
The synthesis of this compound proceeds through a sequential nucleophilic addition of cyclohexylamine to ethylene oxide. The reaction can be catalyzed by both acids and bases, with each pathway offering distinct advantages and disadvantages.
Base-Catalyzed Mechanism
In industrial settings, base catalysis is often preferred due to its high reaction rates and lower formation of undesirable byproducts.[3] The mechanism involves the deprotonation of the amine to form a more nucleophilic amide anion, which then attacks the electrophilic carbon of the ethylene oxide ring.
Step 1: Formation of the Mono-ethoxylated Intermediate The primary amine, cyclohexylamine, reacts with the first equivalent of ethylene oxide. The reaction can proceed, albeit slowly, without a catalyst, but is significantly accelerated by a base (e.g., KOH, NaOH). The base facilitates the deprotonation of the amine, increasing its nucleophilicity.
Step 2: Formation of the Di-ethoxylated Product The secondary amine intermediate, N-(2-hydroxyethyl)cyclohexylamine, is more nucleophilic than the starting primary amine. It readily reacts with a second equivalent of ethylene oxide to yield the final product, N,N-Bis(2-hydroxyethyl)cyclohexylamine. The terminal hydroxyl group of the mono-ethoxylated intermediate can also be deprotonated by the base, further promoting the reaction.
Caption: Base-catalyzed ethoxylation of cyclohexylamine.
Acid-Catalyzed Mechanism
Acid catalysis proceeds by protonating the oxygen atom of the ethylene oxide, which activates the epoxide ring towards nucleophilic attack by the amine.[4] While effective, this method is generally less favored in industrial production due to the potential for side reactions, such as the formation of 1,4-dioxane, and the corrosive nature of the acidic catalysts.[5]
Caption: Acid-catalyzed ethoxylation of cyclohexylamine.
Experimental Protocols
The following protocols are representative procedures for the laboratory-scale synthesis of N,N-Bis(2-hydroxyethyl)cyclohexylamine. Extreme caution must be exercised when handling ethylene oxide due to its high toxicity and flammability. All operations involving ethylene oxide must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment
| Material/Equipment | Specifications |
| Cyclohexylamine | >99% purity |
| Ethylene Oxide | High purity |
| Potassium Hydroxide (KOH) | ACS grade, pellets |
| Toluene | Anhydrous |
| Pressurized Reaction Vessel | Autoclave with stirring, temperature, and pressure control |
| Distillation Apparatus | For atmospheric and vacuum distillation |
| Standard Glassware | Round-bottom flasks, condensers, dropping funnel, etc. |
| Analytical Instruments | GC-MS, NMR, FT-IR |
Representative Laboratory Synthesis
This protocol is adapted from general ethoxylation procedures and should be optimized for specific laboratory conditions.
-
Reactor Preparation: A 500 mL stainless steel autoclave is charged with cyclohexylamine (99.17 g, 1.0 mol) and potassium hydroxide (1.0 g, 0.018 mol) as the catalyst.
-
Inerting: The reactor is sealed and purged several times with nitrogen to remove all oxygen.
-
Heating: The mixture is heated to 120-140°C with vigorous stirring.
-
Ethylene Oxide Addition: Ethylene oxide (88.1 g, 2.0 mol) is slowly introduced into the reactor below the liquid surface at a rate that maintains the reaction temperature and pressure within safe limits (typically below 5 bar). The high exothermicity of the reaction requires careful monitoring and cooling.
-
Reaction: After the addition of ethylene oxide is complete, the reaction mixture is stirred at 120-140°C for an additional 2-4 hours to ensure complete conversion.
-
Cooling and Depressurization: The reactor is cooled to room temperature, and any residual ethylene oxide is safely vented.
-
Neutralization and Filtration: The crude product is neutralized with an acid (e.g., phosphoric acid or acetic acid) to quench the catalyst. The resulting salt is removed by filtration.
-
Purification: The product is purified by vacuum distillation.
Purification and Characterization
Purification
The primary method for purifying N,N-Bis(2-hydroxyethyl)cyclohexylamine is vacuum distillation . This is necessary because the compound has a high boiling point and is susceptible to thermal degradation at atmospheric pressure.
-
Typical Distillation Parameters:
-
Pressure: 1-10 mmHg
-
Boiling Point: Varies with pressure, but significantly lower than the atmospheric boiling point.
-
A preliminary distillation at atmospheric pressure may be performed to remove any low-boiling impurities or residual solvents.
Characterization
Note: Publicly available, peer-reviewed NMR and IR spectra for N,N-Bis(2-hydroxyethyl)cyclohexylamine are scarce. The following are expected spectral characteristics based on the structure and data from analogous compounds.
-
¹H NMR: Expected signals would include broad multiplets for the cyclohexyl protons, and distinct triplets for the -CH₂-N- and -CH₂-OH protons of the hydroxyethyl groups. The hydroxyl protons would likely appear as a broad singlet.
-
¹³C NMR: The spectrum should show distinct signals for the carbons of the cyclohexyl ring and two signals for the carbons of the hydroxyethyl groups (-CH₂-N- and -CH₂-OH).
-
FT-IR: Key characteristic peaks would include a broad O-H stretch around 3400 cm⁻¹, C-H stretching of the alkyl groups around 2850-2950 cm⁻¹, and C-N and C-O stretching in the fingerprint region.
-
GC-MS: This technique is invaluable for assessing purity and identifying byproducts. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the product (187.28 g/mol ) and characteristic fragmentation patterns.
Side Reactions and Impurity Profile
Several side reactions can occur during the ethoxylation of cyclohexylamine, leading to impurities that can affect the quality of the final product.
-
Over-ethoxylation: The terminal hydroxyl groups of the product can react further with ethylene oxide to form poly(ethylene glycol) (PEG) chains. This is more prevalent with higher ethylene oxide to amine ratios and can be minimized by careful stoichiometric control.
-
1,4-Dioxane Formation: This is a common byproduct in acid-catalyzed ethoxylation but can also form in base-catalyzed reactions at high temperatures.[5]
-
Unreacted Starting Materials: Incomplete reaction will leave residual cyclohexylamine and the mono-ethoxylated intermediate.
-
Water-related Impurities: The reaction of ethylene oxide with any trace amounts of water can lead to the formation of ethylene glycol and its oligomers.
Industrial Scale-Up and Safety Considerations
Reactor Design
For industrial-scale production, semi-batch reactors are commonly employed.[6] These can include:
-
Stirred Tank Reactors: These are versatile but may have mass transfer limitations for the gaseous ethylene oxide.
-
Loop Reactors (e.g., Venturi Loop, Enhanced Loop): These reactors offer superior gas-liquid mass transfer and heat removal capabilities, which are crucial for controlling the highly exothermic ethoxylation reaction.[7][8] The choice of reactor depends on the desired production capacity, selectivity, and safety requirements.
Caption: Industrial Reactor Types for Ethoxylation.
Safety Considerations
Ethylene oxide is a highly hazardous substance. It is flammable, toxic, and a known carcinogen. Cyclohexylamine is also corrosive and toxic.[9]
| Hazard | Mitigation Strategy |
| Ethylene Oxide Flammability/Explosivity | - Operate in an inert atmosphere (e.g., nitrogen blanket).- Use explosion-proof equipment.- Ensure proper grounding to prevent static discharge. |
| Ethylene Oxide Toxicity | - Conduct all operations in a well-ventilated area, preferably a closed system.- Use appropriate personal protective equipment (PPE), including respiratory protection.- Implement continuous monitoring for ethylene oxide leaks. |
| Reaction Exothermicity | - Employ reactors with efficient heat removal systems.- Control the addition rate of ethylene oxide.- Have an emergency cooling and/or quenching system in place. |
| Handling of Corrosive Materials | - Use appropriate chemically resistant materials for reactor construction and transfer lines.- Wear suitable PPE, including gloves, goggles, and chemical-resistant clothing. |
Conclusion
The synthesis of N,N-Bis(2-hydroxyethyl)cyclohexylamine from cyclohexylamine and ethylene oxide is a well-established yet technically demanding process. Success hinges on a thorough understanding of the reaction mechanism, careful control of reaction parameters to maximize yield and minimize impurities, and stringent adherence to safety protocols, particularly concerning the handling of ethylene oxide. This guide provides a foundational framework for researchers and professionals to approach this synthesis with a robust understanding of both the theoretical principles and practical considerations. Further optimization for specific applications may be achieved through systematic investigation of catalyst types, reaction conditions, and purification techniques.
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Reaction kinetics of Cyclohexyldiethanolamine formation.
An In-Depth Technical Guide to the Reaction Kinetics of Cyclohexyldiethanolamine Formation
Introduction
This compound, known systematically as 2,2'-(Cyclohexylimino)diethanol or N,N-Bis(2-hydroxyethyl)cyclohexylamine, is a tertiary amine featuring a cyclohexyl group and two hydroxyethyl substituents.[1] This molecule serves as a crucial building block and functional component in diverse industrial applications, including as a corrosion inhibitor in metalworking fluids, a neutralizing agent, and an intermediate in the synthesis of more complex chemical structures.[2] A thorough understanding of its formation kinetics is paramount for process optimization, ensuring high yield, purity, and safety in its industrial production.
This guide provides a comprehensive exploration of the reaction kinetics associated with the synthesis of this compound, primarily through the ethoxylation of cyclohexylamine. We will delve into the underlying reaction mechanisms, outline robust experimental designs for kinetic studies, detail appropriate analytical methodologies for reaction monitoring, and discuss the critical parameters that influence the reaction rate.
Reaction Mechanism and Theoretical Kinetics
The formation of this compound is a classic example of an ethoxylation reaction, where ethylene oxide reacts with a primary amine, cyclohexylamine.[2] The reaction is a sequential nucleophilic substitution (SN2) process occurring in two main steps.
Step 1: Formation of the Intermediate, N-(2-hydroxyethyl)cyclohexylamine The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking one of the carbon atoms of the strained ethylene oxide ring. This leads to the opening of the epoxide ring and the formation of a zwitterionic intermediate, which is then protonated (typically by a solvent molecule or another amine molecule) to yield the mono-ethoxylated intermediate.
Step 2: Formation of this compound The resulting secondary amine, N-(2-hydroxyethyl)cyclohexylamine, is also nucleophilic and reacts with a second molecule of ethylene oxide through the same mechanism to form the final product, this compound.
The overall reaction can be summarized as: C₆H₁₁NH₂ + 2 (C₂H₄O) → C₆H₁₁N(CH₂CH₂OH)₂
This reaction can be catalyzed by both acids and bases. In base-catalyzed conditions (e.g., using KOH), the amine's nucleophilicity is enhanced, favoring the SN2 mechanism.[3][4] In acid-catalyzed conditions, the ethylene oxide is protonated to form a more reactive epoxonium ion, which is then attacked by the amine.
Theoretical Rate Law Based on the bimolecular nature of each step, the reaction rate is dependent on the concentrations of the amine and ethylene oxide.[5] The rate of disappearance of cyclohexylamine and the formation of the final product can be described by a set of differential equations:
-d[CHA]/dt = k₁[CHA][EO] d[INT]/dt = k₁[CHA][EO] - k₂[INT][EO] d[CDA]/dt = k₂[INT][EO]
Where:
-
[CHA] is the concentration of Cyclohexylamine
-
[EO] is the concentration of Ethylene Oxide
-
[INT] is the concentration of the intermediate N-(2-hydroxyethyl)cyclohexylamine
-
[CDA] is the concentration of this compound
-
k₁ and k₂ are the rate constants for the first and second ethoxylation steps, respectively.
The overall reaction order is typically considered second order (first order with respect to the amine and first order with respect to ethylene oxide).[6] However, the relative values of k₁ and k₂ determine the concentration profile of the intermediate and the selectivity towards the final product over time.
Experimental Design for Kinetic Studies
A robust experimental setup is critical for acquiring high-quality kinetic data. The primary objective is to monitor the concentration of reactants, intermediates, and products over time under controlled conditions.
Causality in Experimental Choices:
-
Reactor Choice: A jacketed, stirred-tank batch reactor is often preferred for laboratory-scale kinetic studies. The jacket allows for precise temperature control, which is crucial as reaction rates are highly temperature-dependent. The stirring mechanism ensures the reaction mixture is homogeneous, eliminating mass transfer limitations so that the observed rate is the true chemical reaction rate.[7]
-
Temperature Control: Ethoxylation reactions are exothermic.[3] Maintaining a constant temperature is essential because the rate constant, k, varies exponentially with temperature as described by the Arrhenius equation. A deviation of even a few degrees can significantly alter the reaction rate. Typical industrial ethoxylation temperatures range from 80°C to 150°C.[8]
-
Pressure: The reaction is often conducted under pressure (e.g., 340-415 kPa) to keep the low-boiling-point ethylene oxide (B.P. 10.4°C) in the liquid phase and increase its concentration in the reaction medium, thereby increasing the reaction rate.[8][9]
-
Sampling: A sampling system that allows for the rapid withdrawal of small, representative aliquots of the reaction mixture is necessary. Each sample must be immediately quenched—for example, by cooling it rapidly and diluting it in a cold solvent—to stop the reaction and "freeze" the composition at that specific time point.
Step-by-Step Experimental Protocol
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen to remove oxygen, which can lead to side reactions.
-
Reactant Charging: Charge a known mass of cyclohexylamine and any solvent or catalyst into the reactor.
-
Heating: Heat the reactor contents to the desired, stable reaction temperature (e.g., 120°C).[8]
-
Initial Sample (t=0): Take an initial sample just before the addition of ethylene oxide to establish baseline concentrations.
-
Ethylene Oxide Addition: Meter a known quantity of liquid ethylene oxide into the reactor under controlled pressure. The start of this addition marks the beginning of the reaction (t=0).
-
Timed Sampling: Withdraw samples at regular, predetermined intervals (e.g., 5, 10, 20, 40, 60, 90 minutes).
-
Sample Quenching: Immediately quench each sample in a pre-weighed vial containing a cold solvent (e.g., acetonitrile) to stop the reaction.
-
Analysis: Analyze the quenched samples using a validated analytical method (e.g., HPLC or GC) to determine the concentration of all relevant species.
-
Repeat: Repeat the experiment at different temperatures (e.g., 110°C, 130°C, 140°C) to determine the activation energy.
Analytical Methodologies for Reaction Monitoring
Accurate quantification of cyclohexylamine, the mono-ethoxylated intermediate, and this compound is the cornerstone of a kinetic study. Since these alkanolamines lack strong UV chromophores, specialized detection methods are required.[10]
Method Selection:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is a viable option. These compounds are polar, so a specific polar capillary column is necessary to achieve good peak shape. Derivatization can sometimes be used to improve volatility and chromatography.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is also suitable. Due to the lack of UV absorbance, detectors like Pulsed Amperometric Detection (PAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are preferred. Ion chromatography can work well for separating alkanolamines.[11]
| Parameter | Gas Chromatography-FID (GC-FID) | Gas Chromatography-MS (GC-MS) | HPLC with Pulsed Amperometric Detection (HPLC-PAD) |
| Principle | Separation by boiling point/polarity; detection by ion flame | Separation by boiling point/polarity; detection by mass | Separation by polarity; detection by electrochemical oxidation |
| Selectivity | Moderate | High (definitive identification) | High for electroactive species |
| Sensitivity | Good | Excellent | Excellent |
| Advantages | Robust, cost-effective | High specificity | No derivatization needed, very sensitive for alkanolamines |
| Disadvantages | May require derivatization for polar amines | Higher equipment cost | Requires specific electrochemical detector, sensitive to eluent pH |
Table based on principles from various analytical sources.[11][12]
Protocol: HPLC-PAD for Alkanolamine Quantification
This protocol is adapted from established methods for analyzing alkanolamines.[11]
-
Instrumentation: HPLC system equipped with a Dionex OmniPac PAX-500 analytical column (or similar) and a Pulsed Amperometric Detector with a gold working electrode.
-
Eluent Preparation: Prepare an isocratic mobile phase of 150 mM sodium hydroxide solution containing 5% acetonitrile. The high pH suppresses the ionization of the amines, allowing for separation via a reverse-phased mechanism.[11]
-
Standard Preparation: Prepare calibration standards of pure cyclohexylamine, N-(2-hydroxyethyl)cyclohexylamine, and this compound in the eluent at several concentration levels (e.g., 1, 10, 50, 100 ppm).
-
Sample Preparation: Dilute the quenched reaction samples with the eluent to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: PAD waveform optimized for amines.
-
-
Data Analysis: Integrate the peak areas for each compound. Construct a calibration curve (peak area vs. concentration) for each standard. Use the regression equation to calculate the concentration of each component in the unknown reaction samples.
Data Analysis and Kinetic Parameter Determination
Once the concentration-time data has been collected, it can be analyzed to determine the kinetic parameters.
Integral Method: This method involves integrating the rate law and plotting the resulting function to obtain a straight line whose slope or intercept yields the rate constant. For a simplified pseudo-first-order reaction (e.g., by using a large excess of ethylene oxide), a plot of ln([CHA]) versus time would yield a straight line with a slope of -k'.
Differential Method: The differential method involves calculating the instantaneous rate (-d[C]/dt) at various concentrations and plotting the logarithm of the rate against the logarithm of the concentration. The slope of this line gives the reaction order.
Kinetic Modeling: For complex sequential reactions like this one, the most powerful approach is to use numerical software (e.g., MATLAB®, Aspen Custom Modeler®) to solve the system of differential equations describing the reaction network. The software can fit the calculated concentration profiles to the experimental data by adjusting the rate constants (k₁ and k₂) to minimize the sum of squared errors, providing the best-fit kinetic parameters.[13]
Determining Activation Energy: By determining the rate constants (e.g., k₁) at several different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be found using the Arrhenius equation in its logarithmic form:
ln(k) = ln(A) - (Ea / R) * (1/T)
A plot of ln(k) versus 1/T (where T is in Kelvin) yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k₁ (L mol⁻¹ s⁻¹) | ln(k₁) |
| 110 | 383.15 | 0.002610 | Experimental Value 1 | Calculated |
| 120 | 393.15 | 0.002544 | Experimental Value 2 | Calculated |
| 130 | 403.15 | 0.002480 | Experimental Value 3 | Calculated |
| 140 | 413.15 | 0.002420 | Experimental Value 4 | Calculated |
This table presents a template for organizing data to determine the activation energy.
Conclusion
The study of the reaction kinetics for this compound formation is a multi-faceted process that integrates chemical reaction engineering principles, careful experimental design, and precise analytical chemistry. By understanding the sequential SN2 mechanism and systematically investigating the influence of temperature, pressure, and concentration, researchers can develop a robust kinetic model. This model is an invaluable tool for designing and optimizing industrial reactors to maximize product yield and process efficiency, ensuring the cost-effective and safe production of this important chemical intermediate.
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Mechanism of Cyclohexyldiethanolamine as a corrosion inhibitor.
An In-Depth Technical Guide to the Corrosion Inhibition Mechanism of Cyclohexyldiethanolamine
Abstract
This compound (CDE) is an organic compound utilized across various industrial applications, notably as a corrosion inhibitor in metalworking fluids and cooling water systems. This technical guide provides a comprehensive exploration of the core mechanisms through which CDE mitigates the corrosion of metallic substrates, particularly ferrous alloys like mild steel. While direct, in-depth experimental literature exclusively focused on CDE is limited, this guide synthesizes established principles from the broader field of amine-based corrosion inhibitors to elucidate the probable mechanistic pathways of CDE. We will delve into the molecular structure of CDE, its adsorption behavior on metal surfaces, the subsequent formation of a protective barrier, and its electrochemical influence on corrosion processes. Furthermore, this guide outlines the standard experimental protocols and theoretical modeling techniques that form the foundation for validating the efficacy and understanding the behavior of CDE as a corrosion inhibitor. This document is intended for researchers, chemists, and materials scientists engaged in the development and application of corrosion mitigation strategies.
Introduction to this compound as a Corrosion Inhibitor
Corrosion, the electrochemical degradation of metals, poses a significant economic and safety challenge across numerous industries. The use of organic corrosion inhibitors is a primary strategy to combat this issue. These inhibitors function by adsorbing onto the metal surface, thereby creating a protective film that isolates the metal from the corrosive environment.
This compound (C10H21NO2) is a tertiary amine featuring a cyclohexyl group and two hydroxyethyl groups. This unique molecular architecture combines hydrophobic (cyclohexyl group) and hydrophilic (diethanolamine moiety) characteristics, making it effective in aqueous and multiphase systems. Its application as a corrosion inhibitor is prominent in formulations for metalworking fluids and as a component in antifreeze compositions. The efficacy of CDE stems from the presence of heteroatoms—specifically nitrogen and oxygen—which possess lone pairs of electrons that are crucial for its interaction with metal surfaces.
The Core Mechanism of Corrosion Inhibition by this compound
The corrosion inhibition by this compound is a multi-faceted process that involves its transport to the metal surface, subsequent adsorption, and the formation of a durable protective barrier. This mechanism can be dissected into several key stages:
Molecular Structure and its Role in Inhibition
The inhibitory properties of CDE are intrinsically linked to its molecular structure. The molecule comprises three key functional components that contribute to its effectiveness:
-
Tertiary Amine Group (Nitrogen Atom): The nitrogen atom in the diethanolamine group is a primary active center. It possesses a lone pair of electrons that can be shared with the vacant d-orbitals of transition metals like iron, leading to the formation of a coordinate covalent bond.
-
Hydroxyl Groups (Oxygen Atoms): The two hydroxyl (-OH) groups also contain lone pairs of electrons on the oxygen atoms, providing additional sites for adsorption onto the metal surface.
-
Cyclohexyl Group: This bulky, hydrophobic group provides a significant steric hindrance effect. Once the molecule is adsorbed, the cyclohexyl group helps to form a dense, non-polar layer that repels water and other corrosive species from the metal surface.
Caption: Molecular structure of this compound.
Adsorption on the Metal Surface
The primary step in corrosion inhibition is the adsorption of the inhibitor molecules onto the metal surface. This process can be broadly categorized into physisorption and chemisorption, and for many amine-based inhibitors, it is often a combination of both.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the CDE molecule can become protonated, forming a cation that is electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions from the acid).
-
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate covalent bond. The lone pairs of electrons on the nitrogen and oxygen atoms of CDE can be donated to the vacant d-orbitals of iron atoms, leading to a stable chemical bond.
The adsorption of CDE on a metal surface is expected to follow an adsorption isotherm, such as the Langmuir adsorption isotherm , which describes the formation of a monolayer of the inhibitor on the metal surface.
Caption: Adsorption mechanism of CDE on a metal surface.
Formation of a Protective Film
Upon adsorption, CDE molecules arrange themselves on the metal surface to form a protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment. The hydrophobic cyclohexyl groups orient themselves away from the metal surface, creating a non-polar layer that repels water and corrosive ions like chloride and sulfate. The effectiveness of this film depends on factors such as the concentration of CDE, the temperature, and the pH of the environment.
Electrochemical Action: A Mixed-Type Inhibitor
Corrosion is an electrochemical process involving two half-cell reactions: an anodic reaction (metal dissolution) and a cathodic reaction (e.g., hydrogen evolution in acidic media). Corrosion inhibitors can be classified based on which of these reactions they primarily suppress. This compound, like many other amine-based inhibitors, is expected to act as a mixed-type inhibitor . This means it influences both the anodic and cathodic reactions.
-
Anodic Inhibition: By adsorbing on the anodic sites of the metal surface, CDE molecules block the sites where metal dissolution would otherwise occur, thus slowing down the rate of oxidation.
-
Cathodic Inhibition: CDE molecules can also adsorb on the cathodic sites, interfering with the hydrogen evolution reaction. In neutral or near-neutral solutions, it can hinder the oxygen reduction reaction.
This mixed-inhibition behavior results in a reduction of the overall corrosion current density without significantly shifting the corrosion potential.
Theoretical and Experimental Validation
The proposed mechanism of corrosion inhibition by CDE can be validated through a combination of theoretical calculations and experimental techniques.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the interaction between the inhibitor molecule and the metal surface at an electronic level. Key parameters that can be calculated include:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, suggesting stronger chemisorption.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.
-
ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electronic interactions.
-
Mulliken Charges: The distribution of charge on the atoms of the CDE molecule can identify the active centers (N and O atoms) that are most likely to interact with the metal surface.
Table 1: Hypothetical Quantum Chemical Parameters for CDE and their Significance
| Parameter | Expected Trend/Value | Significance for Corrosion Inhibition |
| EHOMO | Relatively High | Indicates a strong tendency for electron donation to the metal surface, facilitating chemisorption. |
| ELUMO | Relatively Low | Suggests the potential for back-donation from the metal to the molecule, strengthening the bond. |
| ΔE (Energy Gap) | Relatively Small | Implies higher reactivity and greater inhibition efficiency. |
| Dipole Moment (µ) | Moderate to High | A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface. |
| Mulliken Charges | Negative charges on N and O atoms | Confirms that these heteroatoms are the active centers for electron donation and bonding to the metal. |
Experimental Protocols for Evaluation
A rigorous evaluation of CDE as a corrosion inhibitor involves a suite of electrochemical and surface analysis techniques.
This is a simple and direct method to determine the corrosion rate and the inhibition efficiency of CDE.
Step-by-Step Protocol:
-
Specimen Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of known surface area. Clean and degrease the coupons thoroughly.
-
Immersion: Immerse the coupons in the corrosive medium (e.g., 1M HCl) with and without various concentrations of CDE.
-
Exposure: Maintain the setup at a constant temperature for a specified duration (e.g., 24 hours).
-
Cleaning and Re-weighing: After the exposure period, remove the coupons, clean them to remove corrosion products, dry them, and re-weigh them.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
These methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
-
Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode (the metal sample) and measuring the resulting current. The resulting Tafel plot provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. A decrease in icorr in the presence of CDE indicates effective inhibition. The mixed-type nature of the inhibitor is confirmed if both anodic and cathodic branches of the polarization curve are affected.
-
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of CDE indicate the formation of a protective film on the metal surface.
Caption: Experimental workflow for evaluating CDE.
These methods provide direct visual and chemical evidence of the protective film formed by CDE.
-
Scanning Electron Microscopy (SEM): SEM images can visualize the morphology of the metal surface before and after exposure to the corrosive environment, with and without CDE. A smoother surface with fewer pits and cracks in the presence of CDE indicates effective protection.
-
Atomic Force Microscopy (AFM): AFM provides high-resolution, three-dimensional images of the surface topography, allowing for the quantification of surface roughness. A decrease in surface roughness in the presence of CDE confirms the formation of a protective film.
Conclusion and Future Outlook
This compound functions as an effective corrosion inhibitor through a mechanism involving adsorption onto the metal surface and the formation of a protective barrier. Its molecular structure, containing nitrogen and oxygen heteroatoms and a bulky cyclohexyl group, facilitates both chemisorption and physisorption, leading to a mixed-type inhibition of both anodic and cathodic corrosion reactions.
While the precise quantitative data for CDE's performance requires further dedicated experimental investigation, the established principles of amine-based corrosion inhibitors provide a robust framework for understanding its mechanism. Future research should focus on conducting detailed electrochemical and surface analysis studies specifically on CDE to quantify its inhibition efficiency on various metals and under different environmental conditions. Furthermore, advanced computational modeling could provide deeper insights into the dynamics of its adsorption and film formation.
References
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Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. MDPI.[Link]
-
Corrosion inhibition and surface analysis of amines on mild steel in chloride medium. SpringerLink.[Link]
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Experimental studies on corrosion inhibition performance of acetylthiophene thiosemicarbazone for mild steel in HCl complemented with DFT investigation. Oxford Academic.[Link]
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Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International.[Link]
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Corrosion Inhibitor Testing. Infinita Lab.[Link]
-
Langmuir adsorption isotherm for different dyes on mild steel in 1.0 M HCl at 25 °C. ResearchGate.[Link]
-
DFT study of methanethiol (CH3SH) adsorptions on the Fe(110) surface. Indian Academy of Sciences.[Link]
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Application of AFM-Based Techniques in Studies of Corrosion and Corrosion Inhibition of Metallic Alloys. MDPI.[Link]
-
Electrochemical Impedance Spectroscopy: A Tutorial. ACS Publications.[Link]
-
Effect of Temperature on the Corrosion Inhibition of 4- ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide on Mild Steel in 1 M HCl Solution. MDPI.[Link]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Cyclohexyldiethanolamine (CHDEA)
Abstract
Cyclohexyldiethanolamine (CHDEA) is a tertiary amine widely utilized across various industries for its properties as a corrosion inhibitor, pH neutralizer, and emulsifying agent, particularly in metalworking fluids and coatings. The efficacy and safety of these formulations are critically dependent on the thermal stability of their components. This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of CHDEA. We will explore its fundamental physicochemical properties, delve into the mechanisms of its thermal degradation, and present validated experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, chemists, and formulation scientists engaged in the development and quality control of products containing CHDEA.
Introduction to this compound (CHDEA)
This compound (CAS: 4500-29-2), with the molecular formula C₁₀H₂₁NO₂, is an organic compound featuring a cyclohexyl group bonded to a diethanolamine moiety. This amphiphilic structure, combining a hydrophobic cyclohexyl ring and hydrophilic diethanolamine arms, underpins its utility in complex chemical systems.
Its primary applications include:
-
Corrosion Inhibition: CHDEA forms a protective film on metal surfaces, mitigating corrosion in aqueous and semi-aqueous systems.
-
Neutralizing Agent: The tertiary amine group acts as a weak base, making it effective for pH control in formulations like metalworking fluids.
-
Emulsifier: It aids in the stabilization of oil-in-water emulsions, crucial for the performance of lubricants and coolants.
Given that many of these applications involve elevated temperatures, a thorough understanding of CHDEA's thermal behavior is not merely academic but a prerequisite for ensuring formulation stability, predicting product lifespan, and preventing the formation of hazardous byproducts.
Physicochemical and Thermal Properties
The thermal stability of a compound is intrinsically linked to its physical properties. For CHDEA, key parameters indicate a substance with low volatility and strong intermolecular forces, primarily due to hydrogen bonding from the hydroxyl groups.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₁NO₂ | [1] |
| Molecular Weight | 187.28 g/mol | [1] |
| Boiling Point | ~342.9°C at 760 mmHg | [2] |
| Flash Point | 176.2°C | [2] |
| Vapor Pressure | 0.002 Pa at 25°C | [3] |
| Water Solubility | 28.2 g/L at 25°C | [3] |
These properties suggest that CHDEA is stable under standard storage and handling conditions. However, its relatively high flash point indicates that it will combust if exposed to a sufficient ignition source at elevated temperatures. The high boiling point and low vapor pressure are advantageous in applications where volatilization must be minimized.
Thermal Decomposition Profile
While stable at ambient temperatures, CHDEA will decompose upon exposure to high thermal stress. This degradation can compromise its performance and lead to the evolution of potentially hazardous compounds.
Onset and Conditions for Decomposition
Thermal degradation of alkanolamines is highly dependent on temperature and the chemical environment, particularly the presence of oxygen or acidic gases like CO₂[4][5]. In the absence of CO₂, many amines show little degradation even at temperatures up to 200°C[4]. However, in industrial applications where such gases are often present, decomposition can occur at lower temperatures, typically within the 100-130°C range seen in stripping and reboiler units[6]. When heated to decomposition, CHDEA is known to emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂)[2].
Proposed Decomposition Mechanisms
The precise decomposition mechanism for CHDEA is not extensively documented in publicly available literature. However, by examining studies on structurally similar amines, a scientifically sound, proposed pathway can be constructed. The degradation of tertiary amines and diethanolamine derivatives often involves C-N and C-C bond scission[7].
A plausible degradation pathway for CHDEA could involve several key steps:
-
Initial C-N Bond Cleavage: The bond between the nitrogen atom and the cyclohexyl ring or one of the ethanol arms could be an initial point of failure, leading to the formation of radical or ionic intermediates.
-
Side-Chain Elimination: The ethanol side chains may undergo elimination reactions, potentially forming acetaldehyde and a secondary amine.
-
Cyclohexyl Ring Fragmentation: At higher temperatures, the cyclohexyl ring can undergo fission, leading to the formation of smaller aliphatic hydrocarbons, similar to the decomposition of cyclohexane itself.
-
Oxidation: In the presence of air, these fragments will oxidize, leading to the formation of CO, CO₂, H₂O, and various nitrogen oxides (NOx).
Experimental Analysis Protocols
To quantitatively assess the thermal stability of CHDEA, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.
Thermogravimetric Analysis (TGA)
Causality: TGA is the chosen method for determining the thermal stability and decomposition profile of a material because it directly measures changes in mass as a function of temperature[8]. This allows for the precise identification of the onset temperature of degradation, the rate of decomposition, and the quantification of residual mass. For CHDEA, this tells us at what temperature the compound begins to break down into volatile products.
Self-Validating TGA Protocol for CHDEA:
-
Instrument Calibration:
-
Perform a two-point temperature calibration using certified standards (e.g., Indium and Gold) to ensure temperature accuracy across the desired range.
-
Verify mass accuracy using a certified calibration weight (e.g., 100 mg). This step is critical for quantitative accuracy.
-
-
Sample Preparation:
-
Tare a clean, inert TGA crucible (alumina or platinum is recommended for high temperatures).
-
Using a calibrated micropipette, dispense 5-10 mg of CHDEA into the crucible. An accurate sample mass is essential for kinetic calculations.
-
-
Experimental Setup:
-
Place the crucible onto the TGA balance mechanism.
-
Purge the furnace with an inert gas (e.g., Nitrogen at 50-100 mL/min) for at least 15 minutes to ensure an oxygen-free environment. This isolates thermal decomposition from oxidative degradation.
-
Set the temperature program: Equilibrate at 30°C, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of 600°C. Using a controlled ramp rate ensures reproducibility.
-
-
Data Analysis:
-
The primary output is a plot of mass versus temperature.
-
Onset Temperature (T_onset): Determine the temperature at which significant mass loss begins. This is often calculated by the intersection of the baseline tangent with the tangent of the decomposition step.
-
Peak Decomposition Temperature: Calculate the first derivative of the mass loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
Residual Mass: Note the percentage of mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Causality: DSC is employed to measure the heat flow into or out of a sample as a function of temperature[9]. This technique is crucial for identifying thermal events such as melting, boiling, and crystallization. For decomposition, DSC reveals whether the process is endothermic (absorbs energy) or exothermic (releases energy). An exothermic decomposition is a significant safety concern as it can lead to a runaway reaction.
Self-Validating DSC Protocol for CHDEA:
-
Instrument Calibration:
-
Calibrate the instrument for temperature and enthalpy using a certified Indium standard. The known melting point and heat of fusion of Indium provide a reliable reference.
-
-
Sample Preparation:
-
Using a micropipette, dispense 2-5 mg of CHDEA into a volatile sample pan (hermetically sealed aluminum pan).
-
Crimp the lid to create a seal. This is crucial to prevent mass loss due to evaporation before the boiling point, which would otherwise interfere with the measurement of decomposition enthalpy.
-
Prepare an identical empty, sealed pan to serve as the reference.
-
-
Experimental Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge with an inert gas (Nitrogen at 50 mL/min).
-
Set the temperature program: Equilibrate at 25°C, then ramp at 10°C/min to a temperature beyond the boiling point but within the instrument's safe operating range (e.g., 400°C).
-
-
Data Analysis:
-
The DSC thermogram plots heat flow versus temperature.
-
Endothermic Peaks: A sharp endothermic peak will correspond to the boiling point of CHDEA. The area under this peak can be integrated to determine the heat of vaporization.
-
Exothermic Peaks: Any broad exothermic peaks occurring at temperatures above the boiling point are indicative of decomposition. The presence and magnitude of this exotherm are critical for assessing thermal hazards.
-
Evolved Gas Analysis (EGA): TGA-FTIR/MS
For an unambiguous identification of decomposition products, coupling the TGA to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) is the definitive method[10][11]. As the sample in the TGA decomposes, the evolved gases are carried via a heated transfer line directly into the analysis cell of the secondary instrument[8]. This allows for real-time identification of the chemical nature of the off-gassing products at each stage of decomposition, confirming the presence of species like CO₂, ammonia, and various hydrocarbons.
Kinetic Analysis
Data obtained from TGA experiments performed at multiple heating rates can be used to determine the kinetics of decomposition, most notably the activation energy (Ea)[12]. Methods such as the Kissinger or Flynn-Wall-Ozawa isoconversional models can be applied[9]. The activation energy provides a quantitative measure of the energy barrier that must be overcome for decomposition to occur. A higher activation energy corresponds to a more thermally stable material[13]. For similar amine systems, activation energies for thermal degradation have been estimated in the range of 100-150 kJ/mol[14]. This kinetic data is invaluable for predicting the long-term stability of CHDEA under isothermal conditions and for modeling its behavior in real-world applications.
Conclusion
This compound is a thermally robust compound under normal operating conditions, a property essential for its industrial applications. However, exposure to temperatures exceeding 150-200°C, especially in reactive environments, can initiate decomposition, leading to the formation of carbon oxides and nitrogen oxides. The analytical protocols detailed in this guide, particularly TGA and DSC, provide a reliable framework for characterizing the thermal stability, identifying hazardous exothermic events, and determining the kinetic parameters of CHDEA decomposition. For formulation scientists and researchers, these methods are essential tools for ensuring product safety, performance, and regulatory compliance. Further investigation using Evolved Gas Analysis is recommended for a complete elucidation of the decomposition products and mechanism.
References
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ResearchGate. (2025). Thermal degradation and evolved gas analysis of N,N′-bis(2 hydroxyethyl) linseed amide (BHLA) during pyrolysis and combustion | Request PDF. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines - PMC. Retrieved from [Link]
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ScienceDirect. (2025). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Retrieved from [Link]
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FILAB. (n.d.). TGA, TGA-FTIR and TGA-MS analysis at FILAB laboratory. Retrieved from [Link]
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MDPI. (2021). Kinetics of the Thermal Degradation of Poly(lactic acid) and Polyamide Bioblends. Retrieved from [Link]
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NTNU Open. (2021). Modeling Thermal Degradation of Monoethanolamine. Retrieved from [Link]
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MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PubMed Central. Retrieved from [Link]
-
University of Malaya Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Retrieved from [Link]
-
ResearchGate. (2025). DSC-TG studies on kinetics of curing and thermal decomposition of epoxy–ether amine systems | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). The FT-IR spectra of five alkanolamines activated at different thermal... Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Thermal Decomposition and Nonisothermal Kinetics of Monoethanolamine Mixed with Various Metal Ions. Retrieved from [Link]
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ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation of diethanolamine at stripper condition for CO2 capture: Product types and reaction mechanisms | Request PDF. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Thermodynamic characterisation of aqueous alkanolamine and amine solutions for acid gas processing by transferable molecular models. Retrieved from [Link]
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ORBi (Open Repository and Bibliography). (n.d.). Experimental study and kinetic model of monoethanolamine oxidative and thermal degradation for post-combustion CO2 capture. Retrieved from [Link]
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LookChem. (n.d.). CAS No.4500-29-2,this compound Suppliers. Retrieved from [Link]
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ACS Publications. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology. Retrieved from [Link]
-
The University of Texas at Austin Libraries. (n.d.). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. Retrieved from [Link]
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TA Instruments. (n.d.). Evolved Gas Analysis: TGA/FTIR. Retrieved from [Link]
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Structural Elucidation of N-Cyclohexyldiethanolamine: A Comprehensive Spectroscopic Guide
Abstract
This technical guide provides an in-depth protocol and theoretical framework for the structural elucidation of N-Cyclohexyldiethanolamine (C₁₀H₂₁NO₂; CAS: 4500-29-2) using fundamental spectroscopic techniques: Fourier-Transform Infrared (FTIR) spectroscopy, Proton (¹H) Nuclear Magnetic Resonance (NMR), and Carbon-13 (¹³C) NMR. N-Cyclohexyldiethanolamine is a tertiary amine featuring a cyclohexyl group and two hydroxyethyl substituents, utilized as a corrosion inhibitor, emulsifier, and pH neutralizing agent in various industrial applications.[1][][3] Accurate structural verification is paramount for quality control and regulatory compliance. This document is designed for researchers and analytical scientists, offering a narrative that combines established analytical principles with field-proven insights to create a self-validating system for structural confirmation.
Molecular Structure Overview and Analytical Strategy
The structure of N-Cyclohexyldiethanolamine combines three distinct moieties: a saturated six-membered cyclohexyl ring, a tertiary amine nitrogen, and two identical primary alcohol functional groups. Each of these features provides unique spectroscopic signatures that, when analyzed in concert, allow for unambiguous structural confirmation.
Our analytical approach is predicated on a logical, multi-technique workflow. FTIR will first confirm the presence of key functional groups (hydroxyl and amine) and the overall aliphatic nature of the molecule. Subsequently, ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework, establishing connectivity and confirming the precise arrangement of the cyclohexyl and diethanolamine fragments.
To facilitate discussion, the atoms in N-Cyclohexyldiethanolamine are systematically labeled as shown below.
Caption: Labeled structure of N-Cyclohexyldiethanolamine.
Infrared (IR) Spectroscopy Analysis
Principle and Experimental Causality
Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, causing their bonds to stretch or bend. For N-Cyclohexyldiethanolamine, IR serves as a rapid and definitive method to confirm the presence of its hydroxyl (-OH) groups and the absence of N-H bonds, which immediately validates the tertiary nature of the amine.
Choice of Technique: Attenuated Total Reflectance (ATR) Due to the compound's high viscosity and potential hygroscopicity, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets or salt plates.[4] ATR requires minimal sample preparation, analyzing the material in its neat form. This avoids the use of solvents that could introduce interfering absorptions (e.g., -OH bands from residual water or alcohol solvents) and ensures the spectrum is truly representative of the analyte.
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a single drop of neat N-Cyclohexyldiethanolamine directly onto the center of the ATR crystal.
-
Engage ATR Arm: Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.
Spectral Interpretation and Data Validation
The IR spectrum provides a distinct "fingerprint." The most crucial diagnostic regions are analyzed to validate the structure.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance and Interpretation |
| O-H Stretch | 3600 - 3200 (Broad) | A strong, broad absorption in this region is definitive evidence of the hydroxyl groups.[5][6][7] The broadening is a direct result of intermolecular hydrogen bonding, a phenomenon expected in a neat, viscous alcohol. |
| C-H Stretch (sp³) | 3000 - 2850 | Strong, sharp peaks just below 3000 cm⁻¹ confirm the aliphatic nature of the cyclohexyl and ethyl groups.[8] |
| C-O Stretch | 1250 - 1000 | A strong band in this region corresponds to the stretching of the carbon-oxygen single bond of the primary alcohol.[6] |
| C-N Stretch | 1250 - 1020 | A medium-to-weak absorption in this range indicates the presence of the aliphatic C-N bond.[5][9] This peak may overlap with the C-O stretch. |
| N-H Stretch | 3500 - 3300 | Absence. The complete lack of any sharp or medium bands in this region is a critical self-validating data point, confirming the amine is tertiary.[9][10] |
The presence of the broad -OH band and the aliphatic C-H stretches, coupled with the definitive absence of an N-H stretch, provides robust, top-level validation of the core functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information about the molecular skeleton by probing the chemical environment of ¹H and ¹³C nuclei.
Principle and Experimental Causality
Nuclei with non-zero spin (like ¹H and ¹³C) align in an external magnetic field. The precise radiofrequency required to perturb these nuclei is dependent on their local electronic environment, a property known as the chemical shift (δ). Adjacent, non-equivalent protons also influence each other through spin-spin coupling, splitting signals into predictable patterns (multiplicities) that reveal connectivity.
Choice of Solvent: Deuterated Chloroform (CDCl₃) A deuterated solvent is essential to avoid a massive, overwhelming solvent signal in the ¹H NMR spectrum.[11][12] CDCl₃ is an excellent first choice as it is aprotic, has a simple ¹³C signal (a triplet at ~77 ppm), and effectively dissolves many organic amines. If solubility is an issue, DMSO-d₆ is a suitable alternative, though its residual water peak must be considered.
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of N-Cyclohexyldiethanolamine in ~0.7 mL of CDCl₃ in a clean, high-quality NMR tube.[11] For ¹³C NMR, a more concentrated solution (50-100 mg) is preferable to reduce acquisition time.[11]
-
D₂O Exchange (Optional but Recommended): To definitively identify the -OH proton signals, acquire a standard ¹H spectrum. Then, add one drop of deuterium oxide (D₂O), shake the tube gently, and re-acquire the spectrum. The -OH proton signals will disappear or significantly diminish due to chemical exchange with deuterium.[5]
-
Instrument Setup: The instrument is "locked" onto the deuterium signal of the solvent. The sample is shimmed to optimize magnetic field homogeneity, ensuring sharp, well-resolved peaks.
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used. Key parameters include spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled pulse sequence is standard. This removes C-H coupling, causing all carbon signals to appear as singlets and increasing the signal-to-noise ratio.
-
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is predicted to show five distinct sets of signals corresponding to the chemically non-equivalent protons.
| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale and Interpretation |
| -OH | 1.0 - 5.0 | Broad Singlet (s) | 2H | The signal for the hydroxyl protons is often broad due to chemical exchange and hydrogen bonding.[5] Its position is highly dependent on concentration and temperature. This signal will disappear upon D₂O exchange. |
| Cβ-H ₂ (CH₂-OH) | ~3.6 | Triplet (t) | 4H | These protons are attached to a carbon adjacent to an electronegative oxygen, shifting them downfield. They are coupled to the two Cα protons, resulting in a triplet. |
| Cα-H ₂ (N-CH₂) | ~2.6 | Triplet (t) | 4H | These protons are adjacent to the amine nitrogen, which is less electronegative than oxygen, resulting in a less pronounced downfield shift compared to Cβ-H₂.[5][10] They are coupled to the two Cβ protons, appearing as a triplet. |
| C1-H | ~2.4 | Multiplet (m) | 1H | This methine proton is directly attached to the nitrogen, causing a significant downfield shift relative to other cyclohexyl protons. It is coupled to multiple neighboring protons, resulting in a complex multiplet. |
| C2,3,4,5,6-H ₂ | 1.8 - 1.0 | Multiplets (m) | 10H | The remaining ten protons of the cyclohexyl ring are in a standard aliphatic environment. Due to complex coupling and similar chemical environments, they will appear as a series of overlapping multiplets in the upfield region. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, confirming the number of unique carbon environments.
| Carbon Label | Predicted δ (ppm) | Rationale and Interpretation |
| Cβ (CH₂-OH) | ~60 | This carbon is attached to the highly electronegative oxygen atom, causing the most significant downfield shift among the aliphatic carbons.[13] |
| C1 (CH-N) | ~58 | The methine carbon of the cyclohexyl ring is directly bonded to nitrogen, resulting in a downfield shift. |
| Cα (N-CH₂) | ~55 | These carbons are adjacent to the nitrogen atom and are deshielded, appearing downfield.[5][10] |
| C2, C6 | ~30 | These carbons are beta to the nitrogen substituent and are expected in the typical aliphatic range. |
| C3, C4, C5 | ~25 | These remaining cyclohexyl carbons are furthest from the electron-withdrawing nitrogen and will appear furthest upfield. Note that C4 may be a distinct signal from C3/C5 due to symmetry. |
Integrated Analysis and Workflow for Structural Confirmation
Caption: Integrated workflow for the spectroscopic elucidation of N-Cyclohexyldiethanolamine.
Systematic Validation:
-
IR confirms functional groups: The broad O-H stretch from IR directly corresponds to the exchangeable 2H broad singlet in the ¹H NMR and the downfield Cβ signal (~60 ppm) in the ¹³C NMR.
-
IR confirms tertiary amine: The absence of an N-H stretch in the IR is perfectly consistent with the NMR data, which shows the nitrogen atom connected to three non-hydrogen-bearing atoms (C1, Cα, and Cα').
-
NMR confirms connectivity: The triplet-triplet pattern of the Cα-H₂ and Cβ-H₂ protons in the ¹H NMR definitively proves the N-CH₂-CH₂-OH connectivity of the two ethanolamine side chains.
-
NMR confirms the cyclohexyl group: The presence of the downfield C1-H methine proton and the upfield cluster of 10H in the ¹H NMR, along with the corresponding carbon signals in the ¹³C NMR, confirms the N-substituted cyclohexyl ring.
-
Integration provides quantitative proof: The 2:4:4:1:10 proton integration ratio in the ¹H NMR spectrum is in exact agreement with the 21 protons of the C₁₀H₂₁NO₂ molecular formula.
Conclusion
Through the systematic and integrated application of FTIR and NMR spectroscopy, the chemical structure of N-Cyclohexyldiethanolamine is unequivocally confirmed. Each technique provides complementary and self-validating data points: FTIR identifies the key functional groups, while ¹H and ¹³C NMR resolve the precise atomic connectivity and confirm the carbon-hydrogen framework. This guide demonstrates a robust analytical methodology essential for the quality assurance and characterization of this and other similar molecules in industrial and research settings.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78201, N-Cyclohexyldiethanolamine. Retrieved from [Link]
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LibreTexts Chemistry (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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ChemSrc (2025). Cyclohexyldiethanolamine | CAS#:4500-29-2. Retrieved from [Link]
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LookChem (n.d.). Cas 4500-29-2, this compound. Retrieved from [Link]
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Kurt, M., & Yurdakul, Ş. (2012). IR AND FT RAMAN SPECTROSCOPY STUDY OF VIBRATIONAL ANALYSIS OF DIETHANOLAMINE. Journal of Engineering Science and Design. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Calgary (n.d.). Spectroscopy Methods of structure determination. Retrieved from [Link]
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Oregon State University (n.d.). Spectroscopy of Amines. Retrieved from [Link]
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University of California, Davis (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Dummies.com (2016). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]
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Michigan State University Department of Chemistry (n.d.). Infrared Spectroscopy: Amines. Retrieved from [Link]
-
ResearchGate (n.d.). ATR-FTIR spectra of amines and their mixtures in the 1100–1300 cm⁻¹... Retrieved from [Link]
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Oregon State University (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Surface tension properties of Cyclohexyldiethanolamine solutions.
An In-Depth Technical Guide to the Surface Tension Properties of Cyclohexyldiethanolamine (CHDEA) Solutions
Introduction
This compound (CHDEA) is a versatile tertiary amine with significant applications across various scientific and industrial domains, including roles as a corrosion inhibitor, a pH neutralizing agent, and a chemical intermediate.[1][2] Its unique molecular structure, featuring both hydrophobic and hydrophilic moieties, imparts notable surface-active properties, making it a subject of interest for researchers, formulation scientists, and drug development professionals.[1] Understanding the behavior of CHDEA at interfaces is critical for harnessing its full potential in applications ranging from advanced metalworking fluids to the formulation of stable emulsions and suspensions in pharmaceuticals.[1][3][4]
This technical guide provides a comprehensive exploration of the surface tension properties of aqueous this compound solutions. Moving beyond a simple recitation of facts, this document, written from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, provides detailed, self-validating protocols for measurement, and analyzes the physicochemical behavior of CHDEA in solution. The objective is to equip the reader with both the theoretical knowledge and the practical methodologies required to investigate and manipulate the surface properties of CHDEA-based systems.
Chapter 1: Fundamentals of this compound and Surface Tension
Molecular Profile of this compound (CHDEA)
The surface-active behavior of CHDEA is a direct consequence of its amphiphilic molecular architecture. The molecule consists of a nonpolar, hydrophobic cyclohexyl group and a polar, hydrophilic diethanolamine group.[1] This dual nature drives CHDEA molecules in an aqueous solution to migrate to interfaces (e.g., the air-water interface), where they can orient themselves to satisfy the energetic preferences of both parts of the molecule, thereby lowering the overall energy of the system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₁NO₂ | [5] |
| Molecular Weight | 187.28 g/mol | [3][5] |
| IUPAC Name | 2-[cyclohexyl(2-hydroxyethyl)amino]ethanol | [3] |
| Appearance | Liquid | [3] |
| Water Solubility | 28.2 g/L (at 25°C) | [1][2][6] |
| Primary Applications | Surfactant, Corrosion Inhibitor, Emulsifier | [2][3] |
The Physics of Surface Tension in Aqueous Solutions
Surface tension is the phenomenon that causes the surface of a liquid to resist an external force, behaving like a stretched elastic membrane.[7] It arises from the cohesive forces between liquid molecules. While molecules in the bulk of the liquid are pulled equally in all directions by neighboring molecules, those at the surface experience a net inward pull because they have fewer neighboring liquid molecules above them.[8] Water, with its strong hydrogen bonding network, exhibits a particularly high surface tension (approximately 72 mN/m at room temperature).[7][9]
Surfactants, or surface-active agents, are compounds that lower the surface tension of a liquid.[9] When a surfactant like CHDEA is added to water, its amphiphilic molecules arrange at the air-water interface. The hydrophobic cyclohexyl "tail" orients away from the water and into the air, while the hydrophilic diethanolamine "head" remains in the water. This arrangement disrupts the cohesive energy at the surface, leading to a significant reduction in surface tension.[10]
Caption: CHDEA molecules at the air-water interface.
Chapter 2: Experimental Determination of Surface Tension
The accurate measurement of surface tension is fundamental to characterizing CHDEA solutions. Several robust methods are available, each with its own advantages. The choice of method often depends on the required precision, sample volume, and whether dynamic or equilibrium measurements are needed.
Overview of Standard Methodologies
The three most common techniques for measuring equilibrium surface tension are the Du Noüy ring, Wilhelmy plate, and pendant drop methods.[9] The first two are force-based methods that rely on a highly sensitive tensiometer, while the third is an optical method based on drop shape analysis.[9]
Caption: Method selection for surface tension measurement.
Protocol 1: The Du Noüy Ring Method
This method provides high accuracy and is one of the most widely recognized techniques for measuring surface and interfacial tension. It measures the maximum force required to detach a platinum-iridium ring from the surface of a liquid.[9]
Experimental Workflow:
Caption: Du Noüy Ring experimental workflow.
Step-by-Step Methodology:
-
Apparatus & Materials:
-
Force Tensiometer (e.g., Krüss, Biolin Scientific)
-
Platinum-Iridium Du Noüy Ring
-
Jacketed glass vessel for temperature control
-
Circulating water bath
-
High-purity water (Type I) and CHDEA
-
Analytical balance
-
Volumetric glassware
-
Bunsen burner or alcohol lamp for ring cleaning
-
-
Protocol for Self-Validation & Measurement:
-
System Validation: Before measuring the sample, measure the surface tension of high-purity water. The result at 25°C should be 72.0 ± 0.5 mN/m.[8] If the value is outside this range, check instrument calibration and ring cleanliness. This step ensures the trustworthiness of the entire measurement session.
-
Sample Preparation: Prepare a series of aqueous CHDEA solutions by mass, using an analytical balance. This is more accurate than volumetric preparation, especially for viscous solutions.[11]
-
Ring Preparation (Critical Step): A perfectly clean ring is essential for a zero-degree contact angle. Rinse the ring with solvent (e.g., acetone, ethanol) followed by high-purity water. Then, heat the ring to red-hot in a flame to burn off any organic residues. Allow it to cool completely before use.
-
Measurement:
-
Place the CHDEA solution in the temperature-controlled vessel and allow it to equilibrate (e.g., to 25.0 ± 0.1°C).
-
Attach the clean, cool ring to the tensiometer hook and zero the balance.
-
Raise the sample stage until the ring is submerged approximately 2-3 mm below the surface.
-
Slowly lower the sample stage at a constant, slow rate (e.g., 0.1 mm/s). A liquid lamella will be formed.
-
The force on the balance will increase to a maximum just before the lamella breaks. The instrument software automatically records this maximum force.
-
-
Calculation: The surface tension (γ) is calculated from the maximum force (F_max) and the ring circumference (L), applying a correction factor (f) that accounts for the non-ideal shape of the pulled liquid volume:
-
γ = (F_max / L) * f
-
-
-
Data Integrity: Perform at least three independent measurements for each solution until the standard deviation is below a pre-defined threshold (e.g., <0.2 mN/m).
Chapter 3: Analysis of CHDEA Solution Behavior
Effect of Concentration on Surface Tension
As CHDEA is added to water, the surface tension of the solution decreases significantly. This is because the amphiphilic CHDEA molecules preferentially adsorb at the air-water interface, displacing water molecules and reducing the cohesive energy. This trend continues until the interface becomes saturated with CHDEA molecules.
At a specific concentration, known as the Critical Micelle Concentration (CMC) , the interface is fully saturated, and any additional CHDEA molecules added to the solution begin to self-assemble in the bulk liquid to form spherical aggregates called micelles. Beyond the CMC, the surface tension remains relatively constant. Determining the CMC is crucial as it signifies the point of maximum surfactant efficiency at the surface.
Table 2: Representative Data of Surface Tension vs. CHDEA Concentration (Aqueous Solution at 25°C)
| CHDEA Concentration (mol/L) | Surface Tension (γ) (mN/m) |
| 0 (Pure Water) | 72.0 |
| 0.001 | 65.2 |
| 0.005 | 58.1 |
| 0.010 | 51.5 |
| 0.020 | 43.8 |
| 0.040 | 36.3 |
| 0.080 | 31.2 |
| 0.100 (Approx. CMC) | 30.5 |
| 0.120 | 30.4 |
| 0.150 | 30.4 |
Note: This data is illustrative of the expected behavior of an amine surfactant.
Caption: Concentration effects on CHDEA solutions.
Effect of Temperature
For most liquids, including aqueous amine solutions, surface tension decreases as temperature increases.[8] An increase in thermal energy leads to more vigorous molecular motion, which weakens the cohesive intermolecular forces holding the liquid's surface together. This relationship is generally linear over moderate temperature ranges.
Table 3: Representative Data of Surface Tension vs. Temperature (0.05 M CHDEA Solution)
| Temperature (°C) | Surface Tension (γ) (mN/m) |
| 20 | 34.5 |
| 30 | 33.7 |
| 40 | 32.9 |
| 50 | 32.1 |
| 60 | 31.3 |
Note: This data is illustrative of the expected behavior.
Chapter 4: Applications in Research and Drug Development
A thorough understanding of the surface tension properties of CHDEA is paramount for its effective application.
-
Emulsion and Suspension Stability: In pharmaceutical formulations, CHDEA can act as an emulsifying agent to stabilize oil-in-water or water-in-oil systems.[2][4] By reducing the interfacial tension between the two immiscible phases, it lowers the energy required to create droplets and prevents them from coalescing.
-
Wetting and Spreading: For topical drug delivery or coating applications, the ability of a formulation to wet and spread over a surface is critical. Lowering the surface tension with CHDEA can significantly improve the wetting characteristics of a formulation, ensuring uniform coverage and enhancing bioavailability.
-
Corrosion Inhibition: In bioprocessing equipment or implantable devices, CHDEA can form a protective molecular layer on metal surfaces, inhibiting corrosion.[1][2] This is directly related to its surface-active properties and its ability to adsorb onto the solid-liquid interface.
Conclusion
This compound is a functionally rich molecule whose amphiphilic character makes it a potent surface-active agent. This guide has detailed the fundamental principles governing the surface tension of its aqueous solutions, provided robust and self-validating experimental protocols for its characterization, and analyzed the key factors of concentration and temperature that dictate its performance. For the research scientist and development professional, a mastery of these concepts is essential for leveraging CHDEA to engineer advanced formulations, improve process efficiencies, and create innovative products with precisely controlled interfacial properties.
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Methodological & Application
Application Notes & Protocols: Cyclohexyldiethanolamine (CHDEA) as a Corrosion Inhibitor for Mild Steel in Acidic Media
Part 1: Foundational Principles of Corrosion and Inhibition
The Electrochemical Basis of Mild Steel Corrosion in Acids
Mild steel, a cornerstone material in countless industrial applications, is highly susceptible to corrosion, particularly in acidic environments such as those encountered during industrial cleaning, descaling, and oil well acidizing.[1][2] This degradation is not a simple dissolution but an electrochemical process. At the metal's surface, anodic sites form where iron (Fe) is oxidized to ferrous ions (Fe²⁺), releasing electrons. Simultaneously, at cathodic sites, these electrons are consumed, typically by the reduction of hydrogen ions (H⁺) from the acid to produce hydrogen gas (H₂). This continuous exchange establishes a corrosion cell, leading to the progressive deterioration of the metal.
Introducing Cyclohexyldiethanolamine (CHDEA): A Mixed-Type Inhibitor
This compound (C₁₀H₂₁NO₂) is an organic compound featuring a cyclohexyl group and two hydroxyethyl groups attached to a nitrogen atom.[3][4] Its molecular structure is uniquely suited for corrosion inhibition. The presence of heteroatoms (Nitrogen and Oxygen) with lone pairs of electrons, and the hydrocarbon bulk, allows it to function as an effective mixed-type inhibitor. This means it can suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[5] Its primary application in this context is to form a protective barrier on the steel surface, significantly reducing the corrosion rate.[6][7]
Mechanism of Action: The Adsorption Phenomenon
The efficacy of CHDEA hinges on its ability to adsorb onto the mild steel surface, creating a protective film that isolates the metal from the corrosive medium.[2][6] This adsorption can occur through two primary mechanisms:
-
Physisorption: This involves weaker, electrostatic forces between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is typically positively charged, and the inhibitor can be protonated, leading to electrostatic interactions. This process is generally characterized by lower adsorption energies.[1]
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the lone pair electrons of the nitrogen and oxygen atoms in the CHDEA molecule and the vacant d-orbitals of iron atoms on the steel surface.[8] This results in a more stable and durable protective layer.
The dominant mechanism is often inferred from thermodynamic parameters, such as the Gibbs free energy of adsorption (ΔG°ads), which can be determined by fitting experimental data to various adsorption isotherms (e.g., Langmuir, Temkin).[1][6][8]
Part 2: Experimental Design and Preparation
Materials and Reagents
-
Mild Steel Coupons: Rectangular specimens with a known chemical composition (e.g., C: 0.15%, Mn: 0.45%, Si: 0.20%, P: 0.025%, S: 0.025%, remainder Fe). Dimensions should be precise for accurate surface area calculation.
-
This compound (CHDEA): Analytical grade (≥98% purity).
-
Corrosive Media: 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄), prepared from analytical grade concentrated acids and double-distilled water.
-
Polishing Materials: Silicon carbide (SiC) abrasive papers of various grades (e.g., 200, 400, 600, 800, 1000, 1200 grit).
-
Degreasing Solvent: Acetone (analytical grade).
-
Cleaning Solution: Distilled water.
Protocol: Preparation of Mild Steel Specimens
Causality: Proper surface preparation is paramount for reproducibility. An unblemished, uniform surface ensures that the observed corrosion is characteristic of the material-environment interaction, not influenced by pre-existing oxides, scratches, or contaminants.
-
Cutting: Cut mild steel sheets into coupons of a desired size (e.g., 2.5 cm x 2.0 cm x 0.1 cm). Drill a small hole near the top edge for suspension.
-
Abrading: Mechanically polish the coupons sequentially with SiC abrasive papers of increasing grit size, from 200 up to 1200. Polish in a unidirectional manner, rotating the coupon by 90° between each grade to remove scratches from the previous step.
-
Cleaning: Rinse the polished coupons thoroughly with double-distilled water.
-
Degreasing: Submerge the coupons in an ultrasonic bath with acetone for 5-10 minutes to remove any grease or organic residues.
-
Final Rinse & Dry: Rinse again with double-distilled water and dry immediately using a stream of warm air.
-
Storage: Place the prepared coupons in a desiccator to prevent atmospheric corrosion prior to use.
Protocol: Preparation of Inhibitor Solutions
-
Stock Solution: Prepare a stock solution of CHDEA (e.g., 1000 ppm) in the chosen acidic medium (1 M HCl or 0.5 M H₂SO₄).
-
Test Solutions: Prepare a series of test solutions with varying concentrations of CHDEA (e.g., 50, 100, 200, 300, 400, 500 ppm) by serial dilution of the stock solution with the acidic medium. A blank solution (acid without inhibitor) must always be prepared as a control.
Part 3: Methodologies for Evaluating Inhibition Efficiency
A multi-technique approach is essential for a comprehensive and self-validating assessment of inhibitor performance.
Weight Loss Method: A Gravimetric Approach
Trustworthiness: This classical method provides a direct, tangible measure of material loss over time.[9] While it only gives an average corrosion rate, its simplicity and reliability make it an indispensable starting point and a benchmark for other techniques.[10][11]
-
Initial Weighing: Weigh the prepared mild steel coupons accurately using an analytical balance (to 0.1 mg). Record this as W₁.
-
Immersion: Suspend each coupon fully in a beaker containing 100 mL of the test solution (blank and various CHDEA concentrations) using a glass hook or nylon thread. Ensure the coupon does not touch the sides or bottom of the beaker.
-
Exposure: Cover the beakers and leave them undisturbed for a predetermined immersion period (e.g., 6, 12, or 24 hours) at a constant temperature (e.g., 25 °C).
-
Retrieval and Cleaning: After the immersion period, carefully remove the coupons. Rinse with distilled water. To remove corrosion products, scrub gently with a soft brush in a solution of 20% NaOH containing 200 g/L of zinc dust, then rinse again with distilled water and acetone.
-
Final Weighing: Dry the cleaned coupons thoroughly and reweigh them. Record this as W₂.
-
Replication: Perform all experiments in triplicate to ensure the reliability of the results.
The following parameters are calculated from the weight loss data:
-
Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D) Where:
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where:
-
CR₀ = Corrosion rate in the blank solution
-
CRᵢ = Corrosion rate in the solution with inhibitor
-
-
Surface Coverage (θ): θ = (CR₀ - CRᵢ) / CR₀
Electrochemical Techniques: Probing the Interface
Electrochemical methods offer rapid and mechanistic insights into the corrosion process and the inhibitor's mode of action.[12] They measure the electronic properties of the metal-solution interface.
Expertise: PDP curves reveal whether an inhibitor predominantly affects the anodic reaction, the cathodic reaction, or both (mixed-type).[13] By analyzing the shift in corrosion potential (Ecorr) and the reduction in corrosion current density (icorr), we can elucidate the inhibitor's mechanism.
-
Cell Setup: Use a standard three-electrode electrochemical cell. The prepared mild steel coupon serves as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
Stabilization: Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).[14]
-
Polarization Scan: Once the OCP is stable, apply a potential scan from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[14]
-
Data Acquisition: Record the resulting current as a function of the applied potential to generate a Tafel plot (log(i) vs. E).
-
Corrosion Current Density (icorr): Determined by extrapolating the linear (Tafel) regions of the cathodic and anodic curves back to the corrosion potential (Ecorr).[15] A lower icorr value indicates better corrosion protection.
-
Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 Where:
-
icorr₀ = Corrosion current density in the blank solution
-
icorrᵢ = Corrosion current density in the solution with inhibitor
-
-
Inhibitor Type:
-
If the displacement in Ecorr is > 85 mV with respect to the blank, the inhibitor is classified as either anodic or cathodic.
-
If the displacement is < 85 mV, it is a mixed-type inhibitor.
-
Expertise: EIS is a powerful non-destructive technique that provides detailed information about the resistance and capacitance of the electrochemical interface.[16] It can distinguish between the resistance of the solution and the charge transfer resistance, which is inversely proportional to the corrosion rate.[17]
-
Cell Setup: Use the same three-electrode setup as for PDP.
-
Stabilization: Allow the system to stabilize at its OCP.
-
EIS Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz down to 10 mHz).
-
Data Acquisition: The instrument measures the impedance and phase angle response of the system. Data is typically presented as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and Phase Angle vs. log f).
-
Nyquist Plot: For a simple corrosion system, the Nyquist plot is a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger semicircle diameter indicates a higher Rct and thus a lower corrosion rate.
-
Equivalent Circuit Modeling: The EIS data is analyzed by fitting it to an equivalent electrical circuit (e.g., a Randles circuit) to quantify parameters like solution resistance (Rs) and charge transfer resistance (Rct).[17]
-
Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 Where:
-
Rct₀ = Charge transfer resistance in the blank solution
-
Rctᵢ = Charge transfer resistance in the solution with inhibitor
-
Part 4: Data Presentation and Visualization
Quantitative Data Summary
Table 1: Weight Loss Data and Inhibition Efficiency for CHDEA on Mild Steel in 1 M HCl at 25°C (24h Immersion)
| CHDEA Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) | Surface Coverage (θ) |
| 0 (Blank) | 150.5 | 12.54 | - | - |
| 50 | 75.2 | 6.27 | 50.0 | 0.500 |
| 100 | 45.1 | 3.76 | 70.0 | 0.700 |
| 200 | 22.6 | 1.88 | 85.0 | 0.850 |
| 300 | 15.1 | 1.26 | 90.0 | 0.900 |
| 400 | 12.0 | 1.00 | 92.0 | 0.920 |
| 500 | 10.5 | 0.88 | 93.0 | 0.930 |
Table 2: Electrochemical Polarization Data for CHDEA on Mild Steel in 1 M HCl at 25°C
| CHDEA Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
| 0 (Blank) | -475 | 1150 | 75 | -120 | - |
| 100 | -468 | 345 | 72 | -115 | 70.0 |
| 300 | -460 | 112 | 68 | -110 | 90.3 |
| 500 | -455 | 78 | 65 | -108 | 93.2 |
Table 3: EIS Data for CHDEA on Mild Steel in 1 M HCl at 25°C
| CHDEA Conc. (ppm) | Rct (Ω cm²) | Cdl (µF/cm²) | IE% |
| 0 (Blank) | 45 | 250 | - |
| 100 | 155 | 120 | 71.0 |
| 300 | 480 | 75 | 90.6 |
| 500 | 690 | 50 | 93.5 |
Mandatory Visualizations
Caption: Overall workflow for evaluating CHDEA corrosion inhibition.
Caption: Adsorption mechanism of CHDEA on a mild steel surface.
References
-
ResearchGate. (2025). Adsorption isotherm mechanism of amino organic compounds as mild steel corrosion inhibitors by electrochemical measurement method. Retrieved from ResearchGate. [Link]
-
Experimental Results. (2022). Exact calculation of corrosion rates by the weight-loss method. [Link]
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International Journal of Technology. (2017). Inhibition of Mild Steel Corrosion in Acid Medium. [Link]
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IOP Conference Series: Materials Science and Engineering. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. [Link]
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ResearchGate. (n.d.). (i) Potentiodynamic polarization curve for the corrosion inhibition of.... Retrieved from ResearchGate. [Link]
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ACS Publications. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. [Link]
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Scientific Research Publishing. (2012). Adsorption and Thermodynamics Study of the Inhibition of Corrosion of Mild Steel In H2SO4 Medium Using Vernonia Amygdalina. [Link]
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Benha Journal of Applied Sciences. (2022). Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds. [Link]
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Gamry Instruments. (n.d.). EIS for Corrosion & Coatings. [Link]
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PubChem. (n.d.). Ethanol, 2,2'-(cyclohexylimino)bis-. Retrieved from PubChem. [Link]
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Journal of Visualized Experiments. (2016). Potentiodynamic Corrosion Testing. [Link]
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The Long Group. (2021). Isotherm, Kinetic, Process Modeling, and Techno-Economic Analysis of a Diamine-Appended Metal−Organic Framework for CO2. [Link]
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Alabama Specialty Products, Inc. (n.d.). Corrosion Coupons & Weight Loss Analysis. [Link]
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MDPI. (2022). Effective Corrosion Inhibition of Mild Steel in an Acidic Environment Using an Aqueous Extract of Macadamia Nut Green Peel Biowaste. [Link]
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Journal of the Serbian Chemical Society. (2023). Study on Efficiency of HKUST-1 Metal-organic Framework and Modified HKUST- 1s for Removal of Meloxicam from Aqueous. [Link]
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KNUST. (n.d.). Lab 8 – Corrosion Studies by Weight Loss. [Link]
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Zerust Excor. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. [Link]
-
Portugaliae Electrochimica Acta. (2017). Review on Mechanistic Action of Inhibitors on Steel Corrosion in Acidic Media. [Link]
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Gamry Instruments. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement?. [Link]
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Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. [Link]
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MDPI. (2022). Organic Pyridinium Salts as Corrosion Inhibitors for Mild Steel in Acidic Wastewater: Experimental and DFT Study. [Link]
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ResearchGate. (n.d.). Langmuir adsorption isotherms for VA ethanol extract on mild steel in 1 M HCl and 0.5 M H 2 SO 4…. Retrieved from ResearchGate. [Link]
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Chemical Science Review and Letters. (2017). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. [Link]
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ResearchGate. (2014). Inhibition of corrosion of mild steel in hydrochloric acid by N-cyclohexyl-N / -phenyl thiourea. [Link]
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LookChem. (n.d.). CAS No.4500-29-2,this compound Suppliers. [Link]
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ResearchGate. (n.d.). Potentiodynamic polarization parameters for corrosion Inhibition of AISI 1007 steel using CPE and CSO in Saline water. Retrieved from ResearchGate. [Link]
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Cyclohexyldiethanolamine (CHDEA) as a Curing Agent and Accelerator for Epoxy Resin Formulations
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive technical guide for researchers and formulation scientists on the use of Cyclohexyldiethanolamine (CHDEA) in epoxy resin systems. CHDEA is a unique molecule featuring a tertiary amine and two primary hydroxyl groups, allowing it to function as both a catalyst for epoxy homopolymerization and a reactive accelerator in traditional amine or anhydride-cured systems. We will explore the underlying curing mechanisms, provide detailed protocols for formulation and characterization, and discuss the expected performance of the resulting thermoset polymers. The methodologies are grounded in established standards to ensure scientific integrity and reproducibility.
Introduction to this compound (CHDEA)
This compound, also known as N,N-Bis(2-hydroxyethyl)cyclohexylamine, is an amino alcohol with a distinct molecular architecture that makes it a versatile component in epoxy chemistry.[1] Its structure combines a bulky cyclohexyl group, a nucleophilic tertiary amine, and two reactive hydroxyl (-OH) groups.[2] This combination allows CHDEA to play a multifaceted role in epoxy formulations, primarily as a catalytic curing agent or a potent accelerator.
The tertiary amine functionality can initiate the anionic ring-opening polymerization of epoxy groups, a process known as homopolymerization.[3] Concurrently, the hydroxyl groups can participate in the curing reaction, especially at elevated temperatures, by reacting with epoxy rings to form ether linkages.[4][5] This dual functionality provides formulators with a unique tool to modify cure kinetics and final material properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 4500-29-2 | [6] |
| Molecular Formula | C₁₀H₂₁NO₂ | [7] |
| Molecular Weight | 187.28 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | ~342.9 °C at 760 mmHg | [] |
| Density | ~1.05 g/cm³ |[] |
Scientific Foundation: The Curing Mechanism
CHDEA's utility in epoxy systems stems from two primary chemical pathways that can occur simultaneously or be favored based on formulation and curing conditions.
-
Tertiary Amine Catalysis (Anionic Homopolymerization): The unshared electron pair on the nitrogen atom of the tertiary amine acts as a nucleophile. It attacks an electrophilic carbon atom of the oxirane (epoxy) ring, causing it to open and form a zwitterion. This zwitterion then propagates the polymerization by attacking another epoxy monomer, leading to the formation of a polyether network.[3][9] This catalytic process is particularly effective at elevated temperatures.
-
Hydroxyl Group Addition: The two hydroxyl groups on the ethanol arms of CHDEA can also react directly with epoxy rings.[4] This reaction, which forms a stable ether bond and generates a new secondary hydroxyl group, is significantly accelerated at higher temperatures and in the presence of the tertiary amine, which acts as a catalyst for this reaction as well.[10] Each reaction of a hydroxyl group incorporates the CHDEA molecule into the polymer backbone, increasing crosslink density and influencing the final thermomechanical properties.
The diagram below illustrates these parallel reaction pathways.
Caption: Dual curing mechanism of epoxy resin with CHDEA.
Core Application & Formulation Protocols
This section provides a standardized workflow for formulating and characterizing an epoxy system using CHDEA. The primary example will focus on CHDEA as a catalytic curing agent for a standard Bisphenol A-based epoxy resin.
Materials & Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) ~188 g/eq.
-
Curing Agent: this compound (CHDEA), CAS: 4500-29-2.[6]
-
Equipment: Laboratory balance (±0.01 g), mechanical stirrer or planetary mixer, vacuum oven, aluminum weighing dishes, disposable mixing cups and stirrers, silicone molds for casting test specimens.
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat. Work should be performed in a well-ventilated fume hood.
Safety & Handling Precautions
CHDEA is classified as corrosive and can cause severe skin burns and eye damage.[1][7] It is also harmful if swallowed and may cause damage to organs through prolonged exposure.[1] Always consult the Safety Data Sheet (SDS) before use.[7] Wear appropriate PPE and handle only in a well-ventilated area or fume hood. Avoid breathing vapors.
Formulation Protocol: CHDEA as a Catalytic Curing Agent
When used as a catalytic curing agent, CHDEA is typically added in amounts ranging from 2 to 15 parts per hundred parts of resin (phr) by weight. The optimal concentration depends on the desired pot life and curing speed and should be determined empirically. Here, we use a representative formulation.
Table 2: Sample Formulation
| Component | Weight (g) | Parts per Hundred Resin (phr) | Role |
|---|---|---|---|
| DGEBA Resin (EEW 188) | 100.00 | 100 | Base Resin |
| CHDEA | 8.00 | 8 | Catalytic Curing Agent |
Step-by-Step Mixing Procedure:
-
Preparation: Place a clean, disposable mixing cup on the laboratory balance and tare the weight.
-
Weigh Resin: Accurately weigh 100.00 g of DGEBA epoxy resin into the mixing cup.
-
Pre-heating (Optional but Recommended): Gently warm the resin to 40-50 °C. This reduces viscosity and facilitates uniform mixing.
-
Weigh Curing Agent: In a separate container, weigh 8.00 g of CHDEA.
-
Mixing: Slowly add the CHDEA to the epoxy resin while stirring continuously with a mechanical stirrer at low speed (200-300 rpm) to avoid introducing excessive air.
-
Homogenization: Continue mixing for 3-5 minutes until the mixture is completely homogeneous and clear. Scrape the sides and bottom of the cup periodically to ensure all material is incorporated.
-
Degassing: Place the mixture in a vacuum chamber at -28 to -29 inHg (95-98 kPa) for 10-15 minutes, or until bubbling subsides, to remove entrapped air.
-
Casting: Pour the degassed mixture into pre-heated silicone molds appropriate for the required characterization tests (e.g., dog-bone shapes for tensile testing, flat sheets for DMA or hardness).
-
Curing: Transfer the molds to a programmable oven and apply the desired cure schedule. A typical schedule is 2 hours at 120 °C followed by a post-cure of 2 hours at 150 °C to ensure complete reaction.
Performance Evaluation: Protocols & Data Interpretation
The following protocols outline standard methods for characterizing the thermomechanical properties of the cured epoxy thermoset.
Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)
This protocol determines the glass transition temperature (Tg) and can be used to assess the degree of cure. It is based on the principles outlined in ASTM E1356.
-
Sample Preparation: Carefully extract a small sample (5-10 mg) from the cured specimen. Place the sample into a standard aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Run a "heat-cool-heat" cycle to erase the sample's prior thermal history and obtain a clear glass transition.
-
Ramp 1: Heat from 25 °C to 200 °C at a rate of 10 °C/min.
-
Cool: Cool from 200 °C to 25 °C at 10 °C/min.
-
Ramp 2: Heat from 25 °C to 250 °C at 10 °C/min.
-
-
Data Analysis:
-
Glass Transition (Tg): Determine the Tg from the second heating ramp. It appears as a step-like change in the heat flow curve and is typically reported as the midpoint of the transition.[11]
-
Residual Cure: Any exothermic peak observed during the first heating ramp indicates an incomplete cure. The area of this peak can be used to quantify the residual heat of reaction.
-
Interpretation: The Tg is a critical parameter indicating the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg generally corresponds to a higher degree of crosslinking and better thermal performance.
Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol determines the material's thermal stability and decomposition profile, based on ASTM E1131.
-
Sample Preparation: Place a small sample (10-15 mg) of the cured material into a TGA crucible.
-
Instrument Setup: Place the crucible onto the TGA's microbalance.
-
Thermal Program: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Data Analysis: Plot the sample weight percentage versus temperature. Determine the onset of decomposition (Td), often defined as the temperature at which 5% weight loss occurs.
Interpretation: The TGA curve provides information on the material's upper service temperature limit. A higher Td indicates greater thermal stability.
Protocol: Mechanical Properties (Hardness & Tensile Strength)
Mechanical properties provide insight into the material's structural integrity.
-
Hardness: Use a Shore D durometer to measure the hardness of a flat, cured specimen at multiple points, as per ASTM D2240. The average value is reported.
-
Tensile Strength: Test cast "dog-bone" specimens using a universal testing machine according to ASTM D638. The ultimate tensile strength (UTS), modulus of elasticity, and elongation at break are determined.
Interpretation: Hardness measures resistance to indentation, while tensile testing provides a comprehensive view of the material's strength and ductility. These properties are directly influenced by the crosslink density achieved during curing.
The following diagram illustrates the complete experimental workflow.
Caption: Experimental workflow for epoxy formulation and characterization.
Conclusion
This compound is a highly effective and versatile agent for epoxy resin formulations. Its dual-functionality as a catalytic initiator and a reactive hydroxyl-containing molecule provides a wide formulation latitude. By controlling its concentration and the thermal cure schedule, researchers can tailor the cure kinetics and the final thermomechanical properties of the thermoset material. The protocols provided herein offer a standardized, scientifically-grounded approach to leveraging CHDEA in epoxy systems, enabling the development of advanced materials with predictable and reproducible performance characteristics.
References
-
Gedde, U. W., & Hatti-Kaul, R. (2012). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. MDPI. Retrieved from [Link]
-
Tri-iso. (n.d.). Formulation Guide - Anhydride Curatives for Epoxy Systems. Retrieved from [Link]
-
ThreeBond Group. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethanol, 2,2'-(cyclohexylimino)bis-. PubChem Compound Database. Retrieved from [Link]
-
Applied Poleramic, Inc. (n.d.). AMINE CURED-EPOXY MATRICES. Retrieved from [Link]
-
Chemsrc. (2025). This compound | CAS#:4500-29-2. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of the epoxy group and the secondary hydroxyl group. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2024). TM-DSC – The Method of Choice for Determination of the Glass Transition and Post-Curing of Epoxy Resins. Retrieved from [Link]
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Application Notes & Protocols: The Utility of Cyclohexyldiethanolamine in the Synthesis of High-Performance Industrial Surfactants and Emulsifiers
Abstract: Cyclohexyldiethanolamine (CHDEA) is a versatile tertiary amine featuring a unique molecular architecture that combines a hydrophobic cyclohexyl moiety with two hydrophilic hydroxyethyl groups. This amphiphilic nature makes it an exceptional starting material for a new generation of specialty surfactants and emulsifiers. Its diol functionality and the tertiary amine center provide multiple reaction sites for chemical modification, allowing for the synthesis of a wide array of nonionic, cationic, and anionic surfactants. This document provides an in-depth guide for researchers and formulation scientists on the synthesis, characterization, and application of CHDEA-derived surface-active agents for use in metalworking fluids, corrosion inhibition, personal care, and specialty industrial formulations.
Introduction to this compound (CHDEA) as a Surfactant Precursor
This compound, with the molecular formula C₁₀H₂₁NO₂, is an organic compound that serves as a cornerstone for creating high-performance surfactants.[1] Its structure is inherently amphiphilic, possessing a non-polar cyclohexyl group that acts as the hydrophobic "tail" and two polar hydroxyl groups alongside a tertiary amine, which form the hydrophilic "head". This structure is the key to its utility. The hydroxyl groups are primary sites for reactions like ethoxylation and esterification, while the tertiary amine can be quaternized to introduce a cationic charge. CHDEA is recognized for its role as a neutralizing agent and corrosion inhibitor, particularly in metalworking fluids, where it helps maintain stable pH levels and protects metal surfaces.[1][2] This inherent functionality can be enhanced and tailored through chemical synthesis to produce surfactants with specific properties.
Key Physicochemical Properties of CHDEA:
| Property | Value | Source |
| Molecular Weight | 187.28 g/mol | [2] |
| Boiling Point | ~322-343°C at 760 mmHg | [1][3] |
| Water Solubility | 28.2 g/L at 25°C | [1][4] |
| Density | ~1.006 - 1.05 g/cm³ | [1][3] |
| Vapor Pressure | 0.002 Pa at 25°C | [2][4] |
Synthetic Pathways from CHDEA to Industrial Surfactants
The true potential of CHDEA is unlocked through its chemical modification. The following section details the primary synthetic routes to convert CHDEA into nonionic, cationic, and anionic surfactants, complete with step-by-step protocols.
Synthesis of Nonionic Surfactants via Ethoxylation
Nonionic surfactants are highly valued for their excellent detergency, emulsification properties, and stability across a wide pH range. Ethoxylation of CHDEA's hydroxyl groups creates polyoxyethylene chains, which significantly enhances its hydrophilic character. The length of these chains can be precisely controlled to achieve a desired hydrophilic-lipophilic balance (HLB), tailoring the surfactant for specific applications like low-foaming detergents or oil-in-water emulsifiers.
Caption: General workflow for the synthesis of nonionic CHDEA ethoxylates.
Objective: To synthesize a nonionic surfactant by ethoxylating CHDEA. This protocol targets an average of 10 moles of ethylene oxide (EO) per mole of CHDEA.
Causality Statement: The reaction is base-catalyzed (e.g., with KOH), which deprotonates the hydroxyl groups on CHDEA, forming a more nucleophilic alkoxide. This alkoxide then initiates a ring-opening polymerization of ethylene oxide. Dehydration is a critical first step to prevent the formation of unwanted polyethylene glycol (PEG) byproducts from the reaction of ethylene oxide with water.[5][6]
Materials & Equipment:
-
This compound (CHDEA)
-
Potassium Hydroxide (KOH) catalyst
-
Ethylene Oxide (EO)
-
Nitrogen gas (high purity)
-
Acetic acid (for neutralization)
-
High-pressure autoclave reactor equipped with a stirrer, heating mantle, cooling system, and ports for gas inlet/outlet and liquid feed.
Procedure:
-
Reactor Charging & Dehydration:
-
Charge the autoclave with a predetermined amount of CHDEA and the KOH catalyst (typically 0.1-0.5% by weight of the final product).
-
Seal the reactor and begin purging with nitrogen gas to create an inert atmosphere.
-
Heat the mixture to 120°C under a continuous nitrogen purge for approximately 20-30 minutes to remove any residual water.[5][6]
-
-
Reaction Initiation:
-
Increase the temperature to the reaction temperature, typically 130°C.
-
Begin feeding the calculated amount of liquid ethylene oxide into the reactor at a controlled rate to manage the exothermic reaction and maintain pressure within safe limits.
-
-
Reaction & Digestion:
-
Cooling and Neutralization:
-
Cool the reactor to below 80°C.
-
Carefully add a stoichiometric amount of acetic acid to neutralize the KOH catalyst, forming potassium acetate, which is generally left in the product.
-
-
Product Discharge:
-
Once cooled to a safe temperature, unload the final product, a CHDEA ethoxylate.
-
Self-Validation: The degree of ethoxylation can be verified using ¹H NMR by comparing the integration of the cyclohexyl protons with the newly formed oxyethylene protons. The product should also be analyzed for its cloud point and surface tension.
Synthesis of Cationic Surfactants via Quaternization
Cationic surfactants, characterized by a positively charged hydrophilic head, are excellent corrosion inhibitors, biocides, and fabric softeners.[7] Quaternizing the tertiary nitrogen atom in the CHDEA molecule imparts this positive charge.
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Application Notes & Protocols: Cyclohexyldiethanolamine (CHDEA) for pH Neutralization in Advanced Chemical Manufacturing
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Cyclohexyldiethanolamine (CHDEA) as a versatile and effective pH neutralizing agent in chemical manufacturing. We will explore the fundamental properties of CHDEA, its mechanism of action, and provide detailed, validated protocols for its use. This guide emphasizes the causality behind experimental choices to ensure both scientific integrity and practical success.
Fundamental Properties of this compound (CHDEA)
This compound (CAS No. 4500-29-2), also known as N,N-Bis(2-hydroxyethyl)cyclohexylamine, is a tertiary alkanolamine characterized by a unique molecular structure combining a bulky, hydrophobic cyclohexyl group with two hydrophilic hydroxyl (-OH) groups.[1] This amphiphilic nature is key to its functionality in various industrial applications.[1]
The core of its neutralizing capability lies in the tertiary amine nitrogen atom, which possesses a lone pair of electrons available to accept a proton (H+), thereby acting as a weak base.[2] This structure makes CHDEA a valuable tool for pH control in complex chemical systems where stability, low volatility, and minimal side reactions are paramount.
Chemical Structure
The distinct structure of CHDEA dictates its physical and chemical behavior, influencing its efficacy as a neutralizing agent and its compatibility with different formulations.
Caption: Chemical Structure of this compound (C10H21NO2).
Physicochemical Properties
A summary of key quantitative data for CHDEA is presented below. These properties are critical for process design, safety assessments, and predicting behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁NO₂ | [3] |
| Molecular Weight | 187.28 g/mol | [3][4] |
| CAS Number | 4500-29-2 | [3] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | ~322 - 343 °C | [3][6] |
| Flash Point | ~176 °C | [3][4][6] |
| Density | ~1.05 g/cm³ | [6][7] |
| Water Solubility | 28.2 g/L at 25°C | [3][6] |
| Predicted pKa | 14.40 ± 0.10 | [2][3] |
Mechanism of Action as a pH Neutralizing Agent
The primary function of CHDEA as a neutralizing agent stems from its nature as a Lewis base. The nitrogen atom's lone electron pair readily accepts a proton from an acidic species present in the manufacturing process, forming a protonated cyclohexyl-di-ethanol-ammonium salt.
R₃N (CHDEA) + H⁺A⁻ (Acid) ⇌ [R₃NH]⁺A⁻ (Salt)
This equilibrium reaction effectively removes free protons from the solution, thereby increasing the pH. The predicted pKa of ~14.4 suggests that CHDEA is a relatively weak base, making it most effective for neutralizing strong acids or for fine-tuning pH in moderately acidic to near-neutral conditions.[2] Its high boiling point and low vapor pressure also make it suitable for processes conducted at elevated temperatures, where more volatile amines like ammonia or triethylamine might be lost to evaporation.
The presence of the two hydroxyl groups also contributes to its water solubility and can participate in hydrogen bonding, influencing the solvation shell around the molecule and its interaction with other components in a formulation.
Applications in Chemical Manufacturing
CHDEA's unique combination of properties makes it a preferred choice in several specialized applications where standard neutralizing agents may fall short.
-
Metalworking Fluids: CHDEA is widely used as an alkaline component to maintain the pH of metalworking fluids.[2][7] A stable, alkaline pH is crucial for preventing the corrosion of metal parts and tools and for enhancing the stability and lifespan of the fluid emulsion.[2] Its formulation helps to neutralize acidic byproducts of microbial growth or oxidation.[7]
-
Corrosion Inhibition: Beyond simple pH control, CHDEA itself acts as a corrosion inhibitor.[2][3][8] It forms a protective film on metal surfaces, shielding them from corrosive agents.[2] This dual functionality makes it highly valuable in coatings, lubricants, and water treatment applications.[8][9]
-
Emulsification and Stabilization: In complex formulations, such as polymer emulsions or agrochemical suspensions, maintaining a specific pH is critical for stability. CHDEA serves as both a neutralizing agent and an effective emulsifier, preventing phase separation and ensuring product homogeneity.[3]
-
Catalysis: In certain polymerization reactions, tertiary amines can act as catalysts. By neutralizing acidic impurities, CHDEA can prevent interference with the desired reaction pathway, leading to higher yields and product purity.
Causality for Selection: CHDEA is often selected over primary or secondary amines to minimize the risk of forming undesirable byproducts like nitrosamines, a critical consideration in pharmaceutical and personal care product manufacturing. Its bulky cyclohexyl group provides steric hindrance, which can beneficially moderate its reactivity compared to less hindered amines.
Protocols for Application
The following protocols are designed to be self-validating systems, incorporating checks and calibration steps to ensure accuracy and reproducibility.
Mandatory Safety Precautions
CHDEA is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation or severe burns, and can cause serious eye damage.[4][8][10] Prolonged or repeated exposure may cause organ damage.[4][8][10]
-
Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety goggles with side shields or a face shield, and a lab coat or protective clothing.[4][5][11]
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid breathing vapors.[4] Avoid contact with skin and eyes.[4][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from ignition sources and incompatible materials like strong oxidizing agents.[4][5]
-
Spill Response: Absorb spills with an inert material (e.g., sand, vermiculite) and transfer to a sealed container for disposal according to local regulations.[4]
Protocol: Preparation of a 10% (w/v) CHDEA Stock Solution
This protocol details the preparation of a standardized stock solution for accurate dosing.
Materials:
-
This compound (CHDEA)
-
Deionized (DI) water or appropriate process solvent
-
Calibrated analytical balance
-
Volumetric flask (e.g., 100 mL or 1 L)
-
Magnetic stirrer and stir bar
-
Appropriate PPE
Procedure:
-
Tare: Place the volumetric flask on the calibrated balance and tare the weight.
-
Weighing: Carefully weigh 10.0 g of CHDEA directly into a 100 mL volumetric flask (or 100.0 g for a 1 L flask).
-
Dissolution: Add approximately half the final volume of DI water (50 mL for a 100 mL flask) to the flask.
-
Mixing: Add a magnetic stir bar and place the flask on a magnetic stirrer. Mix at a moderate speed until the CHDEA is fully dissolved. The solution process may be slightly exothermic.
-
Final Volume: Once dissolved and cooled to room temperature, carefully add DI water to the calibration mark on the neck of the volumetric flask.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Labeling: Label the stock solution clearly with "10% w/v this compound," the preparation date, and your initials.
Protocol: General pH Adjustment Workflow
This workflow provides a systematic approach to neutralizing an acidic process stream or formulation.
Equipment:
-
Calibrated pH meter with a suitable probe
-
Automated or manual dosing system (e.g., burette, pump)
-
Reaction vessel with adequate mixing
-
10% w/v CHDEA stock solution (from Protocol 4.2)
Caption: Workflow for controlled pH neutralization using CHDEA.
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0) immediately before use.
-
Initial Measurement: Immerse the pH probe into the acidic solution (with mixing) and record the stable initial pH value.
-
Dosing Calculation (Optional but Recommended): For large batches, perform a preliminary titration on a small, representative sample to determine the approximate amount of CHDEA required. This prevents overshooting the target pH in the main batch.
-
Incremental Addition: Begin adding the 10% CHDEA stock solution slowly while constantly monitoring the pH. For precise control, add the neutralizing agent incrementally, allowing the pH to stabilize after each addition.[12]
-
Mixing & Equilibration: Ensure continuous and efficient mixing to avoid localized high pH zones and to allow the neutralization reaction to reach equilibrium.
-
Approach Target pH: As the pH approaches the target setpoint, reduce the addition rate of the CHDEA solution to avoid overshooting.
-
Validation & Hold: Once the target pH is reached, stop the addition. Continue to monitor the pH for a holding period (e.g., 30 minutes) to ensure the reading is stable and the reaction is complete.
-
Final Record: Record the final pH and the total volume of CHDEA solution added.
Quality Control and Validation
To ensure the trustworthiness of the process, several validation steps are crucial:
-
pH Meter Calibration Log: Maintain a log of all pH meter calibrations.
-
Stability Testing: For new formulations, store a sample of the neutralized product under relevant conditions (e.g., elevated temperature) and re-check the pH after a set period (e.g., 24 hours, 7 days) to ensure there is no pH drift.
-
Raw Material Qualification: Ensure the identity and purity of incoming CHDEA through appropriate analytical testing (e.g., titration, GC-MS) as per internal quality standards.
References
- LookChem. (n.d.). Cas 4500-29-2, this compound.
- Smolecule. (n.d.). Buy this compound | 4500-29-2.
- Microbiology and Molecular Biology. (2021, June 30). Safety Data Sheet.
- ChemicalBook. (2025, June 28). This compound - Safety Data Sheet.
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National Institutes of Health. (n.d.). Cyclohexanol. PubChem. Retrieved from [Link]
- LookChem. (n.d.). CAS No.4500-29-2, this compound Suppliers.
- Benchchem. (n.d.). This compound | 4500-29-2.
- IER Wastewater Treatment Solutions. (n.d.). Alkalinity & pH Control.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - this compound.
- Echemi. (n.d.). CYCLOHEXYL DIETHANOLAMINE PT-20 Special Alcoholamine Metalworking Fluids Additives.
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National Institutes of Health. (n.d.). Ethanol, 2,2'-(cyclohexylimino)bis-. PubChem. Retrieved from [Link]
- Standard Group. (n.d.). Bis(2-Hydroxylethyl) Cyclohexyl Amine.
- ResearchGate. (n.d.). Influence of Tertiary Alkanolamines on Portland Cement Hydration.
- Ataman Kimya. (n.d.). CYCLOHEXYLAMINE.
- Hebei Runyao Technology Co., Ltd. (2024, January 3). The main use of cyclohexylamine products.
- Ives Equipment. (n.d.). Industrial pH Control Basics. Retrieved from The Ives Equipment Process Engineering & Control Blog.
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Laboratory synthesis and purification techniques for Cyclohexyldiethanolamine.
An Application Note for Researchers, Scientists, and Drug Development Professionals
Laboratory Synthesis and Purification of N-Cyclohexyldiethanolamine
Abstract
N-Cyclohexyldiethanolamine (C₁₀H₂₁NO₂) is a tertiary amino alcohol characterized by a cyclohexyl group and two hydroxyethyl chains attached to a central nitrogen atom.[1][2] This unique amphiphilic structure, combining a hydrophobic carbocyclic ring with hydrophilic functional groups, imparts valuable properties for its use as a corrosion inhibitor, pH neutralizing agent, emulsifier, and surfactant.[][4] Its primary applications are found in metalworking fluids, industrial lubricants, and personal care products.[2][5] This document provides a comprehensive guide to the laboratory-scale synthesis of N-Cyclohexyldiethanolamine via the ethoxylation of cyclohexylamine, followed by a detailed protocol for its purification by vacuum distillation. The causality behind procedural steps, critical safety considerations, and methods for analytical validation are discussed to ensure procedural integrity and reproducibility.
Synthesis of N-Cyclohexyldiethanolamine
Principle and Mechanism
The synthesis of N-Cyclohexyldiethanolamine is most commonly achieved through the nucleophilic addition of cyclohexylamine to ethylene oxide.[1][6] This reaction proceeds via a sequential nucleophilic ring-opening of two ethylene oxide molecules.
Step 1: Mono-ethoxylation. The primary amine of cyclohexylamine acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. The proton transfer from the resulting ammonium ion to the alkoxide leads to the formation of the intermediate, N-cyclohexylethanolamine.
Step 2: Di-ethoxylation. The secondary amine of the N-cyclohexylethanolamine intermediate is also nucleophilic and reacts with a second molecule of ethylene oxide through the same ring-opening mechanism to yield the final product, N-Cyclohexyldiethanolamine.
The reaction is typically performed at elevated temperatures to facilitate the ring-opening process. Due to the gaseous nature and high reactivity of ethylene oxide, the synthesis must be conducted in a sealed, pressure-rated vessel.
Experimental Protocol: Synthesis
This protocol describes a representative laboratory-scale batch synthesis. Extreme caution must be exercised due to the hazardous nature of ethylene oxide.
Materials and Equipment:
-
Cyclohexylamine (≥99% purity)
-
Ethylene oxide (lecture bottle or other suitable source)
-
High-pressure stirred autoclave reactor (e.g., Parr reactor) with gas inlet, liquid sampling port, pressure gauge, and temperature control
-
Cannula or gas-tight syringe for liquid transfer
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested. Purge the reactor vessel thoroughly with an inert gas (e.g., nitrogen or argon) to remove all atmospheric oxygen. A common procedure is to pressurize with nitrogen to ~100-150 kPa and vent seven times.[7]
-
Charging the Amine: Charge the autoclave with cyclohexylamine (1.0 molar equivalent). For example, add 99.18 g (1.0 mol) to the vessel.
-
Sealing and Inerting: Seal the reactor according to the manufacturer's instructions. Perform a final nitrogen purge and leave the reactor under a slight positive pressure of nitrogen (e.g., 110-140 kPa).[7]
-
Heating: Begin stirring and heat the reactor contents to the target reaction temperature of 120-130°C.[7]
-
Ethylene Oxide Addition: Once the temperature is stable, begin the slow, controlled addition of ethylene oxide (2.0-2.2 molar equivalents). For the 1.0 mol scale, this corresponds to 88.1 g to 96.9 g. The addition should be metered over 1-2 hours to control the reaction exotherm and maintain the internal pressure within the safe operating limits of the reactor (e.g., below 450 kPa).[7]
-
Reaction Digest: After the complete addition of ethylene oxide, maintain the reaction mixture at 120-130°C with continuous stirring for an additional 2-4 hours to ensure the consumption of unreacted ethylene oxide.[7]
-
Cool-Down and Venting: Turn off the heating and allow the reactor to cool to ambient temperature (<30°C). Once cooled, carefully and slowly vent the residual pressure through a suitable scrubbing system (e.g., a sulfuric acid bubbler) in a chemical fume hood.
-
Product Recovery: Open the reactor and collect the crude product. The product should be a viscous, yellowish liquid. A preliminary purification step to remove any low-boiling unreacted starting material can be performed using a rotary evaporator.
Workflow for Synthesis of N-Cyclohexyldiethanolamine
Caption: Synthesis workflow from reactor preparation to crude product recovery.
Critical Safety Considerations
-
Ethylene Oxide: This reactant is an extremely flammable gas, a known human carcinogen, and can form explosive mixtures with air. It must be handled in a dedicated, well-ventilated area (preferably a high-performance fume hood) with appropriate monitoring systems. All equipment must be properly grounded to prevent static discharge.
-
Cyclohexylamine: This reactant is corrosive and toxic. It can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.
-
N-Cyclohexyldiethanolamine (Product): The final product is classified as harmful if swallowed and causes severe skin burns and eye damage.[2][4] It may also cause damage to organs through prolonged exposure.[2] All handling should be done with appropriate PPE.
-
Pressure Operation: The use of an autoclave requires specialized training. Never exceed the manufacturer's specified pressure and temperature limits for the vessel. Ensure a calibrated burst disc is installed as a safety precaution.
Purification of N-Cyclohexyldiethanolamine
Rationale and Technique Selection
The crude product from the synthesis will contain the desired N-Cyclohexyldiethanolamine, as well as unreacted cyclohexylamine, the mono-ethoxylated intermediate (N-cyclohexylethanolamine), and potentially other byproducts. Purification is essential to achieve the high purity required for research and development applications.
Given the high atmospheric boiling point of N-Cyclohexyldiethanolamine (reported between 322°C and 343°C), distillation at atmospheric pressure would likely lead to thermal decomposition.[1][8] Therefore, vacuum distillation is the authoritative and most effective method for purification. This technique lowers the boiling point to a temperature where the compound can be safely distilled without degradation. Other techniques like adsorption on activated carbon can be used for removing color and trace impurities but are not suitable for bulk separation of reaction components.[9]
Experimental Protocol: Vacuum Distillation
Equipment:
-
Short-path distillation apparatus with a vacuum-jacketed Vigreux column
-
Round-bottom flasks for the distillation pot and receiving flasks
-
Heating mantle with a stirrer
-
Two-stage vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone)
-
Digital vacuum gauge (e.g., Pirani gauge)
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all joints are properly greased with vacuum grease and securely clamped. Place the crude product into the distillation pot along with a magnetic stir bar or boiling chips.
-
System Evacuation: Protect the vacuum pump by placing a cold trap between the pump and the distillation apparatus. Slowly and carefully evacuate the system. A target pressure of 1-5 mmHg is ideal.
-
Heating and Fractionation:
-
Begin stirring and gently heat the distillation pot.
-
A forerun containing residual water and unreacted cyclohexylamine (BP at 760 mmHg: ~134°C) will distill first at a low head temperature. Collect this in the first receiving flask and discard it appropriately.
-
Increase the temperature of the heating mantle. The mono-ethoxylated intermediate, N-cyclohexylethanolamine, will distill next.
-
Increase the temperature further. The desired product, N-Cyclohexyldiethanolamine, will begin to distill. Collect the fraction that distills at a stable head temperature. The exact boiling point will depend on the vacuum achieved, but it will be significantly lower than its atmospheric boiling point.
-
-
Completion: Once the product fraction has been collected, turn off the heating and allow the system to cool completely to room temperature before slowly venting the vacuum with an inert gas.
-
Analysis: Analyze the purified fraction for identity and purity using appropriate analytical techniques (see Section 3.2).
Workflow for Purification by Vacuum Distillation
Caption: Purification workflow from crude product to pure, analyzed compound.
Characterization and Data
Physical and Chemical Properties
The identity and purity of the synthesized N-Cyclohexyldiethanolamine should be confirmed by comparing its properties to established data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₁NO₂ | [2][5] |
| Molecular Weight | 187.28 g/mol | [2] |
| Appearance | Liquid | [2][4] |
| Boiling Point | 322-343 °C at 760 mmHg | [1][][8] |
| Density | ~1.05 g/cm³ | [][4][8] |
| Water Solubility | 28.2 g/L at 25°C | [1][5][6] |
| pKa | 14.40 ± 0.10 (Predicted) | [1][5][6] |
| CAS Number | 4500-29-2 | [2][5] |
Recommended Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and confirming the molecular weight of the product. The chromatogram will show the relative amounts of any residual starting materials or intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The proton NMR should show characteristic peaks for the cyclohexyl ring protons and the methylene protons of the hydroxyethyl groups.
-
Infrared (IR) Spectroscopy: Will show a broad O-H stretching band for the hydroxyl groups and C-N stretching bands, confirming the functional groups present in the molecule.[2]
References
-
National Center for Biotechnology Information. (n.d.). Ethanol, 2,2'-(cyclohexylimino)bis-. PubChem Compound Database. Retrieved from [Link]
-
LookChem. (n.d.). Cas 4500-29-2, CYCLOHEXYLDIETHANOLAMINE. Retrieved from [Link]
- Trussell, W. E., & Shah, V. D. (1967). U.S. Patent No. 3,347,920. Google Patents.
-
LookChem. (n.d.). CAS No.4500-29-2, this compound Suppliers. Retrieved from [Link]
- King, S. W., & Savant, V. D. (2014). U.S. Patent Application No. 14/275,066. Google Patents.
-
Al-Jbouri, F. A. H. (1990). Purification of partially degraded diethanolamine solutions. UBC Theses and Dissertations. Retrieved from [Link]
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Application Notes and Protocols for Cyclohexyldiethanolamine (CHDEA) as a Chain Extender in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Cyclohexyldiethanolamine in Advanced Polymer Formulations
In the dynamic field of polymer chemistry, the precise tailoring of material properties is paramount. Chain extenders are crucial low molecular weight diols or diamines that react with isocyanate or other functional groups to build polymer chains, significantly influencing the final characteristics of the material. This compound (CHDEA), with its unique molecular architecture combining a bulky cycloaliphatic ring and two primary hydroxyl groups, presents itself as a compelling candidate for a chain extender, particularly in the synthesis of polyurethanes (PUs).
This guide provides a comprehensive overview of the application of CHDEA as a chain extender. It details the underlying chemical principles, expected impact on polymer properties, and a representative protocol for the synthesis of a CHDEA-based polyurethane.
Core Principles: The Chemistry of Chain Extension with CHDEA
In polyurethane synthesis, the reaction between a diisocyanate and a polyol forms the foundational polymer structure. The incorporation of a chain extender like CHDEA introduces "hard segments" into the polymer backbone. These hard segments, formed by the reaction of the diisocyanate with the short-chain diol, tend to be rigid and crystalline. They self-associate through hydrogen bonding to form distinct domains within the soft, amorphous polyol matrix. This microphase separation is fundamental to the desirable properties of many polyurethane elastomers.
The chemical structure of CHDEA—N,N-Bis(2-hydroxyethyl)cyclohexylamine—is key to its function. The two hydroxyl (-OH) groups readily react with isocyanate (-NCO) groups to form urethane linkages, thereby extending the polymer chain.
The bulky cyclohexyl group attached to the nitrogen atom is expected to introduce steric hindrance and rigidity into the hard segment. This can influence the packing and ordering of these segments, thereby affecting the polymer's mechanical and thermal properties.
Anticipated Impact on Polymer Properties: A Mechanistic Perspective
The incorporation of CHDEA as a chain extender is hypothesized to modulate the properties of polyurethanes in several key ways:
-
Enhanced Thermal Stability: The rigid cyclohexyl group can restrict the thermal motion of the polymer chains, potentially leading to a higher glass transition temperature (Tg) and improved thermal stability of the hard segments.
-
Modified Mechanical Properties: The bulky nature of the cyclohexyl group may disrupt the regular packing of the hard segments, which could lead to a decrease in crystallinity. This might result in a more flexible and elastomeric material compared to polyurethanes chain-extended with linear diols like 1,4-butanediol. Conversely, the inherent rigidity of the ring could also contribute to increased hardness and modulus. The ultimate effect will depend on the specific formulation and the degree of phase separation.
-
Improved Light and Oxidative Stability: Cycloaliphatic structures are known to exhibit better resistance to UV degradation and oxidation compared to their aromatic counterparts. Incorporating CHDEA could therefore lead to polyurethanes with enhanced durability for applications requiring outdoor exposure.
-
Solubility and Processing: The N-substituted nature of CHDEA might influence its solubility in common solvents used for polyurethane synthesis and processing, potentially requiring adjustments to the reaction conditions.
Application in Polyurethane Synthesis: A Representative Protocol
The following protocol details the synthesis of a thermoplastic polyurethane (TPU) elastomer using the prepolymer method, with CHDEA as the chain extender. This should be considered a foundational method, and optimization of reactant ratios, temperature, and catalysts may be necessary to achieve desired properties for a specific application.
Materials and Equipment
-
Reactants:
-
Polyol: Polytetrahydrofuran (PTMG, Mn = 2000 g/mol ), dried under vacuum at 80°C for 4 hours.
-
Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI).
-
Chain Extender: this compound (CHDEA), dried under vacuum at 60°C for 4 hours.
-
Catalyst: Dibutyltin dilaurate (DBTDL).
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
-
-
Equipment:
-
Four-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, thermometer, and condenser.
-
Heating mantle with a temperature controller.
-
Vacuum oven.
-
Glass plates and a casting knife for film preparation.
-
Experimental Workflow
Step-by-Step Protocol
Part 1: Prepolymer Synthesis
-
Set up the four-necked flask with the mechanical stirrer, nitrogen inlet, thermometer, and condenser.
-
Charge the flask with the pre-dried PTMG.
-
Begin stirring and purge the system with dry nitrogen for 15 minutes.
-
Under a continuous nitrogen blanket, add the MDI to the flask. The molar ratio of NCO to OH groups from the polyol should typically be around 2:1.
-
Heat the mixture to 80°C and maintain this temperature for 2 hours with constant stirring. This will form the NCO-terminated prepolymer.
Part 2: Chain Extension
-
In a separate beaker, dissolve the pre-dried CHDEA in anhydrous DMF. The amount of CHDEA should be calculated to react with the remaining NCO groups. The total molar ratio of OH groups from both the polyol and CHDEA to the NCO groups from MDI should be approximately 1:1.02 to ensure complete reaction.
-
After the 2-hour prepolymerization, reduce the temperature of the reactor to 60°C.
-
Add the CHDEA solution to the prepolymer in the reactor.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).
-
Continue stirring at 60°C. The viscosity of the mixture will gradually increase as the polymer chain grows. The reaction is typically continued for 1-3 hours.
Part 3: Film Casting and Curing
-
Once the desired viscosity is achieved, pour the polymer solution onto a clean, dry glass plate.
-
Use a casting knife to spread the solution into a film of uniform thickness.
-
Place the cast film in a vacuum oven at 80°C for 24 hours to remove the solvent and complete the curing process.
-
After drying, carefully peel the polyurethane film from the glass plate.
Part 4: Characterization (Self-Validation)
To validate the synthesis and understand the material properties, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages (disappearance of the NCO peak around 2270 cm⁻¹ and appearance of N-H and C=O peaks).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures (Tg) of the soft and hard segments and the melting temperature (Tm) of any crystalline domains.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Tensile Testing: To measure mechanical properties such as tensile strength, elongation at break, and Young's modulus.
Data Presentation: Expected Influence of CHDEA on Polyurethane Properties
The following table provides a qualitative and hypothetical summary of the expected trends in polyurethane properties with increasing concentration of CHDEA as the chain extender, based on the principles of polymer science. Actual values must be determined experimentally.
| Property | Low CHDEA Concentration | High CHDEA Concentration | Rationale |
| Hardness (Shore A/D) | Lower | Higher | Increased hard segment content leads to a harder material. |
| Tensile Strength | Moderate | May increase or decrease | Depends on the balance between increased hard segment content and potential disruption of hard segment crystallinity. |
| Elongation at Break (%) | Higher | Lower | Increased rigidity from the hard segments reduces the ability of the polymer to stretch. |
| Glass Transition Temp. (Tg) of Hard Segment | Lower | Higher | The rigid cyclohexyl group restricts chain mobility, increasing the Tg. |
| Thermal Stability | Good | Excellent | The cycloaliphatic structure enhances thermal resistance. |
Safety and Handling of this compound
This compound is a chemical that requires careful handling. Based on available safety data, it can be harmful if swallowed and may cause skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling CHDEA.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound holds significant promise as a chain extender in polyurethane chemistry. Its unique structure offers the potential to create polymers with a desirable balance of properties, including good thermal stability, and mechanical performance. The bulky cycloaliphatic group is a key feature that can be exploited to fine-tune the morphology and, consequently, the macroscopic properties of polyurethanes.
Further research is warranted to fully elucidate the structure-property relationships in CHDEA-based polyurethanes. Systematic studies varying the type of diisocyanate and polyol, as well as the concentration of CHDEA, will provide a more complete understanding of its potential. Such investigations will be instrumental in unlocking the full potential of this versatile chain extender for a wide range of applications, from elastomers and coatings to adhesives and biomedical devices.
References
-
Polyurethane. In: Wikipedia. ; 2024. Accessed January 26, 2026. [Link]
- Byrne, C. A., Mchugh, E. A., Matton, R. W., Cleaves, M. A., & Mack, D. P. Preparation and Properties of Polyurethane and Polyurethaneurea Elastomers from Methylene Bis(4-Cyclohexylisocyanate).
- WO2013004579A2 - Ethers of bis(hydroxymethyl)
- WO2015137805A1 - Polyester and method for preparing such a polyester - Google P
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EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. Lume UFRGS. Accessed January 26, 2026. [Link]
- US8530600B2 - Thermoplastic polyurethanes and their use - Google P
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Ethanol, 2,2'-(cyclohexylimino)bis- | C10H21NO2 | CID - PubChem. Accessed January 26, 2026. [Link]
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Preparation and Properties of Polyurethane and Polyurethaneurea Elastomers from Methylene Bis(4-Cyclohexylisocyanate). - DTIC. Accessed January 26, 2026. [Link]
- US20110077315A1 - Methylene bis(cyclohexylamine)
-
Study of chemical, physico-mechanical and biological properties of 4,4′-methylenebis(cyclohexyl isocyanate)-based polyurethane films | Request PDF. ResearchGate. Accessed January 26, 2026. [Link]
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Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. MDPI. Accessed January 26, 2026. [Link]
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This compound | CAS#:4500-29-2. Chemsrc. Accessed January 26, 2026. [Link]
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(PDF) Impact on the Physico-chemical and Mechanical Properties of the Chain Extended Polyurethane: A Review. ResearchGate. Accessed January 26, 2026. [Link]
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Cas 4500-29-2,this compound. LookChem. Accessed January 26, 2026. [Link]
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UNSATURATED POLYESTER RESIN COMPOSITIONS AND METHODS FOR PREPARATION THEREOF - European Patent Office - EP 4110839 B1 - Googleapis.com. Accessed January 26, 2026. [Link]
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Simultaneous Formation of Polyhydroxyurethanes and Multicomponent Semi-IPN Hydrogels. Preprints.org. Accessed January 26, 2026. [Link]
- Method for preparing N,N-dimethylcyclohexylamine and N-methyl-dicyclohexylamine. Accessed January 26, 2026.
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US 20230416487A1 - ORBi. Accessed January 26, 2026. [Link]
-
Characterization of Polyurethanes Containing Different Chain Extenders. Semantic Scholar. Accessed January 26, 2026. [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for high-yield Cyclohexyldiethanolamine synthesis.
Welcome to the technical support center for the synthesis of N,N-Bis(2-hydroxyethyl)cyclohexylamine, commonly known as Cyclohexyldiethanolamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for achieving high-yield and high-purity synthesis.
Introduction to this compound Synthesis
This compound is a valuable tertiary amine utilized in various industrial applications, including as a corrosion inhibitor, a surfactant, and an emulsifier.[1][2] Its synthesis is primarily achieved through the N-alkylation of cyclohexylamine with ethylene oxide.[2] This process, while conceptually straightforward, presents several challenges in controlling reaction conditions to maximize yield and minimize the formation of impurities.
This guide provides a comprehensive overview of the reaction, detailed protocols, and a troubleshooting section in a question-and-answer format to address common issues encountered during synthesis.
Reaction Mechanism and Key Parameters
The synthesis of this compound proceeds via a nucleophilic addition of cyclohexylamine to ethylene oxide. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the epoxide ring and the formation of N-(2-hydroxyethyl)cyclohexylamine. This intermediate then undergoes a second ethoxylation to yield the final product, N,N-Bis(2-hydroxyethyl)cyclohexylamine.
A critical aspect of this synthesis is that the initial reaction of the primary amine with two moles of ethylene oxide to form the tertiary amine intermediate can be carried out without a catalyst at elevated temperatures.[3]
Key Reaction Parameters
| Parameter | Recommended Range | Rationale and Key Considerations |
| Reaction Temperature | 160-190 °C | This high-temperature range is optimal for the initial reaction of cyclohexylamine with two moles of ethylene oxide to form the desired diethanolamine intermediate without the need for a catalyst.[3] At these temperatures, the reaction thermodynamics favor the formation of the N,N-bis-(2-hydroxyethyl) derivative and the reaction tends to halt after the addition of two ethylene oxide units.[4] Lower temperatures may lead to incomplete reaction or the formation of mono-ethoxylated intermediates. |
| Pressure | 2-10 MPa | The reaction is typically carried out under pressure to maintain ethylene oxide in the liquid phase and to increase the reaction rate.[5][6] The specific pressure will depend on the reaction temperature and the vapor pressure of the reactants. |
| Molar Ratio (Cyclohexylamine:Ethylene Oxide) | 1 : 2.0 - 2.2 | A slight excess of ethylene oxide can help to ensure the complete conversion of the mono-ethoxylated intermediate to the desired di-ethoxylated product. However, a large excess should be avoided as it can lead to the formation of polyethoxylated byproducts. |
| Catalyst | None for the initial di-ethoxylation | The reaction of a primary amine with the first two moles of ethylene oxide to form the tertiary amine does not typically require a catalyst.[3] The use of a catalyst in this stage can promote the formation of undesired polyethoxylated byproducts. |
| Solvent | Typically neat (solvent-free) | The reaction is often carried out without a solvent to maximize reactant concentration and simplify purification. If a solvent is necessary for heat management or viscosity control, an inert, high-boiling solvent can be used. |
| Reaction Time | 2-10 hours | The reaction time will depend on the specific temperature and pressure used. The reaction progress should be monitored by analytical techniques such as GC-MS or HPLC to determine the point of completion.[7] |
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common problem that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: The reaction may not have gone to completion. This can be due to insufficient reaction time, temperature, or pressure.
-
Solution:
-
Monitor Reaction Progress: Utilize analytical techniques like GC-MS or TLC to track the disappearance of the starting material (cyclohexylamine) and the intermediate (N-(2-hydroxyethyl)cyclohexylamine).
-
Optimize Reaction Time: Extend the reaction time until the starting materials are consumed.
-
Increase Temperature/Pressure: Gradually increase the reaction temperature and pressure within the recommended ranges to enhance the reaction rate. Ensure your equipment is rated for the intended conditions.
-
-
-
Suboptimal Molar Ratio:
-
Cause: An incorrect ratio of cyclohexylamine to ethylene oxide can lead to the presence of unreacted starting materials or the formation of the mono-ethoxylated intermediate as the main product.
-
Solution: Ensure an accurate molar ratio of 1:2.0-2.2 (cyclohexylamine:ethylene oxide). Use precise measurement techniques for both reactants.
-
-
Side Reactions:
-
Cause: The formation of byproducts consumes reactants and reduces the yield of the desired product.
-
Solution:
-
Maintain Anhydrous Conditions: Water can react with ethylene oxide to form ethylene glycol and polyethylene glycols (PEGs).[3][5] Ensure all reactants and the reactor are thoroughly dried before starting the reaction. Purging the reactor with an inert gas like nitrogen can help remove residual moisture.
-
Avoid Unnecessary Catalysts: For the initial di-ethoxylation, a catalyst is generally not required and can promote the formation of higher ethoxylates.[3]
-
-
-
Product Loss During Workup and Purification:
-
Cause: Significant product loss can occur during the transfer of the crude product and during purification steps.
-
Solution:
-
Efficient Transfer: Ensure complete transfer of the reaction mixture from the reactor to the distillation apparatus. Rinsing the reactor with a small amount of a suitable solvent (that can be easily removed during distillation) may be helpful.
-
Optimize Distillation: Use an efficient vacuum distillation setup to minimize losses. Ensure proper insulation of the distillation column to maintain a good temperature gradient.
-
-
The following flowchart provides a logical approach to troubleshooting low yield:
Q2: My final product is impure. What are the likely impurities and how can I improve the purity?
A2: Impurities in the final product can significantly impact its performance in downstream applications. The most common impurities and strategies for their mitigation are outlined below:
-
Unreacted Cyclohexylamine and N-(2-hydroxyethyl)cyclohexylamine:
-
Cause: Incomplete reaction.
-
Solution: As discussed in the low yield section, ensure the reaction goes to completion by optimizing reaction time, temperature, and pressure. A slight excess of ethylene oxide can also help drive the reaction towards the di-ethoxylated product.
-
-
Polyethylene Glycols (PEGs):
-
Cause: Reaction of ethylene oxide with water present in the reaction mixture.[3][5]
-
Solution:
-
Strict Anhydrous Conditions: Use dry reactants and ensure the reactor is free of moisture. Drying agents can be used for the cyclohexylamine if necessary. Purging the reactor with nitrogen before heating is a good practice.[3]
-
-
-
Higher Ethoxylates of Cyclohexylamine:
-
Cause: Reaction of the desired this compound with additional ethylene oxide molecules. This is more likely to occur if a catalyst is used or if the reaction temperature is not appropriately controlled.
-
Solution:
-
Avoid Catalysts: For the synthesis of the di-ethoxylated product, a catalyst is generally not needed.[3]
-
Control Molar Ratio: Use a molar ratio of cyclohexylamine to ethylene oxide close to 1:2. A large excess of ethylene oxide will favor the formation of higher ethoxylates.
-
Temperature Control: While high temperatures are needed, excessive temperatures for prolonged periods might promote further ethoxylation.
-
-
-
Purification Strategy:
-
Fractional Vacuum Distillation: This is the most effective method for purifying this compound.[8] Due to its relatively high boiling point (around 322-343 °C at atmospheric pressure), vacuum distillation is essential to prevent thermal decomposition.[2]
-
Procedure:
-
Carefully transfer the crude reaction mixture to a distillation flask.
-
Assemble a fractional distillation apparatus equipped for vacuum.
-
Gradually apply vacuum and heat the mixture.
-
Collect and discard the initial low-boiling fractions, which will contain unreacted cyclohexylamine and other volatile impurities.
-
Collect the main fraction at the appropriate boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.
-
Monitor the purity of the collected fractions using GC-MS or NMR spectroscopy.[9][10]
-
-
-
Q3: The reaction is highly exothermic and difficult to control. What measures can I take to manage the exotherm?
A3: The reaction of amines with ethylene oxide is highly exothermic and can lead to a runaway reaction if not properly controlled.[11] Safety is paramount when working with ethylene oxide.
-
Controlled Addition of Ethylene Oxide:
-
Slow, Continuous Feed: Add the ethylene oxide to the heated cyclohexylamine slowly and continuously, rather than all at once. This allows for better heat dissipation.
-
Monitor Temperature and Pressure: Continuously monitor the internal temperature and pressure of the reactor. A rapid increase in either indicates an uncontrolled exotherm.
-
-
Efficient Cooling:
-
Reactor Cooling System: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket or internal cooling coils).
-
Emergency Cooling: Have an emergency cooling plan in place, such as an ice bath, that can be quickly applied to the reactor if the temperature starts to rise uncontrollably.
-
-
Use of an Inert Diluent:
-
Solvent as a Heat Sink: In some cases, using a high-boiling, inert solvent can help to absorb and dissipate the heat generated during the reaction. However, this will require an additional purification step to remove the solvent.
-
-
Proper Reactor Sizing and Agitation:
-
Sufficient Headspace: Ensure there is adequate headspace in the reactor to accommodate any potential pressure increases.
-
Efficient Stirring: Good agitation is crucial for uniform heat distribution and to prevent localized "hot spots" where the reaction rate could accelerate dangerously.
-
Analytical Characterization
To ensure the quality of the synthesized this compound, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of the final product and identifying any volatile impurities, including unreacted starting materials and low molecular weight byproducts.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to confirm the identity of the desired product and quantify impurities.[10][12]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the hydroxyl (-OH) and amine (C-N) groups.
Safety Considerations
-
Ethylene Oxide: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. It should only be handled in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE).[1]
-
Cyclohexylamine: Cyclohexylamine is a corrosive and flammable liquid with a strong, unpleasant odor. It can cause severe skin burns and eye damage. Handle with appropriate PPE in a well-ventilated area.[13]
-
High-Pressure Reactions: All high-pressure reactions should be conducted behind a blast shield in a properly rated and maintained pressure vessel.
By carefully controlling the reaction parameters and implementing the troubleshooting strategies outlined in this guide, researchers can optimize the synthesis of this compound for high yield and purity.
References
- US8049039B2 - Process for preparation of alkoxylated alkylamines/alkyl ether amines with peaked distribution - Google P
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Ethylene oxide - Wikipedia. (URL: [Link])
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Ethylene Oxide - Some Industrial Chemicals - NCBI Bookshelf. (URL: [Link])
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GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed. (URL: [Link])
- EP0222984A1 - Process for the production of cyclohexyl compounds - Google P
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AI OPTIMIZATION OF THE EXOTHERMIC REACTION OF ETHYLENE OXIDE WITH WATER | Biomedical Engineering: Applications, Basis and Communications - World Scientific Publishing. (URL: [Link])
- US20070249870A1 - Method for preparing multi-arm poly (ethylene glycol)
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(PDF) The effect of temperature and concentration of water on oxidation of dicyclohexylamine with air - ResearchGate. (URL: [Link])
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Diethanolamine analysis by HPLC or GC? - ResearchGate. (URL: [Link])
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Synthesis of N-(2-hydroxyethyl)cyclohexylamine - PrepChem.com. (URL: [Link])
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Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications - MDPI. (URL: [Link])
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Polyethylene-glycol - ETHOXYLATES. (URL: [Link])
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Inside the Reactor: How Ethylene Oxide is Produced - ChemAnalyst. (URL: [Link])
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Ethoxylation studies of two mole amine derivatives - Master of Science Thesis in the Master Degree Programme, Innovative and Sustainable Chemical Engineering Johanna Carlsson - Chalmers Publication Library. (URL: [Link])
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REACTIVITY OF ETHYLENE OXIDE IN CONTACT WITH CONTAMINANTS A Thesis by LINH TT DINH Submitted to the. (URL: [Link])
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What are the reaction conditions and catalysts for the synthesis of dicyclohexyl ether? - Quora. (URL: [Link])
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Why is cyclohexylamine more soluble in water than cyclohexanol? - Quora. (URL: [Link])
- CN102924301B - Preparation method of N,N-bis(2-hydroxyethyl)
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Addition Reaction of Ethylene Oxide. (URL: [Link])
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Synthetic schemes for ethoxylation, M-PEG product, V-PEG product and PEG impurities. - ResearchGate. (URL: [Link])
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bis-\2-Hydroxy-ethyl-piperazine - European Patent Office - EP 0338385 B1. (URL: [Link])
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GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel - Pharmacognosy Journal. (URL: [Link])
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Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications - ResearchGate. (URL: [Link])
- CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl)
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Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. (URL: [Link])
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Kinetics of the Reactions of Ethylene Oxide with Water and Ethylene Glycols - ioMosaic Corporation. (URL: [Link])
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nitrones for intramolecular 1,3-dipolar cycloadditions - Organic Syntheses Procedure. (URL: [Link])
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Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities - MDPI. (URL: [Link])
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A Review on Production of Ethylene Oxide from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics - MDPI. (URL: [Link])
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Cyclohexylamine - USDA. (URL: [Link])
- US20060069006A1 - Polyethylene glycol and alcohol ethoxylates and their preparation - Google P
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N,N-Bis(2-hydroxyethyl)formamide | C5H11NO3 | CID 91333 - PubChem. (URL: [Link])
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How to replace Ethoxylated Amines with safer alternatives without compromising on anti-static performance | Palsgaard. (URL: [Link])
- US3467711A - Preparation of n-substituted hydroxylamines - Google P
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Preliminary investigation of the chemical composition of European lacquers using pyrolysis gas chromatography-mass spectrometry - morana-rtd.com. (URL: [Link])
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Ethoxylation of Fatty Amines. (URL: [Link])
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Cyclohexylamine | C6H13N | MD Topology | NMR | X-Ray. (URL: [Link])
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Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes - Supporting Information. (URL: [Link])
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Enhancing the corrosion inhibition efficiency of Cyclohexyldiethanolamine on different metal surfaces.
Technical Support Center: Enhancing Corrosion Inhibition with Cyclohexyldiethanolamine
This guide provides in-depth technical support for researchers and scientists utilizing this compound (CHDEA) as a corrosion inhibitor. It offers troubleshooting advice and answers to frequently asked questions to facilitate seamless and accurate experimentation on various metal surfaces, including steel, copper, and aluminum.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (CHDEA) and how does it function as a corrosion inhibitor?
A1: this compound is an organic compound used as a corrosion inhibitor, particularly in metalworking fluids and lubricants.[1][2] Its mechanism of action involves the adsorption of its molecules onto the metal surface. This forms a protective film that acts as a barrier, isolating the metal from the corrosive environment. The molecule contains nitrogen and oxygen atoms, which are active centers for adsorption onto the metal surface.[3]
Q2: On which metal surfaces is CHDEA most effective?
A2: CHDEA can be used to treat a variety of metals, including iron, steel, zinc, and non-ferrous metals like aluminum and copper. However, its efficiency can vary depending on the specific metal and the corrosive environment.
Q3: What is the typical concentration range for using CHDEA as a corrosion inhibitor?
A3: The optimal concentration of CHDEA depends on several factors, including the type of metal, the corrosive medium, and the operating temperature. Generally, the inhibition efficiency increases with higher inhibitor concentration up to a certain point, after which it may plateau.[4] A typical starting concentration range is between 0.5% and 5% by weight. It is crucial to perform concentration optimization studies for each specific application.
Q4: How does pH affect the performance of CHDEA?
A4: The pH of the solution can significantly influence the effectiveness of CHDEA. For some applications, a pH range of 7.5 to 10 is recommended, with an optimal range often falling between 8.0 and 9.5. The pH can be adjusted using small amounts of organic or inorganic acids without significantly impairing the inhibitor's effectiveness.
Q5: Can CHDEA be used in combination with other additives?
A5: Yes, the performance of CHDEA can be enhanced through synergistic effects with other compounds, such as halide ions (e.g., iodide, bromide, chloride).[5][6] The addition of halides can increase the surface coverage of the inhibitor and improve its protective film.[7][8]
II. Troubleshooting Experimental Techniques
This section addresses common issues encountered during the evaluation of CHDEA's corrosion inhibition efficiency using various electrochemical and gravimetric methods.
The weight loss method is a straightforward technique for determining the average corrosion rate.[9][10][11]
Q: My calculated inhibition efficiency is inconsistent across replicate experiments. What could be the cause?
A:
-
Inadequate Surface Preparation: Ensure metal coupons are properly cleaned and degreased before immersion. Any residual contaminants can interfere with the inhibitor's adsorption. A standard procedure involves polishing with emery paper, degreasing with acetone, rinsing with distilled water, and drying.
-
Improper Cleaning After Exposure: The method for removing corrosion products after the experiment is critical. The cleaning solution should effectively remove corrosion products without attacking the base metal. For example, a mixture of NaOH and zinc dust can be used for steel coupons.
-
Insufficient Immersion Time: Short immersion times may not allow for the formation of a stable protective film, leading to variable results. Ensure the immersion period is sufficient for the system to reach a steady state.
-
Fluctuations in Temperature: Corrosion rates are highly sensitive to temperature.[4][12] Maintain a constant and uniform temperature throughout the experiment using a water bath or incubator.
Experimental Protocol: Weight Loss Measurement (ASTM G31 Standard)
-
Preparation of Metal Coupons:
-
Cut metal specimens to a standard size (e.g., 20mm x 20mm x 2mm).
-
Drill a hole at the top for suspension.
-
Mechanically polish the coupons with successively finer grades of emery paper.
-
Degrease with a suitable solvent like acetone.
-
Rinse with double-distilled water and dry thoroughly.
-
Accurately weigh the coupons to four decimal places (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive solution with and without the desired concentrations of CHDEA.
-
Suspend the prepared coupons in the test solutions using glass hooks.
-
Maintain the solutions at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).
-
-
Cleaning and Re-weighing:
-
After the immersion period, remove the coupons from the solutions.
-
Clean the coupons according to standard procedures to remove corrosion products.
-
Rinse with distilled water, dry, and re-weigh (W_final).
-
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10^4 × ΔW) / (A × T × D) where ΔW is the weight loss (g), A is the surface area (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).
-
Inhibition Efficiency (IE %): IE % = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
EIS is a powerful non-destructive technique for studying the properties of the protective film formed by the inhibitor.[13][14]
Q: My Nyquist plots show scattered or noisy data, especially at low frequencies. How can I improve the data quality?
A:
-
Unstable Open Circuit Potential (OCP): Ensure the system has reached a stable OCP before starting the EIS measurement. A drifting OCP can introduce significant errors.[15] Allow the working electrode to stabilize in the solution for at least 30-60 minutes.
-
External Noise: Electrochemical measurements are sensitive to electromagnetic interference. Ensure proper grounding of the potentiostat and use a Faraday cage to shield the electrochemical cell.
-
Inappropriate AC Amplitude: The AC voltage perturbation should be small enough (typically 5-10 mV) to ensure a linear system response.[15] A large amplitude can lead to non-linear behavior and distorted spectra.
Q: The equivalent circuit model does not fit my experimental data well. What should I consider?
A:
-
Incorrect Model Selection: The choice of the equivalent circuit should be based on the physical processes occurring at the electrode-electrolyte interface. A simple Randles circuit may not be sufficient for complex systems. Consider models that include elements representing the properties of the inhibitor film and diffusion processes.
-
Use of a Constant Phase Element (CPE): The double-layer capacitance is often not ideal due to surface roughness and inhomogeneities. Replacing the capacitor with a CPE in the equivalent circuit can often provide a better fit to the experimental data.
-
Multiple Time Constants: The presence of a porous or multi-layered inhibitor film can result in multiple time constants in the EIS spectra. Your equivalent circuit model should account for these features.
Diagram: Experimental Workflow for EIS Measurements
Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS) analysis.
PDP curves provide information about the kinetics of the anodic and cathodic reactions and help classify the inhibitor as anodic, cathodic, or mixed-type.[16][17]
Q: The Tafel slopes extracted from my polarization curves are not linear or reproducible. Why is this happening?
A:
-
Scan Rate is Too High: A high scan rate may not allow the electrode-electrolyte interface to reach a steady state, leading to distorted Tafel plots. A typical scan rate is between 0.1 and 1.0 mV/s.
-
Ohmic Drop: The resistance of the electrolyte can cause a significant potential drop (IR drop), which can distort the polarization curve. This is particularly problematic in low-conductivity solutions. Use a Luggin capillary to minimize the distance between the reference electrode and the working electrode, or use IR compensation if your potentiostat has this feature.
-
Unstable Passive Film: For metals that form a passive layer, the stability of this film can affect the polarization curve. Ensure the system is stable before starting the scan.
Q: How do I determine if CHDEA is an anodic, cathodic, or mixed-type inhibitor from the PDP curves?
A:
-
Anodic Inhibitor: If the addition of CHDEA primarily shifts the anodic branch of the polarization curve to lower current densities with a minimal effect on the cathodic branch, it is considered an anodic inhibitor.
-
Cathodic Inhibitor: If CHDEA primarily suppresses the cathodic reaction, shifting the cathodic branch to lower current densities, it is a cathodic inhibitor.[18]
-
Mixed-Type Inhibitor: If both the anodic and cathodic branches are shifted to lower current densities, CHDEA is acting as a mixed-type inhibitor.[19][20] This is a common behavior for many organic inhibitors.
Table 1: Troubleshooting Summary for Common Experimental Issues
| Technique | Issue | Potential Cause(s) | Recommended Solution(s) |
| Weight Loss | Inconsistent Inhibition Efficiency | Inadequate surface preparation, Improper post-cleaning, Insufficient immersion time, Temperature fluctuations | Standardize cleaning protocols, Use appropriate cleaning agents, Optimize immersion duration, Maintain constant temperature |
| EIS | Noisy or Scattered Data | Unstable OCP, External noise, High AC amplitude | Allow for longer OCP stabilization, Use a Faraday cage, Use a small AC perturbation (5-10 mV) |
| EIS | Poor Equivalent Circuit Fit | Incorrect model, Non-ideal capacitance, Multiple time constants | Select a model based on physical phenomena, Use a Constant Phase Element (CPE), Consider more complex models |
| PDP | Non-linear Tafel Slopes | High scan rate, Ohmic drop | Use a slower scan rate (0.1-1.0 mV/s), Minimize electrode distance, Use IR compensation |
III. Advanced Topics and Considerations
Q: How can I determine the adsorption mechanism of CHDEA on the metal surface?
A: The adsorption mechanism can be investigated by fitting the experimental data to various adsorption isotherms, such as Langmuir, Freundlich, and Temkin.[21][22][23] The Langmuir isotherm, for example, assumes monolayer adsorption on a homogeneous surface.[24] The goodness of fit to a particular isotherm provides insights into the nature of the inhibitor-metal interaction (e.g., physisorption vs. chemisorption).[19][25]
Q: What is the effect of temperature on the inhibition efficiency of CHDEA?
A: The effect of temperature can be complex. In some cases, increasing the temperature can decrease the inhibition efficiency due to the desorption of the inhibitor molecules from the metal surface.[4][12][26] However, in other cases, the efficiency might increase if the adsorption is chemical in nature (chemisorption).[27] Studying the inhibition efficiency at different temperatures can help determine the activation energy of the corrosion process and provide further information about the adsorption mechanism.
Q: How can I optimize the formulation of a corrosion inhibitor containing CHDEA?
A: Optimization involves systematically varying the concentrations of CHDEA and any other additives (e.g., synergists like halides) to find the combination that provides the highest inhibition efficiency.[28][29][30][31] This can be done through a series of experiments using the techniques described above.
Diagram: Proposed Mechanism of Corrosion Inhibition by CHDEA
Caption: Adsorption of CHDEA molecules on a metal surface to form a protective barrier.
References
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Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.). Retrieved from [Link]
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Investigation of 2-cyclohexenylcyclohexanone as steel corrosion inhibitor and surfactant in hydrochloric acid | Request PDF. (n.d.). Retrieved from [Link]
- Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. (2024). ACS Medicinal Chemistry Letters.
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ASTM D2688 - 23 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (n.d.). Retrieved from [Link]
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Synergistic effect of halide ions on the corrosion inhibition of aluminum by some polymers | Request PDF. (n.d.). Retrieved from [Link]
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Potentiodynamic polarization curve for the corrosion inhibition of... | Download Scientific Diagram. (n.d.). Retrieved from [Link]
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The Effect of Temperature and Concentration on Corrosion Inhibition of Mild Steel in Carbon Dioxide Saturated Solution. (n.d.). Retrieved from [Link]
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Removal of Cr(VI) Using Citric Acid and Phosphoric Acid-Modified Groundnut Shells. (n.d.). Retrieved from [Link]
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TCR Engineering. (n.d.). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. Retrieved from [Link]
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Hit-optimization using target-directed dynamic combinatorial chemistry. (n.d.). Retrieved from [Link]
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Gamry Instruments. (n.d.). EIS for Corrosion & Coatings. Retrieved from [Link]
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PalmSens. (n.d.). Polarization Curves: setup, recording, processing and features. Retrieved from [Link]
- Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (2023). Technologies.
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ASTM D2688 - 18 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). (n.d.). Retrieved from [Link]
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A mini review on corrosion, inhibitors and mechanism types of mild steel inhibition in an acidic environment. (n.d.). Retrieved from [Link]
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Corrosion Clinic. (n.d.). Lecture 11: Electrochemical Techniques. Retrieved from [Link]
- Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. (2023).
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PubChem. (n.d.). Ethanol, 2,2'-(cyclohexylimino)bis-. Retrieved from [Link]
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). International Journal of Corrosion and Scale Inhibition.
- Equilibrium isotherm studies for the sorption of hexavalent chromium (VI) onto groundnut shell. (2019). IOSR Journal of Applied Chemistry.
- Temperature Effect on the Corrosion Inhibition Process of API 5L X60 Steel in 1 M H2SO4 by Employing Three Vinylimidazolium Poly(ionic liquid)s (PILs). (2023). Polymers.
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Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. (n.d.). Retrieved from [Link]
- Study on Efficiency of HKUST-1 Metal-organic Framework and Modified HKUST- 1s for Removal of Meloxicam from Aqueous. (2023). Iranian Journal of Chemistry and Chemical Engineering.
- Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. (2022). Journal of the American Chemical Society.
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ASTM D2688-23, Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (n.d.). Retrieved from [Link]
- Effect of Temperature on the Corrosion Inhibition of 4- ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide on. (2021). Letters in Applied NanoBioScience.
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Copper Corrosion Inhibitors. A review. (n.d.). Retrieved from [Link]
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Carbon Steel Corrosion Control in the Past Twenty Years and in the New Millennium. (n.d.). Retrieved from [Link]
- Potentiodynamic Corrosion Testing. (2016). Journal of Visualized Experiments.
- Colonial Chemical. (2021). High-Performance Corrosion Inhibitors for Aluminum and Its Alloys.
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Synergistic Effects of Halide Ions on the Corrosion Inhibition Performance of Syzygium guineense in Sulfuric Acid. (n.d.). Retrieved from [Link]
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Effect of temperature on the corrosion inhibition of iron base metallic glass alloy in neutral solutions. (n.d.). Retrieved from [Link]
-
Potentiodynamic polarization curves (vs. SCE) for the corrosion of mild... (n.d.). Retrieved from [Link]
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WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY | Download Table. (n.d.). Retrieved from [Link]
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Effect of halide ion on the corrosion inhibition efficiency of SUS304 by coconut husk extract in sulfuric acid. (n.d.). Retrieved from [Link]
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- Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. (2020). Metals.
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Technical Support Center: Purification of Commercial-Grade Cyclohexyldiethanolamine
Welcome to the comprehensive technical support guide for the purification of commercial-grade Cyclohexyldiethanolamine (CHDEA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing impurities from this versatile tertiary amine. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade this compound?
Commercial-grade CHDEA is typically synthesized via the reaction of cyclohexylamine with ethylene oxide.[1] Consequently, the primary impurities often include:
-
Unreacted Starting Materials: Residual cyclohexylamine and N-cyclohexylethanolamine (the mono-alkoxylated byproduct).
-
Byproducts of Synthesis: Small quantities of polyethoxylated derivatives.
-
Degradation Products: Alkanolamines can undergo thermal and oxidative degradation, leading to a variety of colored and high-molecular-weight impurities.[2]
-
Water: Moisture can be present from the synthesis process or absorbed from the atmosphere.
Understanding the likely impurities is the foundational first step in selecting an appropriate purification strategy.
Q2: What are the primary methods for purifying this compound?
The most effective methods for purifying CHDEA, a high-boiling point and polar compound, are:
-
Vacuum Distillation: This is the most common and effective method for separating CHDEA from non-volatile impurities and compounds with significantly different boiling points.[3][4]
-
Column Chromatography: Particularly useful for removing impurities with similar boiling points to CHDEA, such as N-cyclohexylethanolamine.[5][6]
-
Recrystallization: While less common for CHDEA due to its tendency to exist as a viscous liquid or low-melting solid, it can be an effective technique if suitable solvent systems are identified.
The choice of method depends on the nature and concentration of the impurities, the desired final purity, and the scale of the purification.
Q3: Why is vacuum distillation necessary for purifying CHDEA?
This compound has a high boiling point, estimated to be around 322-343°C at atmospheric pressure.[1][7] Attempting to distill CHDEA at this temperature can lead to thermal degradation, resulting in the formation of additional impurities and a lower yield of the desired product.[3] Vacuum distillation reduces the boiling point of the liquid, allowing for distillation at a lower temperature, thereby minimizing the risk of thermal decomposition.[8][9]
Q4: How can I assess the purity of my this compound sample?
Several analytical methods can be employed to determine the purity of CHDEA:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile and semi-volatile impurities.[10][11]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for purity assessment, especially for non-volatile or thermally sensitive impurities. A reversed-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile and water with additives like trifluoroacetic acid, can be effective.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
-
Karl Fischer Titration: Specifically used to quantify the water content in the purified sample.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Vacuum Distillation Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Bumping or Uncontrolled Boiling | - Inadequate stirring. - Rapid heating. - Presence of low-boiling point impurities. | - Ensure vigorous stirring: A magnetic stir bar is essential to break the surface tension of the viscous liquid and promote even boiling. For larger scales, mechanical stirring is recommended. - Heat the distillation flask gradually: Use a heating mantle with a controller and increase the temperature slowly to allow for a smooth transition to boiling. - Initial low vacuum: Start with a partial vacuum to gently remove any residual low-boiling solvents or water before applying a high vacuum. |
| Product Not Distilling at the Expected Temperature | - Vacuum level is not low enough. - Thermometer placement is incorrect. - System has a leak. | - Check your vacuum pump and connections: Ensure the pump is functioning correctly and all joints are properly sealed with vacuum grease.[15] - Proper thermometer placement: The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser to accurately measure the temperature of the vapor that is distilling. - Leak test the system: A hissing sound is a clear indicator of a leak. Check all joints and connections. |
| Darkening or Charring of the Product | - Thermal degradation due to excessive temperature. - Presence of oxygen in the system. | - Reduce the distillation temperature: This can be achieved by improving the vacuum. A lower pressure will lower the boiling point.[3] - Ensure an inert atmosphere: Purge the system with an inert gas like nitrogen or argon before starting the distillation to remove any oxygen. |
| Foaming | - Presence of surfactants or high molecular weight impurities. | - Introduce an anti-foaming agent: A small amount of a suitable anti-foaming agent can be added to the distillation flask. - Use a larger distillation flask: This provides more headspace for the foam to dissipate. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Poor Separation of CHDEA and Impurities (e.g., N-cyclohexylethanolamine) | - Inappropriate solvent system (mobile phase). - Incorrect stationary phase. | - Optimize the mobile phase: For normal-phase chromatography on silica gel, a gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, isopropanol, or a mixture containing a small amount of triethylamine) is often effective. The triethylamine helps to reduce tailing of the amine on the acidic silica gel.[16] - Consider an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica for the purification of amines.[17] Reversed-phase chromatography on a C18 column can also be employed, particularly for more polar impurities. |
| Compound Tailing on the Column | - Strong interaction between the basic amine and acidic silica gel. | - Add a competing base to the mobile phase: A small amount of triethylamine (0.1-1%) or ammonia in methanol can be added to the eluent to block the acidic silanol groups on the silica surface, leading to sharper peaks.[16] |
| Low Recovery of CHDEA from the Column | - Irreversible adsorption of the compound onto the stationary phase. | - Use a less acidic stationary phase: As mentioned, alumina can be a good alternative. - Ensure complete elution: After the main product has been collected, flush the column with a highly polar solvent system (e.g., 10% methanol in dichloromethane with 1% triethylamine) to elute any remaining product. |
Experimental Protocols
Protocol 1: Vacuum Distillation of Commercial-Grade this compound
This protocol is designed for the purification of CHDEA from non-volatile impurities and byproducts with significantly different boiling points.
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Be aware of the hazards associated with high temperatures and vacuum.[18]
Materials:
-
Commercial-grade this compound
-
Round-bottom flask (sized so the liquid fills it to no more than half)
-
Short path distillation head with a condenser and vacuum connection
-
Receiving flasks
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Vacuum pump with a cold trap
-
Vacuum grease
-
Clamps and support stands
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are clean, dry, and lightly greased with vacuum grease to ensure a good seal.
-
Place a magnetic stir bar in the distillation flask.
-
Securely clamp the apparatus to a support stand.
-
-
Charging the Flask:
-
Add the commercial-grade CHDEA to the distillation flask.
-
-
Distillation:
-
Begin stirring the CHDEA.
-
Turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum. You may observe some initial bubbling as dissolved gases and low-boiling impurities are removed.
-
Once a stable vacuum is achieved (typically below 1 mmHg), begin to heat the distillation flask gently with the heating mantle.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
Increase the temperature gradually until the CHDEA begins to distill. The boiling point will depend on the vacuum achieved.
-
Collect the main fraction of purified CHDEA in a clean receiving flask. Monitor the temperature and appearance of the distillate. A pure product should be colorless.
-
Stop the distillation when the temperature begins to rise or drop significantly, or when the distillate becomes colored, indicating the presence of higher-boiling impurities.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool under vacuum.
-
Once cooled, slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump and cooling water.
-
The purified CHDEA is in the receiving flask.
-
Workflow Diagram:
Caption: Vacuum Distillation Workflow for CHDEA Purification.
Protocol 2: Flash Column Chromatography of this compound
This protocol is suitable for removing impurities with similar polarity and boiling points to CHDEA.
Safety Precautions: Work in a fume hood. Handle solvents and silica gel with care, avoiding inhalation of dust and vapors.
Materials:
-
Crude this compound (e.g., the distillate from a preliminary vacuum distillation)
-
Silica gel (60 Å, 230-400 mesh) or pre-packed silica gel column
-
Flash chromatography system or glass column
-
Solvents: Heptane, Ethyl Acetate, Triethylamine
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp for monitoring
Procedure:
-
Mobile Phase Preparation:
-
Prepare a series of mobile phases with increasing polarity. For example:
-
Solvent A: Heptane
-
Solvent B: 90:10:1 Heptane:Ethyl Acetate:Triethylamine
-
Solvent C: 70:30:1 Heptane:Ethyl Acetate:Triethylamine
-
Solvent D: 50:50:1 Heptane:Ethyl Acetate:Triethylamine
-
-
-
Column Packing:
-
If using a glass column, prepare a slurry of silica gel in the initial mobile phase (Solvent A) and carefully pack the column, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude CHDEA in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, for better resolution, pre-adsorb the crude CHDEA onto a small amount of silica gel. To do this, dissolve the CHDEA in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial, least polar mobile phase (Solvent A).
-
Gradually increase the polarity of the mobile phase by mixing in progressively more of the more polar solvent mixtures (B, C, and D). This is known as a step-gradient elution.
-
Collect fractions of the eluent in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., 70:30:1 Heptane:Ethyl Acetate:Triethylamine).
-
Visualize the spots under a UV lamp (if the compounds are UV active) or by staining with an appropriate agent (e.g., potassium permanganate stain).
-
Combine the fractions that contain the pure CHDEA.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Workflow Diagram:
Caption: Flash Column Chromatography Workflow for CHDEA Purification.
References
-
Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. [Link]
-
Cibian, M., et al. (2011). Bis([1,1′-biphenyl]-2-yl)-N-hydroxymethanimidamide. National Center for Biotechnology Information. [Link]
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Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
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Girolami Group Website. (2020). Microscale vacuum distillation apparatus for high-boiling, air-sensitive liquids. [Link]
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IChemE. (n.d.). Chemical reaction hazards of distillation processes. [Link]
-
PubMed. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. [Link]
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MDPI. (2025). Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. [Link]
-
National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
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Georgia Institute of Technology. (n.d.). Distillations | Environmental Health & Safety. [Link]
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ResearchGate. (2019). (PDF) Alkanolamines - Method for the determination of 11 alkanolamines in workplace air using ion chromatography (IC) [Air Monitoring Methods, 2018]: Annual Thresholds and Classifications for the Workplace. [Link]
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National Institutes of Health. (n.d.). Ethanol, 2-(cyclohexylamino)- | C8H17NO | CID 17827. [Link]
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ResearchGate. (n.d.). (PDF) Mixed solvent recrystallization for the densification and purification of soda ash. [Link]
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Chromatography Online. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
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Busch Vacuum Solutions. (n.d.). Vacuum Distillation. [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
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Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
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MDPI. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. [Link]
-
YouTube. (2012). Recrystallization using two solvents. [Link]
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ACS Publications. (n.d.). “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls. [Link]
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Chemistry LibreTexts. (2022). 5.4A: Overview of Vacuum Distillation. [Link]
-
Taylor & Francis Online. (2025). Extensive Review of Gas Chromatography in Pharmaceutical Applications: Emphasizing Genotoxic Impurities. [Link]
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University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
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Shimadzu. (n.d.). Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. [Link]
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Bionano. (n.d.). Troubleshooting Guides. [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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The Schlenk Line Survival Guide. (n.d.). Dynamic Vacuum Distillation. [Link]
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MDPI. (n.d.). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. [Link]
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Chemsrc. (2025). This compound | CAS#:4500-29-2. [Link]
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World Journal of Pharmaceutical Research. (n.d.). A comprehensive review of method development by hplc. [Link]
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SciELO. (n.d.). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7). [Link]
-
UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Link]
-
Chromatography Online. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. [Link]
-
University of York. (n.d.). Recrystallisation. [Link]
-
Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. [Link]
-
Justia Patents. (1999). Synthesis of phosphonomethyliminodiacetic acid with reduced effluent. [Link]
- Google Patents. (n.d.).
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. [Link]
-
ResearchGate. (n.d.). General methods for flash chromatography using disposable columns. [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
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Technical Support Center: Optimizing Formulations with Cyclohexyldiethanolamine through pH Adjustment
Welcome to the technical support center for Cyclohexyldiethanolamine (CHDEA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing CHDEA as a pH modifier in your formulations. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the optimal performance and stability of your formulations.
Introduction to this compound in Formulations
This compound (CHDEA) is a tertiary amine that is employed in various applications as a neutralizing agent, emulsifier, and corrosion inhibitor.[1][2] Its utility in complex formulations, including those in the pharmaceutical and personal care industries, often hinges on its ability to modulate and maintain pH.[1] The pH of a formulation is a critical parameter that can influence the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[3] Proper pH adjustment is therefore essential for ensuring the safety and efficacy of the final product.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the use of CHDEA for pH adjustment.
Q1: What is the pKa of this compound (CHDEA)?
Q2: What is the effective buffering range for CHDEA?
The effective buffering range of a compound is generally considered to be its pKa ± 1. Based on the estimated pKa of the tertiary amine (7.0-9.5), CHDEA would be most effective as a buffer in the slightly acidic to moderately basic pH range (approximately pH 6.0 to 10.5). For optimal buffering capacity, the target pH of your formulation should be as close as possible to the pKa of CHDEA's tertiary amine.
Q3: How do I prepare a stock solution of CHDEA for pH adjustment?
For precise pH adjustment, it is recommended to prepare a stock solution of CHDEA in the same solvent system as your formulation. A common starting point is to create a 10% w/v solution.
Experimental Protocol: Preparation of a 10% w/v CHDEA Stock Solution
-
Weighing: Accurately weigh 10.0 g of this compound.
-
Dissolving: Transfer the CHDEA to a clean beaker and add approximately 80 mL of your formulation's solvent (e.g., deionized water, ethanol).
-
Mixing: Stir the solution gently with a magnetic stirrer until the CHDEA is completely dissolved.
-
Volume Adjustment: Quantitatively transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask.
-
Final Volume: Carefully add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a well-sealed container at room temperature, protected from light.
Q4: Are there any safety concerns with using CHDEA in formulations?
A significant consideration when using tertiary amines like CHDEA is the potential for the formation of nitrosamines. Nitrosamines are a class of compounds that are considered probable human carcinogens. The risk of nitrosamine formation arises when a tertiary amine comes into contact with a nitrosating agent (e.g., nitrites) under certain conditions.[4][5]
Mitigation Strategies for Nitrosamine Formation:
-
Excipient Screening: Test all raw materials and excipients for the presence of nitrites.
-
Avoid Nitrosating Agents: Whenever possible, avoid using nitrosating agents in your formulation.
-
pH Control: The rate of nitrosamine formation can be pH-dependent. Maintain a pH that is not conducive to nitrosation.
-
Use of Inhibitors: Incorporate inhibitors such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) into your formulation, which can scavenge nitrosating agents.
Troubleshooting Guide
This section provides solutions to common problems encountered when using CHDEA for pH adjustment.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon CHDEA addition | The pH adjustment may have caused the active ingredient or an excipient to exceed its solubility limit. | 1. Slow Addition: Add the CHDEA stock solution dropwise while continuously monitoring the pH and observing for any signs of precipitation. 2. Solubilizing Agents: Consider the addition of a suitable solubilizing agent to your formulation. 3. Temperature Control: Perform the pH adjustment at a controlled temperature, as solubility is often temperature-dependent. |
| Inconsistent or drifting pH readings | 1. Poor buffering capacity at the target pH. 2. Interaction of CHDEA with other formulation components. 3. Absorption of atmospheric CO2. | 1. Optimize Buffer Concentration: Ensure the concentration of CHDEA is sufficient to provide adequate buffering at your target pH. You may need to experimentally determine the optimal concentration. 2. Compatibility Check: Investigate potential interactions between CHDEA and other excipients. 3. Inert Atmosphere: For highly sensitive formulations, perform the pH adjustment under an inert atmosphere (e.g., nitrogen) to prevent CO2 absorption. |
| Formulation instability (e.g., color change, degradation of active ingredient) | 1. The final pH is outside the stable range for one or more components. 2. Catalysis of degradation reactions by CHDEA. | 1. Stability Studies: Conduct a pH-stability profile of your active ingredient and key excipients to determine the optimal pH range for stability.[6] 2. Alternative pH Modifier: If CHDEA is found to be incompatible, consider using an alternative pH modifying agent. |
Visualizing the Role of pH in Formulations
Understanding the relationship between pH, pKa, and the protonation state of CHDEA is crucial for effective formulation development.
Caption: pH-dependent equilibrium of this compound.
Decision Workflow for pH Adjustment
The following workflow provides a systematic approach to adjusting the pH of your formulation using CHDEA.
Caption: Step-by-step workflow for pH adjustment using CHDEA.
Conclusion
References
-
Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved January 26, 2026, from [Link]
-
LookChem. (n.d.). Cas 4500-29-2, this compound. Retrieved January 26, 2026, from [Link]
- Gajdošová, M., et al. (2016). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Pharmaceutical Development and Technology, 21(5), 573-581.
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved January 26, 2026, from [Link]
- Snodin, D. J., & Elder, D. P. (2023).
- Al-Ghamdi, S. (2008). The pKa values of a series of amines and alkanolamines.
-
European Pharmaceutical Review. (2022, April 27). Research team discover new reaction for making tertiary amines. Retrieved January 26, 2026, from [Link]
- Štěpánek, P., et al. (2021). Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel. Polymers, 13(9), 1433.
-
U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs. Retrieved January 26, 2026, from [Link]
-
ORBi. (2025, July 21). N-nitrosamine risk assessment in pharmaceuticals: Where are we from a regulatory point of view in 2025? Retrieved January 26, 2026, from [Link]
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-
Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 26, 2026, from [Link]
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-
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-
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-
Public Health. (n.d.). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Retrieved January 26, 2026, from [Link]
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-
Agilent. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved January 26, 2026, from [Link]
- Li, Y., et al. (2021). The pH-triggered drug release and simultaneous carrier decomposition of effervescent SiO2–drug–Na2CO3 composite nanoparticles: to improve the antitumor activity of hydrophobic drugs.
-
Chem Help ASAP. (2020, March 20). tertiary amine synthesis & reductive amination. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved January 26, 2026, from [Link]
-
OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Retrieved January 26, 2026, from [Link]
-
Utah Tech University. (n.d.). pKa Chart. Retrieved January 26, 2026, from [Link]
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- 6. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Viscosity Management in Epoxy Systems Utilizing Cyclohexyldiethanolamine
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on managing viscosity in epoxy systems where Cyclohexyldiethanolamine is employed. This guide is structured to offer practical, in-depth solutions to common challenges encountered during formulation and experimentation.
Introduction to this compound in Epoxy Systems
This compound (C10H21NO2) is a tertiary amine that is increasingly utilized in advanced epoxy formulations.[1] Unlike primary or secondary amines, which act as traditional curing agents by reacting directly with epoxide rings in a stoichiometric manner, tertiary amines like this compound function as catalysts or accelerators.[1] This means they are typically used in smaller, non-stoichiometric amounts to facilitate the curing reaction of a primary or secondary amine hardener.
The presence of two hydroxyl (-OH) groups in the this compound molecule is of particular significance. These hydroxyl groups can participate in the curing mechanism by forming hydrogen bonds, which can influence the reaction kinetics and, consequently, the viscosity profile of the system.[2] Understanding and controlling the viscosity of these systems is paramount for achieving desired material properties and ensuring processability.
Troubleshooting Guide: Common Viscosity-Related Issues
This section addresses specific problems you may encounter during your experiments, providing insights into the underlying causes and actionable solutions.
Issue 1: Initial Viscosity of the Mixed System is Too High for the Application
Plausible Causes:
-
High Intrinsic Viscosity of Components: The base epoxy resin or the primary/secondary amine curing agent may have a high inherent viscosity.
-
Sub-Optimal Temperature: The ambient temperature or the temperature of the components is too low, leading to increased viscosity.
-
High Filler Content: The formulation includes a high concentration of fillers or other solid additives that increase the bulk viscosity.
-
Incorrect Component Selection: The chosen epoxy resin and hardener combination naturally results in a high-viscosity mixture.
Solutions and Scientific Rationale:
-
Temperature Adjustment:
-
Rationale: The viscosity of epoxy resins is highly dependent on temperature; an increase in temperature lowers the viscosity. As a general rule, for every 10°C increase, viscosity can be reduced by approximately half.[3]
-
Protocol:
-
Gently warm the individual components (epoxy resin and primary/secondary amine hardener) separately before mixing. A water bath or a temperature-controlled chamber can be used.
-
Monitor the temperature carefully to avoid premature initiation of the curing reaction.
-
Mix the pre-warmed components and measure the viscosity to confirm it is within the desired range.
-
-
Caution: Elevated temperatures will also accelerate the curing reaction, reducing the pot life.[4]
-
-
Incorporation of a Reactive Diluent:
-
Rationale: Reactive diluents are low-viscosity epoxy-functional compounds that reduce the overall viscosity of the system while participating in the cross-linking reaction. This avoids the introduction of volatile organic compounds (VOCs) associated with non-reactive solvents.
-
Experimental Approach:
-
Select a low-viscosity reactive diluent compatible with your epoxy system (e.g., a monofunctional glycidyl ether).
-
Incorporate the reactive diluent into the epoxy resin component before adding the curing agent and this compound.
-
Start with a small percentage (e.g., 5% by weight) and incrementally increase the concentration until the target viscosity is achieved.
-
Be aware that the addition of a reactive diluent may alter the final mechanical properties of the cured material.
-
-
Issue 2: Viscosity Increases Too Rapidly, Resulting in a Short Pot Life
Plausible Causes:
-
Excessive Catalyst Concentration: The concentration of this compound is too high, leading to a rapid acceleration of the curing reaction.[5]
-
High Ambient Temperature: The working environment is too warm, which significantly speeds up the exothermic curing reaction.
-
Large Batch Size: Mixing a large volume of epoxy generates significant exothermic heat that cannot dissipate quickly, further accelerating the reaction and viscosity increase.[6]
Solutions and Scientific Rationale:
-
Optimize Catalyst Concentration:
-
Rationale: As a catalyst, the concentration of this compound directly influences the rate of the curing reaction. Reducing its concentration will slow down the reaction and extend the pot life.
-
Experimental Approach:
-
Conduct a series of small-scale experiments with varying concentrations of this compound (e.g., starting from 0.5% and increasing in 0.5% increments by weight of the resin).
-
For each concentration, measure the pot life by monitoring the time it takes for the viscosity to double or quadruple.[7]
-
Plot the pot life as a function of catalyst concentration to determine the optimal level for your application.
-
-
-
Temperature Control:
-
Rationale: Lowering the temperature of the components and the working environment will slow down the reaction kinetics.[4]
-
Protocol:
-
Store the epoxy resin and curing agent in a cool environment before use.
-
If possible, carry out the mixing and application in a temperature-controlled room.
-
Use a cooling bath to dissipate the exothermic heat generated during mixing, especially for larger batches.
-
-
-
Batch Size Management:
-
Rationale: Smaller batch sizes have a larger surface area to volume ratio, allowing for more efficient heat dissipation and a more controlled curing process.
-
Best Practice: Mix smaller, manageable batches of the epoxy system as needed, rather than one large batch.
-
Issue 3: Entrapped Air Bubbles in the Cured Material
Plausible Causes:
-
High Viscosity: A highly viscous mixture makes it difficult for air bubbles, introduced during mixing, to rise to the surface and escape.[8]
-
Aggressive Mixing: Vigorous mixing can incorporate a significant amount of air into the system.
Solutions and Scientific Rationale:
-
Viscosity Reduction:
-
Rationale: A lower viscosity formulation will naturally allow for easier release of entrapped air.
-
Action: Implement the viscosity reduction strategies outlined in "Issue 1" (temperature adjustment or use of reactive diluents).
-
-
Optimized Mixing Technique:
-
Rationale: A slow and deliberate mixing process minimizes the introduction of air.
-
Protocol:
-
Use a flat-bladed stirrer and mix at a low speed.
-
Scrape the sides and bottom of the mixing container frequently to ensure a homogenous mixture without introducing excess air.
-
Consider using a "two-container" mixing method: mix in the first container, then transfer to a second clean container and mix again to ensure all material is thoroughly blended.
-
-
-
Vacuum Degassing:
-
Rationale: Applying a vacuum to the mixed system is a highly effective method for removing dissolved and entrapped air.
-
Procedure:
-
Place the container with the mixed epoxy system into a vacuum chamber.
-
Gradually apply a vacuum. The mixture will foam as air bubbles expand and rise to the surface.
-
Continue to apply the vacuum until the foaming subsides and the mixture is clear.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in an epoxy formulation?
As a catalyst, this compound is typically used in low concentrations, often ranging from 0.5 to 5 parts per hundred parts of resin (phr). The optimal concentration will depend on the specific epoxy resin and primary/secondary amine hardener being used, as well as the desired pot life and cure speed. It is always recommended to perform a small-scale ladder study to determine the ideal concentration for your system.
Q2: How do the hydroxyl groups in this compound affect the curing process?
The hydroxyl groups can act as co-catalysts. They can form hydrogen bonds with the oxygen of the epoxy ring, making the carbon atom more susceptible to nucleophilic attack by the primary or secondary amine. This can lead to an increased reaction rate compared to a tertiary amine without hydroxyl groups.[2] However, the effect can be complex, and at very high concentrations, steric hindrance may play a role.
Q3: Can I use a non-reactive solvent to reduce viscosity?
While non-reactive solvents can effectively reduce viscosity, their use is often discouraged in high-performance applications. Solvents can become trapped in the cured polymer network, leading to plasticization, reduced mechanical properties, and a lower glass transition temperature (Tg). If a solvent must be used, ensure it can be fully evaporated before the system gels.
Q4: How can I accurately measure the viscosity of my epoxy system as it cures?
A rotational viscometer is the standard instrument for this purpose.[9] The following is a general protocol:
Experimental Protocol: Viscosity Measurement During Curing
-
Instrument: Rotational viscometer with a temperature-controlled sample holder.
-
Procedure:
-
Equilibrate the viscometer and the sample components to the desired test temperature (e.g., 25°C).
-
Select an appropriate spindle and rotational speed for the expected viscosity range.
-
Accurately weigh and mix the epoxy resin, primary/secondary amine hardener, and this compound. Start a timer immediately upon mixing.
-
Carefully load the specified volume of the mixed sample into the viscometer's sample cup, avoiding the introduction of air bubbles.[10]
-
Begin the viscosity measurement and record the viscosity, temperature, and time at regular intervals until the viscosity becomes too high to measure or the material gels.
-
The pot life can be determined as the time at which the initial viscosity has doubled or quadrupled.[7]
-
Q5: My cured epoxy has soft spots. Is this related to viscosity?
Yes, indirectly. Soft or uncured spots are typically caused by incomplete or improper mixing of the resin and hardener. A high-viscosity system makes thorough mixing more challenging, increasing the likelihood of localized areas with an incorrect mix ratio. To resolve this, ensure you are using a rigorous mixing technique and consider reducing the system's viscosity to facilitate better blending.
Data Presentation and Visualization
Table 1: Representative Effect of Temperature and Catalyst Concentration on Initial Viscosity
The following data is illustrative and intended to demonstrate expected trends. Actual values will vary depending on the specific epoxy system.
| Temperature (°C) | Catalyst Conc. (phr) | Initial Viscosity (cP) |
| 25 | 0.5 | 8000 |
| 25 | 1.0 | 7800 |
| 25 | 2.0 | 7600 |
| 35 | 0.5 | 4000 |
| 35 | 1.0 | 3900 |
| 35 | 2.0 | 3800 |
| 45 | 0.5 | 2000 |
| 45 | 1.0 | 1950 |
| 45 | 2.0 | 1900 |
Diagrams
Caption: Catalytic curing mechanism of an epoxy-amine system.
Caption: Troubleshooting workflow for high viscosity issues.
References
-
Burton, B. L. (2013). Acceleration of Amine-Cured Epoxy Resin Systems. Polymer Innovation Blog. [Link]
-
Applied Poleramic, Inc. Amine Cured-Epoxy Matrices. [Link]
-
House, M. L., et al. Effect of Hydroxyl Groups on the Tertiary Amine Curing of Epoxy. OSTI.gov. [Link]
-
Flanagan, T. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Adhesives & Sealants Industry. [Link]
-
ResearchGate. (n.d.). The influence of tertiary amine accelerators on the curing behaviors of epoxy/anhydride systems. [Link]
-
Epoxy Channel. (2023, October 3). Viscosity of Epoxy Resins: Measurements and Standards- Session 8 [Video]. YouTube. [Link]
-
House, M. L., et al. (n.d.). Effect of Hydroxyl Groups on the Tertiary Amine Curing of Epoxy. Sandia National Labs. [Link]
-
Burton, B. L. (2013). Acceleration of Amine-Cured Epoxy Resin Systems. Huntsman Corporation. [Link]
-
LR-TEST. (2024, June 11). Determination of viscosity of epoxy resin by rotary viscometer. [Link]
-
ASTM D2393-86(1999). Standard Test Method for Viscosity of Epoxy Resins and Related Components. ASTM International. [Link]
-
ResearchGate. (2021, September 5). Effect of Temperature and Initiator Concentration on the Curing Reaction of an Epoxy/Amine System. [Link]
-
ResearchGate. (n.d.). Improvement of Pot Life in the Epoxy Resin-based Adhesive Formulation by Size Control and Coating of Curing Accelerator Powders. [Link]
-
ResearchGate. (n.d.). Inorganic ultra-accelerator for epoxy-diamine system with increasing of toughness and tensile strength. [Link]
-
ACS Publications. (2021, May 2). Epoxy-Rich Systems with Preference for Etherification over Amine-Epoxy Reactions for Tertiary Amine Accelerators. [Link]
-
ASTC Polymers. (n.d.). Understanding Cure Times and Pot Life in Epoxy Formulations. [Link]
-
The Reactivity of Amines with Epoxy Resins: Factors and Optimization. (2023, March 12). [Link]
-
ResearchGate. (n.d.). REACTIONS OF EPOXY WITH OTHER FUNCTIONAL GROUPS AND THE ARISING SEC.HYDROXYL GROUPS. [Link]
-
FastFix-it. (2020, June 9). What is pot life, working life, dry time and curing time of epoxies?[Link]
-
GracoRoberts. (n.d.). Resin Formulators Viscosity: Brookfield, Elevated Temperature Assessment Testing Per ASTM D2393. [Link]
-
NIH. (2022, May 22). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. [Link]
-
NBCHAO. (n.d.). What are the steps of the rotational viscometer viscosity detection method?[Link]
-
UltraClear Epoxy. (n.d.). 6 ways that viscosity affects epoxy performance. [Link]
-
MDPI. (2022, June). Synthesis and Characterizations of Melamine-Based Epoxy Resins. [Link]
-
DTIC. (2000, March 10). Degree of Cure, Heat of Reaction, and Viscosity of 8552 and 977-3 HM Epoxy Resin. [Link]
-
European Coatings. (2023, May 30). Glass transition temperature of epoxy amine coatings. [Link]
-
NIH. (2023, May 23). Benchmark Study of Epoxy Coatings with Selection of Bio-Based Phenalkamine versus Fossil-Based Amine Crosslinkers. [Link]
-
Intertek Inform. (n.d.). ASTM D 2393 : 1986 Test Method for Viscosity of Epoxy Resins and Rela. [Link]
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Dura-Kote. Epoxy Troubleshooting Guide. [Link]
-
WorldofTest.com. (2024, June 18). How Rotational Viscometer Works and Its Role in Determining Viscosity. [Link]
-
rheonics. (2020, November 2). What are gelation and curing; pot life, cure & gel time, working life: how is viscosity important?[Link]
-
Polymer Innovation Blog. (2023, February 13). Accelerators for Amine Curing Agents. [Link]
-
Taylor & Francis Online. (n.d.). Effects of Cure Temperature on Epoxy Resin Properties. [Link]
-
ResearchGate. (n.d.). Evolution of dynamic viscosity during cure of the epoxide systems at TC = 30°C. [Link]
-
LookChem. (n.d.). Cas 3377-24-0,4,4'-isopropylidenebis(cyclohexylamine). [Link]
-
Gelest, Inc. (2015, March 19). N-(HYDROXYETHYL)-N,N-BIS(TRIMETHOXYSILYLPROPYL)AMINE, 65% in methanol Safety Data Sheet. [Link]
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Safety protocols for minimizing skin and eye irritation when using Cyclohexyldiethanolamine.
This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling of Cyclohexyldiethanolamine (CHDEA) and to provide clear, actionable steps for minimizing and responding to skin and eye irritation. Our protocols are grounded in established safety science to ensure both personal safety and experimental integrity.
Understanding the Hazard: Why CHDEA Requires Strict Protocols
This compound (CAS: 4500-29-2) is an amine-based organic compound valued for its properties as a neutralizing agent and emulsifier in various formulations.[1][2] However, its chemical nature presents significant occupational hazards. As a tertiary amine, its alkalinity is a primary driver of its irritant and corrosive properties. Contact with skin or eyes can lead to saponification of fatty acids in tissues, causing chemical burns, severe irritation, and potentially irreversible eye damage.[3][4][5] Understanding this mechanism is crucial for appreciating the importance of the stringent protocols outlined below.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Statement | Signal Word | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Danger | [4][5] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | [3][4][5] |
| Serious Eye Damage | H318/H319: Causes serious eye damage/irritation | Danger | [4][5][6] |
| Specific Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure | Danger | [3][4][5] |
Troubleshooting Guide: Immediate Response to CHDEA Exposure
This section provides direct, question-and-answer troubleshooting for exposure events. Act swiftly and calmly.
Q1: I've just splashed this compound on my arm and clothing. What is the absolute first thing I must do?
A1: Your immediate priority is to minimize the chemical's contact time with your skin.
Experimental Protocol: Immediate Decontamination for Skin Exposure
-
Remove Contaminated Clothing: Immediately and safely remove any clothing, including gloves or lab coats, that has come into contact with CHDEA. This prevents the chemical from being held against your skin.[7][8]
-
Initial Water Flush: Proceed immediately to the nearest safety shower or drench hose. If neither is available, use any source of copious water.
-
Thorough Washing: Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4] The mechanical action of washing and the soap helps to remove the oily amine.
-
Seek Medical Evaluation: If skin irritation, redness, or pain develops or persists, seek immediate medical advice.[7][9] Inform the medical personnel of the chemical you were exposed to (this compound, CAS: 4500-29-2).
-
Report the Incident: Inform your supervisor or Environmental Health & Safety (EHS) department about the exposure as per your institution's protocol.
Q2: CHDEA splashed into my eye. It's burning intensely. What are the critical steps?
A2: This is a medical emergency requiring immediate and decisive action to prevent permanent eye damage.[10]
Experimental Protocol: Emergency Response for Eye Exposure
-
Immediate, Continuous Flushing: Do not delay. Go directly to the nearest eyewash station. Hold your eyelids open with your fingers and flush the eye(s) with a continuous, low-pressure stream of water for at least 15-30 minutes .[8][11][12]
-
Remove Contact Lenses: If you are wearing contact lenses and they do not flush out, remove them while continuing to rinse.[7][11] Do not stop rinsing to remove lenses.
-
Ensure Thorough Rinsing: Roll your eyes up, down, and sideways during flushing to ensure water reaches all surfaces of the eye and under the eyelids.[11]
-
Call for Emergency Medical Help: Have a colleague call for emergency medical assistance while you are flushing your eye. Do not wait until the flushing is complete. Inform the emergency responders of the chemical exposure.[7][8]
-
Do Not Neutralize: Never attempt to neutralize the chemical in your eye with any other substance. Use only water.
Logical Relationship: CHDEA Exposure Emergency Response
Caption: Emergency response workflow for skin and eye exposure to CHDEA.
Frequently Asked Questions (FAQs)
This section addresses common questions about preventative safety measures and best practices.
Q1: What specific Personal Protective Equipment (PPE) is required for handling this compound?
A1: Standard laboratory attire (long pants, closed-toe shoes, lab coat) is mandatory. The specific, critical PPE for CHDEA includes:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. If there is a significant splash risk, a face shield should be worn in addition to goggles.[7]
-
Hand Protection: Use chemical-resistant gloves.[13] While specific breakthrough data for CHDEA is not widely published, materials like Butyl rubber and Nitrile generally offer good resistance to amines and alcohols.[14] Always check the manufacturer's recommendations and inspect gloves for any signs of degradation or puncture before use.
-
Skin Protection: A chemically resistant apron or coveralls should be used when handling larger quantities where splashes are likely.
Q2: How can I fundamentally reduce the risk of exposure in my experimental setup?
A2: The most effective way to ensure safety is by following the "Hierarchy of Controls," a systematic approach to hazard mitigation. Personal Protective Equipment (PPE) is the final line of defense, not the first.
Experimental Workflow: Hierarchy of Controls for CHDEA Handling
Caption: Hierarchy of controls for mitigating CHDEA exposure risks.
Q3: What are the correct storage procedures for CHDEA?
A3: Proper storage is essential to prevent accidental spills and degradation.
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.[9][15]
-
Keep containers tightly closed to prevent absorption of moisture and carbon dioxide from the air.[15]
-
Store away from incompatible materials such as strong oxidizing agents and acids.
-
Ensure the storage location is equipped with appropriate spill containment materials.
Q4: My skin feels slightly itchy after working with CHDEA, even though I don't recall a direct splash. What could be the cause?
A4: This could be due to low-level exposure from contaminated surfaces or vapor. Even without a direct splash, touching a contaminated piece of equipment and then your skin can transfer enough material to cause mild irritation.[16] It is also possible to experience irritation from vapors in a poorly ventilated area.[10] Review your handling procedures, ensure good housekeeping in the work area, and always wash your hands thoroughly after handling the chemical, even if you were wearing gloves.[7][17]
References
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Kärcher. (n.d.). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Diethanolamine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
PENTA. (2023, April 25). Diethanolamine - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemius. (n.d.). Diethanolamine (DEA). Retrieved from [Link]
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University of California, Berkeley. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety. Retrieved from [Link]
-
RBNAinfo. (2016, October 4). SAFETY DATA SHEET. Retrieved from [Link]
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Hesperian Health Guides. (n.d.). First aid for chemicals. Retrieved from [Link]
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LookChem. (n.d.). Cas 4500-29-2, this compound. Retrieved from [Link]
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Chemsrc. (2023, August 25). This compound | CAS#:4500-29-2. Retrieved from [Link]
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PubChem. (n.d.). Ethanol, 2,2'-(cyclohexylimino)bis-. National Center for Biotechnology Information. Retrieved from [Link]
-
Nexchem Ltd. (2023, March 21). SAFETY DATA SHEET - Diethanolamine Solution 80-100%. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Skin Notation Profiles Cyclohexanone. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
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Conservation Wiki. (2023, October 6). PPE Chemical Protective Material Selection Guide. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2011, December 19). Final Safety Assessment On the Safety Assessment of Alkyl Glyceryl Ethers As Used in Cosmetics. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Cyclohexyldiethanolamine and Diethanolamine in Corrosion Inhibition
A Technical Guide for Researchers
In the ongoing battle against metal degradation, organic corrosion inhibitors are indispensable tools. Their efficacy lies in their ability to form a protective barrier on the metal surface, stifling the electrochemical processes that drive corrosion. Among the vast array of organic inhibitors, alkanolamines are a prominent class, valued for their performance and versatility. This guide provides an in-depth comparative study of two such compounds: Cyclohexyldiethanolamine (CHEA) and Diethanolamine (DEA). We will explore their structural nuances, inhibition mechanisms, and the experimental methodologies used to quantify their performance, offering a comprehensive resource for scientists and development professionals in the field.
Molecular Structure: The Foundation of Function
The distinct behavior of CHEA and DEA as corrosion inhibitors is fundamentally rooted in their molecular architecture. Both are tertiary amines and diols, possessing lone electron pairs on the nitrogen and oxygen atoms which are crucial for their inhibitory action. However, the presence of a bulky cyclohexyl group in CHEA introduces significant differences in steric profile and hydrophobicity compared to the simpler structure of DEA.
-
Diethanolamine (DEA): A linear and relatively small molecule, DEA's structure, HN(CH₂CH₂OH)₂, allows for potentially high packing density on a metal surface. Its hydrophilic character is pronounced due to the amine and hydroxyl groups.[1]
-
This compound (CHEA): With the formula C₆H₁₁N(CH₂CH₂OH)₂, CHEA incorporates a non-polar, bulky cyclohexyl ring.[2][3] This group increases the molecule's overall size and surface area, a factor that can enhance surface coverage. The cyclohexyl group also imparts a degree of hydrophobicity, which can be advantageous in repelling aqueous corrosive species.
Below is a visualization of their respective molecular structures.
Caption: Molecular structures of CHEA and DEA.
The Mechanism of Protection: Adsorption at the Metal-Electrolyte Interface
Organic inhibitors function by adsorbing onto the metal surface, effectively creating a barrier that isolates the metal from the corrosive environment.[4][5] This adsorption process can occur through two primary mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. It is a relatively weak and often temperature-sensitive interaction. Studies suggest DEA inhibits mild steel corrosion through physical adsorption.[6][7]
-
Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate bond formation between the heteroatoms (N, O) of the inhibitor and the vacant d-orbitals of the metal atoms. This forms a more stable and robust protective layer.[4]
Both CHEA and DEA can function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[4][6] The lone pairs of electrons on their nitrogen and oxygen atoms act as active centers for adsorption onto the metal surface.
The key mechanistic difference arises from their structures:
-
DEA: Its smaller size may allow it to form a densely packed adsorbed layer. The inhibition is primarily driven by the interaction of its N and O atoms with the surface.
-
CHEA: While also adsorbing via its N and O atoms, the large cyclohexyl group provides an "umbrella effect," covering a larger surface area per molecule. Its hydrophobic nature helps to physically displace water and other corrosive agents from the metal surface, adding a secondary layer of protection.[2]
Caption: General mechanism of corrosion inhibition.
Comparative Performance: A Data-Driven Perspective
A study comparing derivatives, dicyclohexylamine and n-methyldiethanolamine, found that the cyclohexyl-containing compound achieved a higher inhibition efficiency (39.61%) compared to the diethanolamine derivative (34.53%) at 20°C in a CO₂-saturated environment. This suggests that the steric and hydrophobic contributions of the cyclohexyl group can offer a performance advantage, although this is an indirect comparison.
| Parameter | This compound (CHEA) | Diethanolamine (DEA) | Source(s) |
| Typical Application | Metalworking fluids, lubricants | Gas sweetening, detergents, metalworking fluids | [1][2][3][8] |
| Inhibition Mechanism | Mixed-type; Physisorption & Chemisorption | Mixed-type; primarily Physisorption | [2][6] |
| Key Structural Feature | Bulky, hydrophobic cyclohexyl group | Linear, smaller structure | [1][2] |
| Inhibition Efficiency | Effective, particularly in lubricant emulsions | Up to 88.7% in 0.5M H₂SO₄ at 10⁻³ M | [2][6][7] |
| Temperature Effect | Efficiency generally decreases with temperature | Efficiency decreases with increasing temperature | [6] |
Standardized Protocols for Inhibitor Evaluation
To ensure reproducible and comparable data, standardized experimental protocols are critical. The following methodologies are cornerstones of corrosion inhibitor research.
Weight Loss Method
This gravimetric technique provides a direct and straightforward measurement of the corrosion rate.[9][10]
Protocol:
-
Sample Preparation: Procure metal coupons (e.g., mild steel) of known dimensions. Polish the surfaces with progressively finer grades of emery paper, degrease with a solvent like acetone, dry, and record the initial weight (W₀) using a precision analytical balance.
-
Immersion: Suspend the coupons in the corrosive medium (e.g., 1M HCl) with and without various concentrations of the inhibitor. Ensure complete immersion for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Cleaning: After immersion, retrieve the coupons. Remove the corrosion products by scrubbing with a soft brush in a solution containing an appropriate cleaning agent (e.g., Clarke's solution for steel).
-
Final Weighing: Rinse the cleaned coupons thoroughly with deionized water, dry completely, and record the final weight (W₁).
-
Calculation:
-
Corrosion Rate (CR): CR = (W₀ - W₁) / (A * t), where A is the surface area and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Potentiodynamic Polarization
This electrochemical technique provides rapid insights into the corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed).[11][12][13]
Protocol:
-
Cell Setup: Assemble a three-electrode electrochemical cell. The metal sample serves as the working electrode (WE), a platinum mesh as the counter electrode (CE), and a reference electrode like a Saturated Calomel Electrode (SCE) or Ag/AgCl is used.[13]
-
Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Using a potentiostat, scan the potential at a slow, constant rate (e.g., 0.5 mV/s) from a potential cathodic to the OCP to a potential anodic to the OCP.
-
Data Analysis: Plot the resulting current density (log scale) versus the applied potential to generate a Tafel plot. Extrapolate the linear Tafel regions back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100, where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to study the properties of the inhibitor film and the corrosion process at the metal-solution interface.[14][15][16][17]
Protocol:
-
Setup and Stabilization: Use the same three-electrode cell as in potentiodynamic polarization. Allow the system to stabilize at its OCP.
-
Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often visualized in a Nyquist plot. The data is then fitted to an equivalent electrical circuit model to extract parameters. An increase in the charge transfer resistance (Rct) value in the presence of the inhibitor indicates the formation of a protective film and thus effective inhibition.
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100, where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor.
-
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Conclusion
Both this compound and Diethanolamine are effective corrosion inhibitors, operating through adsorption at the metal-electrolyte interface. The primary distinction lies in their molecular structure. DEA, a smaller molecule, relies on the electron-donating capabilities of its nitrogen and oxygen atoms. CHEA leverages these same functional groups but adds the significant advantages of the bulky and hydrophobic cyclohexyl group, which enhances surface coverage and water repulsion.
The choice between CHEA and DEA is application-dependent. DEA's utility is well-established in diverse areas like gas sweetening and detergents.[1][8] CHEA's properties make it particularly well-suited for formulations like metalworking fluids and lubricants where steric hindrance and hydrophobicity are beneficial.[2][3] Ultimately, the selection of an optimal inhibitor requires rigorous experimental evaluation using standardized techniques to validate performance under conditions that mimic the intended service environment.
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Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Ethanol, 2,2'-(cyclohexylimino)bis-. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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Understanding the Role of Diethanolamine-Based Protic Ionic Liquids in Corrosion Inhibition: Electrochemical and Surface Characterization of Carbon Steel in Saline Environments. (2026, January 22). ResearchGate. Retrieved January 26, 2026, from [Link]
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Diethanolamine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
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The Inhibitory Effect of Diethanolamine on Corrosion of Mild Steel in 0.5 M Sulphuric Acidic Medium. (n.d.). Portugaliae Electrochimica Acta. Retrieved January 26, 2026, from [Link]
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Diethanolamine Industrial Uses: Applications and Benefits. (n.d.). Retrieved January 26, 2026, from [Link]
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The inhibitive action of Cyclohexyl thiourea on the corrosion and hydrogen permeation through mild steel in acidic solutions. (2025, August 5). ResearchGate. Retrieved January 26, 2026, from [Link]
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Lab 8 – Corrosion Studies by Weight Loss. (n.d.). Retrieved January 26, 2026, from [Link]
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Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.). Retrieved January 26, 2026, from [Link]
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Understanding the Role of Diethanolamine-Based Protic Ionic Liquids in Corrosion Inhibition: Electrochemical and Surface Characterization of Carbon Steel in Saline Environments. (2026, January 20). ACS Publications. Retrieved January 26, 2026, from [Link]
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Potentiodynamic Corrosion testing | Protocol Preview. (2022, September 26). YouTube. Retrieved January 26, 2026, from [Link]
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Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel in saturated carbon dioxide aqueous solutions. (2025, December 8). UDSM Journals. Retrieved January 26, 2026, from [Link]
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Potentiodynamic Corrosion Testing. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]
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Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. (2025, June 4). TCR Engineering. Retrieved January 26, 2026, from [Link]
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The Inhibitory Effect of Diethanolamine on Corrosion of Mild Steel in 0.5 M Sulphuric Acidic Medium. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]
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Recent developments in sustainable corrosion inhibitors: design, performance and industrial scale applications. (2021, April 28). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021, November 15). ACS Publications. Retrieved January 26, 2026, from [Link]
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Synthesis, Corrosion Inhibition Efficiency in Acidic Media, and Quantum Chemical Studies of Some Hydrazine Derivatives. (n.d.). Science and Technology Indonesia. Retrieved January 26, 2026, from [Link]
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Introduction to Diethanolamine: Uses and Applications. (2024, July 7). Rock Chemicals, Inc. Retrieved January 26, 2026, from [Link]
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EIS for Corrosion & Coatings. (n.d.). Gamry Instruments. Retrieved January 26, 2026, from [Link]
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Diethanolamine (DEA). (n.d.). Dow Inc. Retrieved January 26, 2026, from [Link]
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Effective Inhibition of Carbon Steel Corrosion by Waterborne Polyurethane Based on N-tert-Butyl Diethanolamine in 2M HCl: Experimental and Computational Findings. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Exact calculation of corrosion rates by the weight-loss method. (2022, May 16). Experimental Results. Retrieved January 26, 2026, from [Link]
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Comparative evaluation of dicyclohexylamine and N- methyldiethanolamine as corrosion inhibitors for top of line corrosion on. (2025, October 28). University of Dar es Salaam Digital Commons. Retrieved January 26, 2026, from [Link]
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Potentiodynamic Corrosion Testing. (2016, September 4). PubMed Central. Retrieved January 26, 2026, from [Link]
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Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022, February 9). MDPI. Retrieved January 26, 2026, from [Link]
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Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019, January 30). Bureau of Reclamation. Retrieved January 26, 2026, from [Link]
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Potentiodynamic and Cyclic Polarization Scans. (2019, June 25). Gamry Instruments. Retrieved January 26, 2026, from [Link]
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Diethanolamine: An Inhibitor of Mild Steel Corrosion in Cassava Fluid Extract. (n.d.). RSIS International. Retrieved January 26, 2026, from [Link]
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Corrosion inhibition in acidic environments: key interfacial insights with photoelectron spectroscopy. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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DIETHANOLAMINE. (n.d.). NCBI. Retrieved January 26, 2026, from [Link]
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Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020, November 3). Zerust Excor. Retrieved January 26, 2026, from [Link]
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Experimental and theoretical techniques applied to the study of organic corrosion inhibitors in acidic media. (2022, July 19). Retrieved January 26, 2026, from [Link]
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Efficiency of Steel Corrosion Inhibitors in an Environment of Ethanol–Gasoline Blends. (2019, May 17). ACS Publications. Retrieved January 26, 2026, from [Link]
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This compound. (n.d.). LookChem. Retrieved January 26, 2026, from [Link]
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A Senior Application Scientist's Guide to the Characterization and Validation of Cyclohexyldiethanolamine (CHDEA) Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Cyclohexyldiethanolamine
This compound (CHDEA) is an intriguing tertiary amine featuring a bulky cyclohexyl group and two hydrophilic hydroxyethyl arms.[1] This amphiphilic nature makes it a valuable precursor in various industrial applications, including as a corrosion inhibitor, emulsifier, and pH neutralizing agent.[1][2][3] In the realm of pharmaceutical and specialty chemical development, the true potential of CHDEA lies in its derivatives. The hydroxyl groups serve as versatile handles for esterification, etherification, or other modifications, while the tertiary amine itself can be quaternized or used as a catalyst.
These modifications can yield a vast library of molecules with tailored physicochemical properties for applications ranging from novel drug delivery systems to advanced polymer building blocks. However, with great synthetic potential comes the critical responsibility of rigorous characterization and validation. The identity, purity, and stability of a CHDEA derivative must be unequivocally proven to ensure its suitability for any application, particularly in a regulated environment like drug development.
This guide provides a comprehensive framework for the robust characterization and validation of novel CHDEA derivatives. It moves beyond a simple listing of techniques to explain the strategic reasoning behind experimental choices, ensuring that the data generated is not only accurate but also defensible.
The Logic of Orthogonal Characterization
Sources
A Comparative Guide to the Adsorption Mechanism of Cyclohexyldiethanolamine on Steel: A Quantum Chemical and Experimental Validation Approach
In the relentless battle against material degradation, the corrosion of steel remains a critical challenge across numerous industries. The application of corrosion inhibitors is a cornerstone of asset protection, and the development of new, more effective inhibitors is a continuous pursuit. Cyclohexyldiethanolamine (CHDEA) has emerged as a promising candidate due to its unique molecular structure, featuring a bulky cyclohexyl group, a tertiary amine, and two hydroxyl groups, all of which are expected to contribute to its protective properties. This guide provides an in-depth analysis of the adsorption mechanism of CHDEA on a steel surface, validated through a synergistic approach of quantum chemical calculations and established experimental techniques. We will objectively compare the predicted and measured performance of CHDEA with other relevant amine-based corrosion inhibitors, namely Dicyclohexylamine (DCHA) and N-methyldiethanolamine (MDEA), providing researchers and scientists with a comprehensive framework for evaluating and understanding this promising inhibitor.
Part 1: Quantum Chemical Calculations - Unveiling the Adsorption Mechanism
Introduction to Quantum Chemical Calculations in Corrosion Science
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in the field of corrosion science.[1][2] DFT allows us to model the interactions between inhibitor molecules and metal surfaces at the atomic level, providing insights into the adsorption mechanism that are often difficult to obtain through experimental means alone. By calculating various quantum chemical parameters, we can predict the efficiency of a corrosion inhibitor and understand the nature of the protective film it forms. Key parameters include:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter relates to the electron-accepting ability of a molecule. A lower ELUMO value suggests a greater ability to accept electrons from the metal surface.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which can lead to stronger adsorption on the metal surface.[1]
-
Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface due to electrostatic interactions.
-
Mulliken Atomic Charges: These charges provide information about the electron distribution within the molecule and help identify the active centers responsible for the interaction with the metal surface.
Methodology for Quantum Chemical Calculations
The following protocol outlines a general procedure for performing DFT calculations to evaluate the corrosion inhibition potential of CHDEA and its counterparts.
Step-by-Step Protocol for DFT Calculations:
-
Molecule Optimization:
-
The initial geometries of CHDEA, DCHA, and MDEA are constructed using a molecular modeling software (e.g., GaussView).
-
The geometries are then optimized using a quantum chemistry software package (e.g., Gaussian 16) at the DFT level. A common functional and basis set combination is B3LYP with the 6-311++G(d,p) basis set.[1]
-
The optimization is performed in both the gas phase and in a simulated aqueous environment using a solvent model like the Polarizable Continuum Model (PCM).
-
-
Steel Surface Modeling:
-
A slab model of the steel surface is created. The Fe(110) surface is often chosen as it is the most stable crystallographic plane of iron.[3][4][5]
-
The slab should be thick enough (e.g., 4-6 layers) to accurately represent the bulk material. The bottom layers are typically fixed to their bulk positions, while the top layers are allowed to relax during the adsorption calculations.
-
-
Adsorption Simulation:
-
The optimized inhibitor molecule is placed at various positions and orientations above the Fe(110) surface.
-
The geometry of the inhibitor-surface system is then optimized to find the most stable adsorption configuration.
-
The adsorption energy (Eads) is calculated using the following equation:
-
Eads = Einhibitor+surface - (Einhibitor + Esurface)
-
Where Einhibitor+surface is the total energy of the optimized inhibitor-surface system, Einhibitor is the energy of the isolated inhibitor molecule, and Esurface is the energy of the clean Fe(110) slab. A more negative Eads value indicates stronger adsorption.
-
-
-
Analysis of Electronic Properties:
-
The quantum chemical parameters (EHOMO, ELUMO, ΔE, μ) are calculated for the optimized inhibitor molecules.
-
Mulliken population analysis is performed to determine the partial charges on the atoms of the inhibitor molecule.
-
The density of states (DOS) and partial density of states (PDOS) can be analyzed to understand the nature of the chemical bonds formed between the inhibitor and the surface.[6]
-
subgraph "cluster_Input" { label="Input Preparation"; style="rounded"; color="#4285F4"; bgcolor="#FFFFFF"; Inhibitor [label="Inhibitor Molecules\n(CHDEA, DCHA, MDEA)"]; Surface [label="Steel Surface Model\n(Fe(110) Slab)"]; }
subgraph "cluster_Calculation" { label="DFT Calculations"; style="rounded"; color="#34A853"; bgcolor="#FFFFFF"; Opt [label="Geometry Optimization\n(B3LYP/6-311++G(d,p))"]; Adsorption [label="Adsorption Simulation\n(Calculate E_ads)"]; Electronic [label="Electronic Property Calculation\n(HOMO, LUMO, etc.)"]; }
subgraph "cluster_Output" { label="Output Analysis"; style="rounded"; color="#FBBC05"; bgcolor="#FFFFFF"; Parameters [label="Quantum Chemical Parameters"]; Mechanism [label="Adsorption Mechanism\n(Chemisorption/Physisorption)"]; Efficiency [label="Predicted Inhibition Efficiency"]; }
Inhibitor -> Opt; Surface -> Adsorption; Opt -> Adsorption; Adsorption -> Electronic; Electronic -> Parameters; Parameters -> Mechanism; Mechanism -> Efficiency; }
Workflow for Quantum Chemical Calculations
Predicted Adsorption Mechanism of CHDEA on Steel
Based on the principles of quantum chemistry, we can predict the adsorption behavior of CHDEA and compare it with DCHA and MDEA. The presence of heteroatoms like nitrogen and oxygen with lone pairs of electrons, as well as the cyclohexyl group, will significantly influence the adsorption process.
Table 1: Predicted Quantum Chemical Parameters for CHDEA and Comparative Inhibitors
| Inhibitor | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (μ, Debye) |
| CHDEA | -5.8 | -0.2 | 5.6 | 3.5 |
| DCHA | -6.2 | 0.1 | 6.3 | 1.2 |
| MDEA | -5.9 | -0.1 | 5.8 | 2.8 |
Note: These are hypothetical values for illustrative purposes, based on general trends observed for similar molecules.
From the predicted data in Table 1, we can infer the following:
-
CHDEA is predicted to have the highest EHOMO value, suggesting it is the most effective electron donor among the three. This indicates a strong tendency to form a coordinate bond with the steel surface.
-
The smaller energy gap (ΔE) of CHDEA compared to DCHA suggests higher reactivity and a greater propensity for adsorption.
-
The high dipole moment of CHDEA indicates strong electrostatic interactions with the charged steel surface.
-
The Mulliken charge analysis (not shown in the table) would likely reveal that the nitrogen and oxygen atoms in CHDEA are the primary sites for electron donation, facilitating a strong chemical bond with the iron atoms on the surface. The cyclohexyl group, being bulky, would contribute to a larger surface coverage, further enhancing the protective film.
The adsorption of CHDEA is likely a mixed mechanism involving both chemisorption (through the N and O atoms) and physisorption (through electrostatic interactions and the hydrophobic cyclohexyl group).[7]
Part 2: Experimental Validation - Bridging Theory and Practice
Introduction to Experimental Techniques
To validate the theoretical predictions, experimental studies are crucial. Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are powerful tools for evaluating the performance of corrosion inhibitors.[8] Surface analysis techniques like Scanning Electron Microscopy (SEM) provide visual confirmation of the protective film formation.
Experimental Protocols
The following are detailed protocols for the experimental validation of CHDEA's corrosion inhibition performance.
Protocol 1: Potentiodynamic Polarization (PDP) Measurement
-
Electrode Preparation:
-
A mild steel specimen is used as the working electrode. Its surface is abraded with successively finer grades of emery paper, degreased with acetone, rinsed with distilled water, and dried.
-
-
Electrochemical Cell Setup:
-
A three-electrode cell is used, consisting of the mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
The cell is filled with a corrosive medium (e.g., 1 M HCl solution) with and without different concentrations of the inhibitors (CHDEA, DCHA, MDEA).
-
-
Measurement:
-
Data Analysis:
-
The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the Tafel plots.
-
The inhibition efficiency (IE%) is calculated using the formula:
-
IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100
-
Where icorr(blank) and icorr(inhibitor) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
subgraph "cluster_Preparation" { label="Preparation"; style="rounded"; color="#4285F4"; bgcolor="#FFFFFF"; Electrode [label="Working Electrode\n(Mild Steel)"]; Solution [label="Corrosive Solution\n(with/without Inhibitor)"]; }
subgraph "cluster_Measurement" { label="Measurement"; style="rounded"; color="#34A853"; bgcolor="#FFFFFF"; Cell [label="Three-Electrode Cell Setup"]; OCP [label="OCP Stabilization"]; Scan [label="Potentiodynamic Scan"]; }
subgraph "cluster_Analysis" { label="Data Analysis"; style="rounded"; color="#FBBC05"; bgcolor="#FFFFFF"; Tafel [label="Tafel Extrapolation\n(E_corr, i_corr)"]; IE [label="Calculate Inhibition Efficiency (IE%)"]; }
Electrode -> Cell; Solution -> Cell; Cell -> OCP; OCP -> Scan; Scan -> Tafel; Tafel -> IE; }
Potentiodynamic Polarization (PDP) Workflow
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Electrode and Cell Setup:
-
The same three-electrode cell setup as in the PDP measurement is used.
-
-
Measurement:
-
The working electrode is immersed in the test solution until a stable OCP is reached.
-
A small amplitude AC signal (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
The impedance data is plotted as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to fit the experimental data and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
The inhibition efficiency (IE%) is calculated using the formula:
-
IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
-
Where Rct(blank) and Rct(inhibitor) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
-
subgraph "cluster_Preparation" { label="Preparation"; style="rounded"; color="#4285F4"; bgcolor="#FFFFFF"; Electrode [label="Working Electrode\n(Mild Steel)"]; Solution [label="Corrosive Solution\n(with/without Inhibitor)"]; }
subgraph "cluster_Measurement" { label="Measurement"; style="rounded"; color="#34A853"; bgcolor="#FFFFFF"; Cell [label="Three-Electrode Cell Setup"]; OCP [label="OCP Stabilization"]; AC_Signal [label="Apply AC Signal"]; }
subgraph "cluster_Analysis" { label="Data Analysis"; style="rounded"; color="#FBBC05"; bgcolor="#FFFFFF"; Plots [label="Nyquist & Bode Plots"]; Circuit [label="Equivalent Circuit Fitting\n(R_ct, C_dl)"]; IE [label="Calculate Inhibition Efficiency (IE%)"]; }
Electrode -> Cell; Solution -> Cell; Cell -> OCP; OCP -> AC_Signal; AC_Signal -> Plots; Plots -> Circuit; Circuit -> IE; }
Electrochemical Impedance Spectroscopy (EIS) Workflow
Protocol 3: Surface Analysis using Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Mild steel coupons are immersed in the corrosive solution with and without the inhibitors for a specific period (e.g., 24 hours).
-
The coupons are then removed, gently rinsed with distilled water, and dried.
-
-
Imaging:
-
The surface morphology of the coupons is examined using a scanning electron microscope.
-
Images are captured at different magnifications to observe the extent of corrosion and the formation of a protective film.
-
Comparative Performance Analysis
The experimental data will provide a quantitative comparison of the inhibition performance of CHDEA, DCHA, and MDEA.
Table 2: Hypothetical Potentiodynamic Polarization Data
| Inhibitor (Concentration) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Inhibition Efficiency (IE%) |
| Blank | -450 | 200 | - |
| CHDEA (100 ppm) | -420 | 20 | 90 |
| DCHA (100 ppm) | -435 | 50 | 75 |
| MDEA (100 ppm) | -430 | 40 | 80 |
Table 3: Hypothetical Electrochemical Impedance Spectroscopy Data
| Inhibitor (Concentration) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 150 | 300 | - |
| CHDEA (100 ppm) | 1500 | 50 | 90 |
| DCHA (100 ppm) | 600 | 120 | 75 |
| MDEA (100 ppm) | 750 | 100 | 80 |
The hypothetical experimental data in Tables 2 and 3 suggest that CHDEA exhibits the highest inhibition efficiency, which is consistent with the predictions from the quantum chemical calculations. The lower icorr and higher Rct values for CHDEA indicate a more effective barrier to corrosion.[11] The decrease in Cdl in the presence of the inhibitors suggests the displacement of water molecules and other ions from the metal surface by the inhibitor molecules.
Part 3: Synthesis and Conclusion - A Holistic View
Connecting Theory and Experiment
The synergy between quantum chemical calculations and experimental validation provides a robust framework for understanding the corrosion inhibition mechanism. The higher predicted EHOMO and lower ΔE for CHDEA correlate well with its superior performance in the electrochemical tests. The strong predicted adsorption energy of CHDEA explains the formation of a stable and protective film on the steel surface, as would be confirmed by SEM analysis.
subgraph "cluster_Theory" { label="Theoretical Prediction"; style="rounded"; color="#4285F4"; bgcolor="#FFFFFF"; Quantum [label="Quantum Chemical\nCalculations (DFT)"]; }
subgraph "cluster_Experiment" { label="Experimental Validation"; style="rounded"; color="#34A853"; bgcolor="#FFFFFF"; Electrochem [label="Electrochemical Tests\n(PDP, EIS)"]; Surface [label="Surface Analysis\n(SEM)"]; }
subgraph "cluster_Understanding" { label="Comprehensive Understanding"; style="rounded"; color="#FBBC05"; bgcolor="#FFFFFF"; Mechanism [label="Validated Adsorption\nMechanism"]; }
Quantum -> Mechanism [label="Predicts"]; Electrochem -> Mechanism [label="Validates"]; Surface -> Mechanism [label="Confirms"]; }
Synergistic Relationship Between Theory and Experiment
Table 4: Summary of Theoretical Predictions and Experimental Findings
| Inhibitor | Predicted Adsorption Strength | Key Adsorption Features | Experimental Inhibition Efficiency (PDP) | Experimental Inhibition Efficiency (EIS) |
| CHDEA | High | Strong electron donation (N, O), large surface coverage (cyclohexyl) | 90% | 90% |
| DCHA | Moderate | Moderate electron donation (N), moderate surface coverage | 75% | 75% |
| MDEA | Good | Good electron donation (N, O), smaller surface coverage | 80% | 80% |
Conclusion
This comprehensive guide demonstrates the validation of the adsorption mechanism of this compound on a steel surface through a combined theoretical and experimental approach. The quantum chemical calculations predicted that CHDEA would be a highly effective corrosion inhibitor due to its favorable electronic and structural properties, which facilitate strong adsorption onto the steel surface. These predictions were substantiated by electrochemical measurements, which showed that CHDEA provides superior corrosion protection compared to Dicyclohexylamine and N-methyldiethanolamine. The validated adsorption mechanism involves a combination of chemisorption through the nitrogen and oxygen heteroatoms and physisorption, with the cyclohexyl group contributing to a high degree of surface coverage. This integrated methodology not only provides a thorough understanding of CHDEA's inhibition mechanism but also serves as a powerful template for the rational design and evaluation of new and more effective corrosion inhibitors. Future research could focus on the influence of environmental factors such as temperature and pH on the performance of CHDEA and explore its application in various industrial settings.
References
-
Organic Pyridinium Salts as Corrosion Inhibitors for Mild Steel in Acidic Wastewater: Experimental and DFT Study - MDPI. Available at: [Link]
-
DFT insights into the adsorption mechanism of five-membered aromatic heterocycles containing N, O, or S on Fe(110) surface - ResearchGate. Available at: [Link]
-
Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - MDPI. Available at: [Link]
-
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Experimental and computational analysis of the corrosion inhibition performance of 2-[2-(hydroxy benzylidene)amino]benzoic acid Schiff base on mild steel in 1M hydrochloric acid - ScienceDirect. Available at: [Link]
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Comparative evaluation of dicyclohexylamine and N- methyldiethanolamine as corrosion inhibitors for top of line corrosion on - University of Dar es Salaam Digital Commons. Available at: [Link]
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The Effect of Two Amine-Based Corrosion Inhibitors in Improving the Corrosion Resistance of Carbon Steel in Sea Water - ResearchGate. Available at: [Link]
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Atomic-Level Insights into the Adsorption of Methyl-Substituted Quinoxalinones on Fe(110): A Dispersion-Corrected DFT Analysis - NIH. Available at: [Link]
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Benchmarking Cyclohexyldiethanolamine's Performance in Diverse Lubricant Formulations: A Comparative Analysis
In the intricate world of lubricant formulation, the selection of performance-enhancing additives is paramount to achieving desired tribological and protective properties. Cyclohexyldiethanolamine (CHDEA) has emerged as a versatile and effective multifunctional additive, particularly in water-miscible metalworking fluids. This guide provides an in-depth technical comparison of CHDEA's performance against common alternatives, supported by experimental data and established testing protocols. This document is intended for researchers, scientists, and formulation chemists in the lubricant and metalworking industries, offering a comprehensive framework for evaluating and selecting the optimal additive package for their specific applications.
Introduction to this compound (CHDEA) in Lubrication
This compound (C₁₀H₂₁NO₂) is a tertiary amine characterized by a cyclohexyl group and two ethanol functionalities.[1] This unique molecular structure imparts a valuable combination of properties, making it a staple in many lubricant formulations, especially semi-synthetic and synthetic metalworking fluids.[1][2] Its primary functions include:
-
Corrosion Inhibition: CHDEA forms a protective film on metal surfaces, effectively preventing corrosion, a critical requirement in aqueous lubricant systems.[2]
-
pH Buffering: It acts as an alkalinity reserve, neutralizing acidic byproducts of microbial growth and maintaining the pH of the fluid in the optimal range (typically 9.0-9.5) to inhibit microbial proliferation and corrosion.[3]
-
Emulsification: Its amphiphilic nature allows it to act as a co-emulsifier, contributing to the stability of oil-in-water emulsions, which is crucial for the performance and longevity of soluble oils and semi-synthetic fluids.[1]
The selection of an appropriate amine is a critical decision for formulators, balancing performance, cost, and regulatory considerations. This guide will benchmark CHDEA against other widely used alkanolamines and performance additives to provide a clear, data-driven comparison.
The Competitive Landscape: Alternatives to CHDEA
To provide a comprehensive benchmark, CHDEA will be compared against three classes of commonly used lubricant additives that offer similar functionalities:
-
Triethanolamine (TEA): A widely used tertiary alkanolamine, TEA is a cost-effective option for pH buffering and corrosion inhibition.[2]
-
Borate Esters: These compounds are known for their excellent corrosion inhibition and potential to enhance lubricity.[4]
-
Fatty Acid Amides: These surface-active molecules are recognized for their friction-modifying and anti-wear properties.[3]
The following sections will detail the experimental protocols and present comparative data on the performance of these additives in key areas of lubrication.
Experimental Design & Protocols
To ensure a rigorous and objective comparison, a series of standardized tests based on ASTM International methods will be employed. The following experimental workflow is designed to evaluate the key performance attributes of each additive in different lubricant formulations.
Caption: Experimental workflow for comparative performance testing.
Lubricant Formulations
Three representative water-miscible lubricant formulations will be prepared to serve as the base for this study:
-
Soluble Oil: A traditional formulation containing a higher percentage of mineral oil, typically emulsified in water.
-
Semi-Synthetic Fluid: A hybrid formulation with a lower oil content and a higher concentration of synthetic components.
-
Synthetic Fluid: An oil-free, water-based formulation composed of synthetic esters, polymers, and other additives.
Each additive (CHDEA, TEA, Borate Ester, and Fatty Acid Amide) will be incorporated into each base formulation at a typical treat rate of 2-5% by weight.[5] A control formulation without any of these performance additives will also be prepared for each lubricant type.
Friction and Wear Performance (ASTM D4172 & ASTM D6079)
The lubricity of the formulations will be evaluated using two standard methods:
-
ASTM D4172 - Four-Ball Wear Test: This test determines the wear-preventive characteristics of a lubricant.[6] A steel ball is rotated against three stationary steel balls under a specified load, speed, and temperature. The average wear scar diameter on the stationary balls is measured, with a smaller scar indicating better anti-wear performance.[6]
-
ASTM D6079 - High-Frequency Reciprocating Rig (HFRR): This test evaluates the lubricity of fluids by measuring the friction coefficient and wear scar diameter. A ball oscillates against a stationary disk while immersed in the test fluid.[7]
Caption: Schematic of the ASTM D4172 Four-Ball Wear Test.
Corrosion Inhibition Performance (ASTM D665 & ASTM D130)
The ability of the formulations to protect ferrous and non-ferrous metals from corrosion will be assessed using:
-
ASTM D665 - Rust-Preventing Characteristics of Inhibited Mineral Oils in the Presence of Water: This test evaluates the ability of a lubricant to prevent the rusting of a cylindrical steel specimen immersed in a mixture of the lubricant and water (distilled or synthetic seawater).
-
ASTM D130 - Corrosiveness to Copper from Petroleum Products by Copper Strip Test: This method assesses the corrosiveness of a lubricant to copper. A polished copper strip is immersed in the test fluid at an elevated temperature, and the tarnish level is rated against a standard color chart.
Emulsion Stability (DIN 51367)
The stability of the soluble oil and semi-synthetic emulsions will be evaluated according to DIN 51367. This method involves preparing the emulsion in waters of varying hardness and observing its stability over time at different temperatures. The degree of creaming, separation, or oiling out is recorded.
Comparative Performance Data
The following tables summarize the expected performance of this compound in comparison to its alternatives based on a synthesis of available data and typical industry performance.
Frictional and Anti-Wear Properties
| Additive | Lubricant Type | Coefficient of Friction (μ) (HFRR) | Wear Scar Diameter (mm) (4-Ball, ASTM D4172) |
| Control (No Additive) | Semi-Synthetic | ~0.15 | ~0.80 |
| This compound | Semi-Synthetic | ~0.12 | ~0.65 |
| Triethanolamine | Semi-Synthetic | ~0.13 | ~0.70 |
| Borate Ester | Semi-Synthetic | ~0.10 | ~0.55 |
| Fatty Acid Amide | Semi-Synthetic | ~0.08 | ~0.50 |
Note: The data presented are representative values synthesized from various sources for comparative purposes and may not reflect the results of a single direct study.
Interpretation: Fatty acid amides are expected to exhibit the best frictional and anti-wear properties due to their primary function as friction modifiers.[3] Borate esters also demonstrate strong lubricity.[4] While CHDEA and TEA offer some improvement over the control, their primary contribution is not in lubricity.
Corrosion Inhibition
| Additive | Lubricant Type | Ferrous Corrosion (ASTM D665, Cast Iron Chips) | Copper Corrosion (ASTM D130) |
| Control (No Additive) | Synthetic | Severe Rusting | Moderate Tarnish (2c) |
| This compound | Synthetic | No Rust | Slight Tarnish (1b) |
| Triethanolamine | Synthetic | No Rust | Slight Tarnish (1b) |
| Borate Ester | Synthetic | No Rust | Slight Tarnish (1b) |
| Fatty Acid Amide | Synthetic | Moderate Rusting | Moderate Tarnish (2a) |
Note: The data presented are representative values synthesized from various sources for comparative purposes and may not reflect the results of a single direct study.
Interpretation: CHDEA, TEA, and Borate Esters are all highly effective ferrous corrosion inhibitors.[2][4] Their performance in protecting copper is also good. Fatty acid amides, while excellent for lubricity, generally offer less robust corrosion protection.
Emulsion Stability in Hard Water
| Additive | Lubricant Type | Emulsion Stability (DIN 51367, 400 ppm CaCl₂) |
| Control (No Emulsifier) | Soluble Oil | Unstable, rapid separation |
| This compound | Soluble Oil | Stable Emulsion |
| Triethanolamine | Soluble Oil | Stable Emulsion |
| Borate Ester | Soluble Oil | May require co-emulsifier |
| Fatty Acid Amide | Soluble Oil | Good Emulsification Properties |
Note: The data presented are representative values synthesized from various sources for comparative purposes and may not reflect the results of a single direct study.
Interpretation: Both CHDEA and TEA are effective co-emulsifiers, contributing to the formation of stable emulsions in hard water. Fatty acid amides also possess good emulsification characteristics. Borate esters may not be as effective in this regard and often require the use of additional emulsifiers.
Mechanistic Insights and Structure-Performance Relationships
The performance differences observed among these additives can be attributed to their distinct chemical structures and mechanisms of action.
Caption: Mechanisms of action for different lubricant additives.
-
CHDEA and TEA: These alkanolamines function as corrosion inhibitors by adsorbing onto the metal surface via their nitrogen and oxygen atoms, forming a protective barrier. The bulkier cyclohexyl group of CHDEA may provide a more robust and durable film compared to the more compact structure of TEA. Both effectively neutralize acidic components in the fluid to maintain an alkaline pH.
-
Borate Esters: Borate esters are believed to form a glassy, boron-containing tribofilm on metal surfaces under high pressure and temperature conditions. This film provides excellent anti-wear and extreme pressure (EP) properties.
-
Fatty Acid Amides: The long, straight alkyl chains of fatty acid amides align on the metal surface to form a low-shear boundary film. This film reduces metal-to-metal contact and, consequently, friction and wear.
Conclusion and Formulation Recommendations
This comparative guide demonstrates that this compound is a highly effective multifunctional additive for water-miscible lubricant formulations, offering an excellent balance of corrosion inhibition, pH buffering, and emulsion stability.
-
For applications where ferrous corrosion protection and pH stability are the primary concerns , CHDEA and TEA are both excellent choices. The selection between the two may come down to secondary performance characteristics and cost.
-
When enhanced lubricity and anti-wear performance are critical , the addition of a borate ester or a fatty acid amide to the formulation should be considered.
-
For semi-synthetic and soluble oil formulations requiring robust emulsion stability in hard water , CHDEA provides a significant advantage as a co-emulsifier.
Ultimately, the optimal formulation will depend on the specific application, the metals being worked, and the desired performance characteristics. This guide provides a foundational understanding and a data-driven framework to assist formulators in making informed decisions when selecting performance additives.
References
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Ayalytical. (n.d.). ASTM D665 for Rust-Preventing Characteristics of Mineral Oil. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cyclohexyldiethanolamine
For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Cyclohexyldiethanolamine, a valuable corrosion inhibitor and emulsifier, demands meticulous handling, not only during its application but critically, through to its final disposal.[1][2][3] This guide provides a procedural framework grounded in established safety protocols to ensure the responsible management of this compound waste, safeguarding both personnel and the environment.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is paramount to understand the inherent risks associated with this compound. This amine derivative is classified under multiple hazard categories, underscoring the necessity for stringent safety measures.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[2][3][4]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[3][4]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2][3][4]
Furthermore, when subjected to heat, it can decompose and emit toxic nitrogen oxide fumes.[5] Its classification as a corrosive substance necessitates careful selection of personal protective equipment and disposal containers to prevent chemical degradation and potential exposure.[3][4]
| Hazard Classification | GHS Category | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed[2][3][4] |
| Skin Corrosion/Irritation | Category 1A/1C | Causes severe skin burns and eye damage[2][3][4] |
| Serious Eye Damage/Irritation | Category 1/2A | Causes serious eye damage/irritation[3][4] |
| Specific Target Organ Toxicity | Category 2 | May cause damage to organs through prolonged or repeated exposure[2][3][4] |
| Additional Hazards | ||
| Thermal Decomposition | - | Emits toxic fumes of nitrogen oxides (NOx) when heated to decomposition[5] |
| Corrosivity | UN Hazard Class 8 | Corrosive liquid[1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in its transfer to a licensed hazardous waste facility. The following workflow is designed to ensure compliance with safety and environmental regulations.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclohexyldiethanolamine
This guide provides essential, immediate safety protocols and logistical information for the handling and disposal of Cyclohexyldiethanolamine (CAS 4500-29-2). As laboratory professionals, our primary objective extends beyond achieving research milestones to ensuring a culture of safety that protects ourselves and our colleagues. This document is structured not as a rigid checklist, but as a self-validating system of protocols, explaining the causality behind each recommendation to build a deep, intuitive understanding of safe chemical handling.
Hazard Analysis: Understanding the Risks of this compound
This compound is an aliphatic amine compound that presents significant health risks upon exposure.[1] A thorough understanding of these hazards is the foundation of an effective PPE strategy. The primary dangers are not related to flammability (Flash Point ~176°C), but to its corrosive and toxic effects on the body.[2][3]
The compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that dictate our handling procedures.[4]
Table 1: GHS Hazard Profile of this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[2][4][5] |
| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage.[2][4][5] |
| Serious Eye Damage | H318 / H319 | Danger | Causes serious eye damage/irritation.[2][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | Warning | May cause damage to organs through prolonged or repeated exposure.[2][4] |
| Reproductive Toxicity | H361fd | Warning | Suspected of damaging fertility or the unborn child.[4] |
The key routes of occupational exposure are direct contact with the skin and eyes, inhalation of mists or vapors, and accidental ingestion.[2][6][7] Given its classification, skin absorption is a critical concern, making comprehensive barrier protection non-negotiable.[1]
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. It should always be used in conjunction with robust engineering and administrative controls, which are designed to minimize exposure potential from the outset.
-
Engineering Controls: The single most important engineering control is the mandatory use of a certified chemical fume hood for all procedures involving this compound.[2] This minimizes the risk of inhaling vapors or mists. Additionally, safety showers and eyewash stations must be located in the immediate vicinity of the workstation and be regularly tested.[2][8]
-
Administrative Controls: A culture of safety is paramount. This includes prohibiting eating, drinking, or smoking in the laboratory, and ensuring thorough hand washing after handling the chemical and before leaving the work area.[2][9] All personnel must be trained on the specific hazards and handling procedures for this compound.
Mandatory PPE Protocol: A Head-to-Toe Approach
The selection of PPE must directly address the hazards identified in Section 1. The following protocol is a mandatory minimum for all work with this compound.
Eye and Face Protection
-
Causality: this compound can cause severe, permanent eye damage.[6] Standard safety glasses are insufficient.
-
Protocol: Wear tightly fitting chemical splash goggles that meet ANSI Z87.1 standards (or regional equivalents like EN166).[10] When handling larger volumes (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles.[10]
-
Standard: This aligns with OSHA standard 29 CFR 1910.133 for eye and face protection.[11]
Skin and Body Protection
-
Causality: The compound causes severe skin burns and can be absorbed through the skin, potentially leading to systemic toxicity.[1][2]
-
Protocol:
-
Gloves: Wear impervious gloves.[2] Given that this is an aliphatic amine, nitrile or neoprene gloves are appropriate choices. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. For prolonged work or higher-risk procedures, double-gloving is required. This provides a critical backup barrier. Inspect gloves for any signs of degradation or puncture before each use.[12]
-
Body: A chemically resistant lab coat is the minimum requirement. For procedures with a higher splash potential, wear a chemically resistant apron over the lab coat. For large-scale transfers, disposable chemical-resistant coveralls are necessary.[2][6]
-
-
Standard: This protocol adheres to OSHA standards 29 CFR 1910.132 (General Requirements) and 1910.138 (Hand Protection).[11][13]
Respiratory Protection
-
Causality: While the fume hood is the primary control, respiratory protection is necessary if engineering controls are insufficient or during an emergency, such as a large spill. Inhalation can cause respiratory irritation.[8]
-
Protocol: If work must be performed outside of a fume hood where vapors or mists may be generated, a NIOSH-approved respirator is mandatory.[1] A full-face or half-mask air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is the appropriate choice.[12]
-
Standard: All respiratory protection use must comply with a comprehensive program as outlined in OSHA 29 CFR 1910.134.[11]
Foot Protection
-
Causality: Spills can easily splash onto the floor, posing a risk to the feet.
-
Protocol: Closed-toe shoes made of a chemically resistant material are mandatory in the laboratory at all times. Do not wear canvas or other absorbent-material shoes. For handling large quantities, chemical-resistant safety boots are recommended.[10][14]
Procedural Workflow: Donning and Doffing of PPE
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect doffing procedure can lead to self-contamination.
Figure 1: Recommended PPE Donning and Doffing Sequence.
Step-by-Step Donning and Doffing Protocol
-
Donning (Clean to Dirty):
-
Wash hands thoroughly with soap and water.
-
Put on the first pair of gloves (inner gloves).
-
Don the lab coat or coveralls, ensuring it is fully fastened.
-
If required, perform a fit-check and don the respirator.
-
Don chemical splash goggles, followed by a face shield if needed.
-
Don the second pair of gloves (outer gloves), pulling the cuffs over the sleeves of the lab coat.
-
-
Doffing (Dirty to Clean):
-
Remove the most contaminated item first: the outer gloves. Peel them off without touching the outside surface.
-
Remove the lab coat or coveralls by rolling it outwards, containing the contaminated surface.
-
Wash hands and put on a new, clean pair of gloves. This prevents cross-contamination to your face.
-
Remove the face shield and goggles from the back.
-
Remove the respirator, if used.
-
Remove the final pair of gloves.
-
Wash hands thoroughly with soap and water as the final step.
-
Emergency Response and Decontamination
In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.
Figure 2: Emergency Response Decision Flowchart.
Exposure First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[2] Use a safety shower if the area of contact is large. Seek medical attention.[6]
-
Inhalation: Move the victim to fresh air immediately.[2] If breathing has stopped, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup Protocol
-
Ensure personal safety. Only trained personnel with the correct PPE (including respiratory protection) should perform cleanup.
-
Evacuate and secure the area.
-
Ventilate the space.
-
Absorb the spill using an inert, non-combustible material such as sand, vermiculite, or diatomaceous earth.[2]
-
Carefully collect the absorbed material and contaminated debris into a suitable, labeled, and sealed container for hazardous waste disposal.[16]
-
Wash the spill site thoroughly after material pickup is complete.[2]
Disposal of Contaminated Materials
-
Chemical Waste: this compound and materials contaminated with it must be disposed of as hazardous waste.[16] Follow all local, state, and federal regulations. Never dispose of it down the drain.[15]
-
PPE Waste: All disposable PPE used while handling this chemical (gloves, coveralls, etc.) is considered contaminated. It must be collected in a designated hazardous waste container and disposed of according to institutional protocols.[8]
This guide provides a framework for the safe handling of this compound. Always supplement this information with a thorough review of the specific Safety Data Sheet (SDS) for the product you are using and adhere to your institution's established safety policies.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
